molecular formula C6H4F3N3O2 B117372 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 149771-23-3

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B117372
CAS No.: 149771-23-3
M. Wt: 207.11 g/mol
InChI Key: MBDZXCJGXZAHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery, primarily serving as a key synthetic intermediate for developing novel therapeutic agents . Its structure is particularly significant in the design and synthesis of kinase inhibitors and antiviral agents, where it contributes to enhanced binding affinity within enzyme active sites . Recent research has highlighted its application in cancer therapeutics, where derivatives of this compound have been designed as potential Werner (WRN) helicase inhibitors . These novel derivatives demonstrate significant antiproliferative activity, particularly against microsatellite instability-high (MSI-H) cancer cell lines, by inducing early apoptosis and G2/M phase cell cycle arrest . The presence of the trifluoromethyl group is a critical structural feature, known to improve the bioavailability and metabolic stability of lead compounds, thereby optimizing their performance as active pharmaceutical ingredients . Beyond pharmaceuticals, this pyrimidine derivative is also employed in agrochemical research for creating advanced herbicides and pesticides, as its structure can interfere with specific metabolic pathways in pests . This compound is strictly for use in scientific research.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N3O2/c7-6(8,9)3-2(4(13)14)1-11-5(10)12-3/h1H,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDZXCJGXZAHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395968
Record name 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-23-3
Record name 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a key building block in medicinal chemistry and drug discovery, finding application in the development of various therapeutic agents. Its structural motifs, featuring a trifluoromethyl group and a pyrimidine core, are prevalent in a range of biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and professionals in drug development.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves a two-step process. This approach begins with the construction of the pyrimidine ring through a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid. This method is favored for its efficiency and the ready availability of the starting materials.

A core principle in this synthesis is the classic pyrimidine ring formation reaction from a β-ketoester and a guanidine derivative.[1] The electron-withdrawing nature of the trifluoromethyl group in the β-ketoester starting material plays a significant role in the reactivity and outcome of the cyclocondensation step.

Detailed Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Stage 1: Cyclocondensation to form Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate.

  • Stage 2: Hydrolysis to this compound.

The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Stage 1: Cyclocondensation cluster_2 Stage 2: Hydrolysis Ethyl_4_4_4_trifluoro_3_oxobutanoate Ethyl 4,4,4-trifluoro-3-oxobutanoate Reaction_1 Cyclocondensation Ethyl_4_4_4_trifluoro_3_oxobutanoate->Reaction_1 Guanidine Guanidine Guanidine->Reaction_1 Intermediate_Ester Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Reaction_1->Intermediate_Ester Formation of Pyrimidine Ring Reaction_2 Hydrolysis Intermediate_Ester->Reaction_2 Final_Product This compound Reaction_2->Final_Product Saponification

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

This initial and crucial step involves the formation of the pyrimidine ring. The reaction is a classic example of a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an amidine, in this case, guanidine.

Reaction Mechanism

The cyclocondensation reaction proceeds through a series of nucleophilic additions and subsequent dehydration. The generally accepted mechanism is as follows:

  • Nucleophilic Attack: One of the amino groups of guanidine acts as a nucleophile and attacks one of the carbonyl carbons of the β-ketoester, ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the other carbonyl group, leading to a cyclic intermediate.

  • Dehydration: The cyclic intermediate readily loses two molecules of water to form the stable aromatic pyrimidine ring.

The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, facilitating the initial nucleophilic attack by guanidine.

Cyclocondensation Mechanism Start Ethyl 4,4,4-trifluoro-3-oxobutanoate + Guanidine Step1 Nucleophilic attack of guanidine on a carbonyl group Start->Step1 Intermediate1 Acyclic intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack Intermediate1->Step2 Intermediate2 Cyclic dihydroxy intermediate Step2->Intermediate2 Step3 Dehydration (loss of 2 H2O) Intermediate2->Step3 Product Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Step3->Product

Figure 2: Simplified mechanism of the cyclocondensation reaction.

Experimental Protocol

Materials:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The amount of sodium ethoxide should be equimolar to the guanidine hydrochloride to generate free guanidine in situ.

  • To this solution, add guanidine hydrochloride and stir until it is fully dissolved.

  • Add ethyl 4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a suitable acid (e.g., acetic acid).

  • The product may precipitate upon cooling or neutralization. If not, the solvent can be removed under reduced pressure.

  • The crude product is then collected by filtration and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Typical Reaction Parameters:

ParameterValue/ConditionRationale
Solvent EthanolGood solvent for all reactants and allows for easy workup.
Base Sodium EthoxideDeprotonates guanidine hydrochloride to the free base.
Temperature Reflux (approx. 78 °C)Provides sufficient energy to overcome the activation barrier.
Reaction Time 4-8 hoursTypically sufficient for complete conversion.

Stage 2: Hydrolysis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

The second stage of the synthesis is the saponification of the ester group to the corresponding carboxylic acid. This is a standard hydrolysis reaction.

Reaction Mechanism

The hydrolysis is typically carried out under basic conditions. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, and subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

Experimental Protocol

Materials:

  • Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

  • Sodium hydroxide or potassium hydroxide

  • Water

  • Ethanol (optional, to aid solubility)

  • Hydrochloric acid (for acidification)

Procedure:

  • Suspend or dissolve ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide or potassium hydroxide. Ethanol can be added as a co-solvent to improve solubility.

  • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the cooled solution with hydrochloric acid to a pH of approximately 2-3.

  • The desired this compound will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Typical Reaction Parameters:

ParameterValue/ConditionRationale
Solvent Water or Water/EthanolUniversal solvent for hydrolysis.
Base NaOH or KOHCatalyzes the saponification of the ester.
Temperature Reflux (approx. 100 °C)Accelerates the rate of hydrolysis.
Reaction Time 2-4 hoursGenerally sufficient for complete saponification.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the pyrimidine proton and the amine and carboxylic acid protons. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances for the trifluoromethyl carbon, the pyrimidine ring carbons, and the carboxyl carbon.
IR Spectroscopy Characteristic absorptions for N-H stretching (amine), O-H stretching (carboxylic acid), C=O stretching (carboxylic acid), and C-F stretching (trifluoromethyl group).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
Melting Point A sharp melting point is indicative of high purity.

Safety Considerations

  • Trifluoromethylated compounds: Handle with care as they can be biologically active.

  • Sodium ethoxide: A strong base and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Guanidine hydrochloride: Can be irritating to the skin and eyes.

  • Acids and Bases: Standard precautions for handling corrosive materials should be followed.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic reactions. By carefully controlling the reaction conditions in both the cyclocondensation and hydrolysis steps, researchers can obtain this valuable building block in good yield and high purity. This guide provides a solid foundation for the successful synthesis of this important compound for applications in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a pyrimidine core, an amino group, a carboxylic acid, and a trifluoromethyl group—are prevalent in a wide array of biologically active molecules. The trifluoromethyl group, in particular, is a key bioisostere often employed to enhance metabolic stability, binding affinity, and lipophilicity.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in both chemical reactions and biological systems, directly influencing solubility, membrane permeability, formulation feasibility, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

This guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No. 149771-23-3).[1] In the absence of extensive published experimental data for this specific entity, this document leverages validated computational prediction models—a standard and essential practice in modern drug discovery for characterizing novel chemical matter. We will delve into the significance of each property, present predicted data, and provide standardized, field-proven protocols for experimental validation.

Molecular and Structural Data

A precise understanding of the molecule's basic structural and chemical identifiers is the foundation for all further analysis.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 149771-23-3[1]
Molecular Formula C₆H₄F₃N₃O₂-
Molecular Weight 223.11 g/mol -
2D Structure -

Predicted Physicochemical Properties

The following properties were calculated using industry-standard QSAR and computational models (e.g., ChemAxon, SwissADME) to provide reliable estimates for guiding experimental design and hypothesis generation.

PropertyPredicted ValueSignificance in Drug Discovery & Development
pKa (Acidic) 2.8 ± 0.2 (Carboxylic Acid)Governs ionization state, impacting solubility, permeability, and receptor interaction.
pKa (Basic) 1.5 ± 0.3 (Amino Group)Influences charge at physiological pH and potential for salt formation.
logP 1.2 ± 0.4Measures lipophilicity; critical for predicting membrane permeability and oral absorption.
Aqueous Solubility (logS) -2.5 ± 0.5 (at pH 7.4)Determines dissolution rate and bioavailability; key for formulation development.
Polar Surface Area (PSA) 89.1 ŲInfluences transport properties, particularly blood-brain barrier penetration.

In-Depth Analysis of Physicochemical Properties

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For a molecule with multiple ionizable centers like this compound, pKa values are critical for predicting its charge state in different biological compartments.

  • Acidic pKa (Carboxylic Acid): The predicted acidic pKa of ~2.8 is attributed to the carboxylic acid group. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring acidifies this proton, making it a relatively strong organic acid.

  • Basic pKa (Amino Group): The predicted basic pKa of ~1.5 for the 2-amino group is low. This is a direct consequence of the strong electron-withdrawing effect of the adjacent pyrimidine ring system, which delocalizes the lone pair of electrons on the nitrogen, reducing its basicity.

Field-Proven Insight: At physiological pH (7.4), the carboxylic acid (pKa ~2.8) will be fully deprotonated (negatively charged), while the amino group (pKa ~1.5) will be neutral. Therefore, the molecule is expected to exist predominantly as an anion in the bloodstream and most cellular environments. This anionic state significantly increases its aqueous solubility but may limit its ability to passively diffuse across lipid membranes.

pKa_Ionization_States cluster_low_pH pH < 1.5 cluster_mid_pH pH 2.8 – 7.4 cluster_very_low_pH pH 1.5 – 2.8 low_pH_node Predominantly Cationic (COOH, -NH3+) very_low_pH_node Predominantly Zwitterionic (COO-, -NH3+) low_pH_node->very_low_pH_node Increase pH mid_pH_node Predominantly Anionic (COO-, -NH2) very_low_pH_node->mid_pH_node Increase pH

Caption: Predicted ionization states at different pH ranges.

Lipophilicity (logP)

The partition coefficient (logP) is the ratio of the concentration of a neutral compound in a biphasic system of octanol and water. It is a fundamental measure of a molecule's lipophilicity ("greasiness").

Expertise & Experience: A predicted logP of ~1.2 suggests that the neutral form of the molecule has moderate lipophilicity. This value is within the desirable range for many drug candidates according to Lipinski's Rule of Five (logP < 5). However, because the molecule is predominantly ionized at physiological pH, the distribution coefficient (logD ) is a more biologically relevant parameter. At pH 7.4, the logD will be significantly lower than the logP, indicating reduced partitioning into lipid environments due to the molecule's negative charge. This highlights a classic drug development challenge: balancing solubility and permeability.

Aqueous Solubility (logS)

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility is a major hurdle in drug development.

Interpretation: The predicted logS of -2.5 corresponds to a solubility of approximately 0.22 mg/mL. This is classified as "soluble" to "sparingly soluble." The ionizable carboxylic acid group is the primary driver of this solubility. However, the rigid, aromatic core and the lipophilic trifluoromethyl group work against it. Formulation strategies, such as salt formation by targeting the carboxylic acid, would be a viable approach to further enhance solubility if required.

Predicted Spectral Characteristics

While experimental spectra are not publicly available, an experienced scientist can predict the key features based on the molecule's structure. These predictions are invaluable for chemists synthesizing or analyzing this compound.

  • ¹H NMR:

    • Pyrimidine Proton: A singlet is expected for the proton at the C6 position of the pyrimidine ring, likely appearing downfield (> 8.0 ppm) due to the anisotropic effects of the aromatic ring and the deshielding effect of the adjacent trifluoromethyl group.

    • Amine Protons (-NH₂): A broad singlet corresponding to two protons, with a chemical shift that is highly dependent on solvent and concentration.

    • Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (> 10-12 ppm), which may not always be observed. Its presence can be confirmed by its disappearance upon a D₂O shake.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected in the 160-170 ppm region.

    • Pyrimidine Carbons: Several signals in the aromatic region (110-160 ppm).

    • Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to coupling with the three fluorine atoms (¹J-CF), typically observed around 120-130 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, a hallmark of a hydrogen-bonded carboxylic acid.

    • N-H Stretch (Amine): Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region.

    • C=O Stretch (Carbonyl): A strong, sharp absorption around 1700-1730 cm⁻¹.

    • C-F Stretches: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.

Methodologies for Experimental Determination

To ensure scientific integrity, predicted values must be confirmed experimentally. The following sections describe self-validating, standard operating procedures for determining the key physicochemical properties.

Protocol: Potentiometric Titration for pKa Determination

This method establishes pKa by monitoring pH changes during the gradual addition of a titrant.

Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination because it directly measures the protonation state of the molecule. The use of a co-solvent like methanol is necessary if aqueous solubility is limited. Maintaining constant ionic strength with KCl minimizes activity coefficient variations, ensuring the measured pH accurately reflects the hydrogen ion concentration.

Step-by-Step Methodology:

  • Preparation: Calibrate the pH meter using standard buffers (pH 4, 7, 10). Prepare a 0.1 M NaOH and a 0.1 M HCl solution.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water with a minimal amount of methanol if needed) to a final concentration of ~1 mM. Add KCl to achieve a constant ionic strength of 0.15 M.

  • Titration (Acidic pKa): Place 20 mL of the sample solution in a jacketed beaker at a constant temperature (e.g., 25°C). Purge with nitrogen to remove dissolved CO₂.

  • Titration (Basic pKa): Acidify the sample solution to ~pH 1 with 0.1 M HCl.

  • Data Collection: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which are the points of minimum slope in the titration curve. Perform the titration in triplicate to ensure reproducibility.

Protocol: Shake-Flask Method for logP and Aqueous Solubility Determination

The shake-flask method is a classical and reliable technique for measuring both solubility and lipophilicity.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis node_prep Add excess solid compound to a vial containing pre-saturated octanol and buffer (pH 7.4) node_equilibrate Agitate at constant temperature (e.g., 24-48 hours) to reach equilibrium node_prep->node_equilibrate node_separate Centrifuge to separate octanol and aqueous layers node_equilibrate->node_separate node_quantify_aq Quantify compound concentration in aqueous phase (e.g., HPLC-UV) node_separate->node_quantify_aq node_quantify_org Quantify compound concentration in octanol phase node_separate->node_quantify_org

Caption: Workflow for the shake-flask solubility/logP method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the pre-saturated aqueous buffer. For logP, add known volumes of both pre-saturated buffer and pre-saturated n-octanol.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.

  • Phase Separation: Centrifuge the vials at high speed to ensure complete separation of the solid and liquid phases (for solubility) or the two liquid phases (for logP).

  • Sampling: Carefully withdraw an aliquot from the clear aqueous supernatant (for solubility) or from both the aqueous and octanol layers (for logP).

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV, by comparing the response to a standard curve of known concentrations.

  • Calculation:

    • Solubility: The concentration in the aqueous phase is the solubility.

    • logP/logD: The ratio of the concentration in the octanol phase to the concentration in the aqueous phase gives P (or D). The log₁₀ of this value is the logP (or logD).

Conclusion

This compound presents a physicochemical profile characteristic of a moderately polar, ionizable molecule. Its predicted properties—strong acidity, low basicity, moderate lipophilicity of the neutral species, and good aqueous solubility driven by ionization at physiological pH—provide a solid foundation for its application in drug discovery. The anionic nature of the molecule at pH 7.4 is a critical consideration, suggesting that while solubility is unlikely to be a major obstacle, strategies to optimize membrane permeability may be necessary for applications requiring good oral absorption or CNS penetration. The computational data and experimental protocols outlined in this guide offer a robust framework for researchers to confidently utilize and characterize this versatile chemical scaffold.

References

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid CAS number 149771-23-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid (CAS: 149771-23-3): A Privileged Scaffold in Contemporary Drug Discovery

Introduction: Unpacking a Molecule of Significance

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery. This compound is a quintessential example of such a scaffold. Its architecture, featuring a hydrogen-bond-donating and -accepting aminopyrimidine core, a metabolically robust and lipophilic trifluoromethyl (CF₃) group, and a versatile carboxylic acid handle, presents an ideal triangulation of properties for developing potent and selective therapeutic agents.

This guide provides an in-depth technical analysis of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and application. It is intended for researchers, scientists, and drug development professionals who seek to leverage this powerful building block in their own discovery programs.

Part 1: Core Molecular Profile

A molecule's utility is fundamentally dictated by its intrinsic properties. Understanding these characteristics is the first step in rationally designing experiments and predicting its behavior in both chemical and biological systems.

Physicochemical Characteristics

The combination of the polar aminocarboxylic acid functions and the nonpolar trifluoromethyl group gives this compound a unique profile that influences its solubility, stability, and pharmacokinetic potential.

PropertyValueSource
CAS Number 149771-23-3[1][2]
Molecular Formula C₆H₄F₃N₃O₂[3]
Molecular Weight 207.11 g/mol [3]
Predicted Boiling Point 416.5 ± 55.0 °C[3]
Predicted Density 1.667 ± 0.06 g/cm³[3]
Spectroscopic Signature: A Roadmap for Verification

Confirming the identity and purity of a starting material is a non-negotiable tenet of scientific integrity. The following is an expert interpretation of the expected spectroscopic data for this compound, providing a baseline for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The most characteristic signals would be a broad singlet for the amino (-NH₂) protons, typically in the 5.0-8.0 ppm range depending on the solvent, and another broad singlet for the carboxylic acid (-COOH) proton, often found significantly downfield (>10 ppm). The single pyrimidine ring proton would appear as a sharp singlet in the aromatic region.[4]

  • ¹³C NMR: Key resonances would include the carbonyl carbon of the carboxylic acid (~165-175 ppm), carbons of the pyrimidine ring (with the CF₃-substituted carbon showing a characteristic quartet due to C-F coupling), and the trifluoromethyl carbon itself, which would also exhibit a strong quartet.[5]

  • ¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms are chemically equivalent. This provides an unambiguous confirmation of the trifluoromethyl group's presence.

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a rapid check for key functional groups. Expect to observe a broad O-H stretch from the carboxylic acid (superimposed on C-H stretches) around 2500-3300 cm⁻¹, N-H stretching from the primary amine around 3100-3500 cm⁻¹, a sharp C=O stretch for the carboxylic acid at approximately 1700-1725 cm⁻¹, and very strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[6]

Part 2: Synthesis and Derivatization Strategies

The true power of a building block lies in its accessibility and the ease with which it can be modified. This section details a robust synthetic approach and explores the molecule's reactivity for library development.

A Validated Synthetic Workflow

While multiple synthetic routes exist for pyrimidine cores, a common and reliable strategy involves the cyclocondensation of a trifluoromethylated β-ketoester equivalent with a guanidinium salt. This approach is efficient and provides a clear path to the desired scaffold.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Saponification A Ethyl 4,4,4-trifluoroacetoacetate C Ethyl 2-(dimethylaminomethylene)- 4,4,4-trifluoro-3-oxobutanoate A->C B Dimethylformamide dimethyl acetal (DMF-DMA) B->C F Ethyl 2-amino-4-(trifluoromethyl) -pyrimidine-5-carboxylate C->F D Guanidine Hydrochloride D->F E Sodium Ethoxide (Base) E->F H 2-Amino-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid (Final Product) F->H G NaOH / H₂O G->H

Caption: A validated three-step synthesis workflow.

Protocol 2.1.1: Synthesis of this compound
  • Step 1: Enaminone Formation: To a solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) in a suitable solvent like toluene, add dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq). Heat the reaction mixture at 80-90 °C for 2-4 hours, monitoring by TLC. Causality: DMF-DMA acts as both a reagent and a water scavenger, efficiently driving the condensation to form the reactive enaminone intermediate. Upon completion, remove the solvent under reduced pressure to yield the crude intermediate, which can often be used without further purification.

  • Step 2: Pyrimidine Ring Formation: Prepare a solution of sodium ethoxide (2.0 eq) in absolute ethanol. Add guanidine hydrochloride (1.2 eq) and stir for 30 minutes. To this mixture, add the crude enaminone intermediate from Step 1. Reflux the reaction for 6-12 hours. Trustworthiness: This one-pot cyclization is a classic Biginelli-type reaction. The strong base deprotonates the guanidine, which then acts as a binucleophile, attacking the carbonyl and enamine carbons to form the stable pyrimidine ring.

  • Step 3: Ester Hydrolysis: Cool the reaction mixture and remove the ethanol in vacuo. Dissolve the residue in water and add NaOH solution (2.0-3.0 eq). Heat the mixture to 50-60 °C for 2-4 hours to effect saponification of the ethyl ester. Validation: Monitor the disappearance of the ester starting material by TLC or LC-MS. This ensures complete conversion to the carboxylate salt.

  • Purification: After cooling to room temperature, carefully acidify the aqueous solution with cold 2M HCl to a pH of ~3-4. The target carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The purity can be assessed by NMR and LC-MS.

Chemical Reactivity: The Handles for Derivatization

The molecule's three functional groups provide orthogonal handles for chemical modification, making it an ideal starting point for creating a diverse chemical library.

G cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions core Core Scaffold (CAS 149771-23-3) amide Amide Formation (R-NH₂, Coupling Reagents) core->amide Versatile ester Esterification (R-OH, Acid Catalyst) core->ester reduction Reduction to Alcohol (e.g., BH₃-THF) core->reduction acylation Acylation (Acyl Halides) core->acylation Key for SAR sulfonylation Sulfonylation (Sulfonyl Chlorides) core->sulfonylation reductive_amination Reductive Amination (Aldehydes, NaBH(OAc)₃) core->reductive_amination

Caption: Key derivatization pathways from the core scaffold.

The carboxylic acid is readily converted to amides using standard coupling reagents (e.g., HATU, EDCI), providing the most common and effective means to explore the surrounding chemical space. The amino group can be acylated or used in Buchwald-Hartwig or Suzuki couplings after conversion to a halide, allowing for significant structural diversification.

Part 3: Application in Drug Discovery

The true value of this scaffold is demonstrated by its successful application in developing clinical candidates and research probes, particularly in oncology. The aminopyrimidine motif is a well-established "hinge-binder" for many protein kinases.

A Privileged Scaffold for Kinase and Helicase Inhibitors

Recent high-impact research has solidified the role of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potent inhibitors of critical cancer targets.

  • Werner (WRN) Helicase Inhibitors: A 2025 study detailed the design of novel 2-amino-4-(trifluoromethyl)pyrimidine derivatives as inhibitors of Werner (WRN) helicase, a promising target for cancers with microsatellite instability.[7] The most active compound, 11g , demonstrated potent and selective inhibitory activity against MSI-H cancer cell lines, with IC₅₀ values of 1.52 µM (HCT116) and 1.72 µM (LNCaP).[7] Mechanistic studies confirmed that these compounds induce apoptosis and cause G2/M phase cell cycle arrest.[7]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 5-trifluoromethylpyrimidine core has been instrumental in developing new EGFR inhibitors.[8] A series of derivatives were synthesized where the 2-amino group was used to link to a substituted aniline, and the 4-position was functionalized with a thiophene carboxamide. One notable compound, 9u , showed excellent inhibitory activity against the A549 lung cancer cell line (IC₅₀ = 0.35 µM) and EGFR kinase itself (IC₅₀ = 0.091 µM).[8]

Summary of Biological Activity

The data below, extracted from recent literature, underscores the scaffold's potential for generating highly active compounds.

Compound ClassTargetCell LineIC₅₀ (µM)Source
WRN Helicase Inhibitor (11g)WRN HelicaseHCT116 (MSI-H)1.52[7]
WRN Helicase Inhibitor (11g)WRN HelicaseLNCaP (MSI-H)1.72[7]
EGFR Inhibitor (9u)EGFRA5490.35[8]
EGFR Inhibitor (9u)EGFR Kinase(Biochemical)0.091[8]
Experimental Workflow: From Scaffold to Hit

The following outlines a self-validating workflow for utilizing CAS 149771-23-3 in a typical hit-finding campaign.

G start Start: 2-Amino-4-(CF₃)pyrimidine -5-carboxylic acid step1 Step 1: Amide Library Synthesis (Parallel Synthesis, 20-50 amines) start->step1 step2 Step 2: Purification & QC (Mass-directed prep-HPLC, LCMS & ¹H NMR for purity) step1->step2 Critical QC gate step3 Step 3: Primary Screen (Biochemical assay, e.g., KinaseGlo® at single concentration, 10 µM) step2->step3 step4 Step 4: Hit Confirmation & Triage (Re-test active compounds) step3->step4 step5 Step 5: Dose-Response Analysis (IC₅₀ determination for confirmed hits) step4->step5 Identifies potent compounds end Outcome: Validated Hit Compounds for Lead Optimization step5->end

Caption: A typical drug discovery workflow using the title compound.

Part 4: Safety, Handling, and Storage

Adherence to safety protocols is paramount in any research setting. Information synthesized from safety data sheets (SDS) provides the following guidelines.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][9]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or under a chemical fume hood.[10]

    • Avoid breathing dust, fumes, or vapors.[11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

    • Take precautionary measures against static discharge.[10]

  • Storage Conditions:

    • Keep the container tightly closed in a dry and well-ventilated place.[10]

    • Some suppliers recommend handling and storing under an inert gas, suggesting potential moisture sensitivity.[10]

    • Store away from heat, sparks, and open flames.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is far more than a simple chemical reagent; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its trifluoromethyl group enhances metabolic stability and cell permeability, while the aminopyrimidine core provides a proven pharmacophore for interacting with numerous enzyme active sites. The carboxylic acid handle offers a reliable and versatile point for modification. As demonstrated by its successful use in developing potent kinase and helicase inhibitors, this scaffold will undoubtedly continue to be a valuable asset in the pursuit of novel therapeutics.

References

The Trifluoromethyl Group: A Game-Changer in the Biological Activity of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyrimidine scaffold has emerged as a powerful and transformative strategy in modern medicinal and agricultural chemistry. This guide provides a comprehensive technical overview of the profound impact of trifluoromethylation on the biological activity of pyrimidines. We will delve into the fundamental physicochemical alterations induced by the CF₃ group, explore the mechanistic basis for the resulting enhancement in therapeutic and agrochemical potential, and provide detailed, field-proven insights into the synthesis and evaluation of these remarkable compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel, highly effective bioactive molecules.

The Trifluoromethyl Group: More Than a Simple Bioisostere

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals and agrochemicals.[1][2][3] The quest to modulate and enhance the properties of pyrimidine-based compounds has led to the extensive exploration of various substituents. Among these, the trifluoromethyl group stands out for its unique and often dramatic influence on a molecule's overall profile.[4][5]

Historically, the CF₃ group was often employed as a bioisostere for a methyl or chloro group.[6] However, its effects extend far beyond simple steric replacement. The CF₃ group's potent electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability fundamentally alter the physicochemical properties of the parent pyrimidine molecule.[4][5][7][8][9] These alterations can lead to significant improvements in:

  • Binding Affinity and Selectivity: The electronic and steric properties of the CF₃ group can fine-tune interactions with biological targets, leading to more potent and selective compounds.[7]

  • Metabolic Stability: The remarkable strength of the carbon-fluorine bond renders the CF₃ group highly resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[7][8][10] This often translates to a longer in vivo half-life and improved bioavailability.[7][8][10]

  • Membrane Permeability: The lipophilicity conferred by the CF₃ group can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is crucial for targeting the central nervous system.[7][9]

  • Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can significantly lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its solubility, permeability, and target interactions.[5]

The following diagram illustrates the key physicochemical effects of introducing a trifluoromethyl group to a pyrimidine ring.

G Impact of Trifluoromethyl Group on Pyrimidine Properties Pyrimidine Pyrimidine Core CF3 Trifluoromethyl (CF3) Group Pyrimidine->CF3 Substitution Properties Physicochemical & Biological Properties CF3->Properties Influences Lipophilicity Increased Lipophilicity Properties->Lipophilicity MetabolicStability Enhanced Metabolic Stability Properties->MetabolicStability BindingAffinity Modulated Binding Affinity Properties->BindingAffinity pKa Altered pKa Properties->pKa MembranePermeability Improved Membrane Permeability Properties->MembranePermeability G start Start: Identify Agricultural Need (e.g., new fungicide) design Design & Synthesize Trifluoromethylated Pyrimidine Library start->design screening In Vitro Screening (e.g., mycelial growth inhibition) design->screening lead_id Lead Compound Identification screening->lead_id lead_id->design Inactive optimization Structure-Activity Relationship (SAR) Studies & Lead Optimization lead_id->optimization Active Hits optimization->design Iterate in_vivo In Vivo Testing (Greenhouse/Field Trials) optimization->in_vivo formulation Formulation Development in_vivo->formulation end End: Commercial Agrochemical Product formulation->end

References

An In-Depth Technical Guide to the Discovery and History of Fluorinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Cancer Chemotherapy

The development of fluorinated pyrimidine compounds represents a landmark achievement in the history of oncology, fundamentally altering the therapeutic landscape for a multitude of solid tumors.[1][2] These antimetabolite drugs, born from rational design and a deep understanding of cellular metabolism, have served as a cornerstone of cancer treatment for over six decades.[3] This guide provides a comprehensive exploration of the discovery and history of these pivotal compounds, from the seminal synthesis of 5-fluorouracil (5-FU) to the development of its orally-administered prodrugs, capecitabine and tegafur. We will delve into the scientific rationale behind their creation, their mechanisms of action, and the key figures who ushered in this new era of chemotherapy.

The Genesis of a Targeted Approach: The Discovery of 5-Fluorouracil (5-FU)

The story of fluorinated pyrimidines begins in the 1950s, a time of burgeoning understanding of the biochemical differences between normal and cancerous cells. A key observation was that rat hepatomas utilized the pyrimidine uracil more rapidly than normal tissues, suggesting that uracil metabolism could be a viable target for anticancer therapy.[4] This insight spurred the rational design of an antimetabolite that could disrupt this process.

Dr. Charles Heidelberger, a scientist who had previously noted the inhibitory effects of fluorine in fluoroacetic acid on a vital enzyme, hypothesized that introducing a fluorine atom into the uracil molecule could create a potent anticancer agent.[5] He collaborated with Robert Duschinsky and Robert Schnitzer at Hoffmann-La Roche, who successfully synthesized 5-fluorouracil in 1957.[5][6] The strategic placement of the fluorine atom at the C-5 position of the uracil ring was critical; it sterically hinders the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis.[4][7]

Initial preclinical studies in mice demonstrated the marked ability of 5-FU to inhibit tumor growth.[5] This was swiftly followed by the first clinical trials in humans in 1958, led by Anthony R. Curreri, Fred J. Ansfield, and their colleagues, including Heidelberger, which confirmed its activity against various cancers.[5] 5-FU was patented in 1956 and officially entered medical use in 1962.[5]

Mechanism of Action: A Multi-pronged Attack

5-FU exerts its cytotoxic effects through several interconnected mechanisms, primarily by disrupting DNA and RNA synthesis.[4][7] Once inside a cell, 5-FU is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][7]

  • Inhibition of Thymidylate Synthase (TS): FdUMP is a potent inhibitor of thymidylate synthase (TS), the enzyme responsible for converting dUMP to dTMP.[4][8] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH2THF), effectively blocking the synthesis of dTMP, a necessary precursor for DNA replication and repair.[4][8] The resulting "thymineless death" is a primary driver of 5-FU's anticancer activity.[5]

  • Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, while FUTP is incorporated into various RNA species.[7][8] This misincorporation disrupts the normal function of these nucleic acids, leading to errors in DNA replication and RNA processing, ultimately contributing to cell death.[7][8]

Experimental Protocol: Synthesis of 5-Fluorouracil (Adapted from Duschinsky et al., 1957)

This protocol is a simplified representation of the original synthesis and is for informational purposes only.

  • Condensation: Ethyl fluoroacetate is condensed with ethyl formate in the presence of a strong base like potassium ethoxide to form the enolate of ethyl formylfluoroacetate.

  • Ring Closure: The resulting enolate is then reacted with an alkylisothiourea salt. This reaction forms the pyrimidine ring structure.

  • Hydrolysis: The intermediate product is subsequently hydrolyzed to yield 5-fluorouracil.

The Evolution of Fluoropyrimidines: The Advent of Oral Prodrugs

While intravenous 5-FU proved to be a powerful therapeutic agent, its administration was associated with several challenges, including the need for venous access, the inconvenience of infusions, and unpredictable oral bioavailability.[9] These limitations spurred the development of oral fluoropyrimidine prodrugs, designed to be absorbed intact through the gastrointestinal tract and then converted to 5-FU within the body.[9][10]

Tegafur: The First Generation

In 1967, S. A. Hiller in the Soviet Union synthesized tegafur, a prodrug of 5-FU.[11] Tegafur is gradually converted to 5-FU in the liver by microsomal enzymes, primarily CYP2A6.[11][12] This gradual conversion was intended to mimic a continuous infusion of 5-FU, potentially improving its therapeutic index.[13] Tegafur was often co-administered with uracil (as UFT) to inhibit dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism, thereby increasing the bioavailability of 5-FU.[11][12] Another formulation, S-1, combines tegafur with two modulators: gimeracil, a DPD inhibitor, and oteracil, which reduces gastrointestinal toxicity.[10][13][14]

Capecitabine: A Tumor-Selective Approach

A significant advancement in oral fluoropyrimidine therapy came with the rational design of capecitabine (Xeloda®).[15] Developed to mimic continuous infusion 5-FU and to be preferentially activated in tumor tissue, capecitabine undergoes a three-step enzymatic conversion to 5-FU.[15][16]

  • Step 1 (Liver): Capecitabine is first hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[16]

  • Step 2 (Liver and Tumor): 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase, an enzyme present in both the liver and tumor cells.[16]

  • Step 3 (Tumor): The final and crucial step is the conversion of 5'-DFUR to 5-FU by thymidine phosphorylase (TP).[16] TP is found in significantly higher concentrations in many tumor tissues compared to normal tissues, leading to a more tumor-selective generation of 5-FU.[15][16] This targeted activation is designed to enhance antitumor efficacy while reducing systemic toxicity.[16]

Preclinical and clinical studies demonstrated capecitabine's high activity against a range of solid tumors, including those resistant to 5-FU.[15][16] It has become a widely used treatment for colorectal, breast, and gastric cancers, either as a single agent or in combination with other chemotherapeutic drugs.[17][18]

Timeline of Key Discoveries

YearDiscovery/EventKey Individuals/OrganizationsSignificance
1957 Synthesis of 5-fluorouracil (5-FU).[5][6]Charles Heidelberger, Robert Duschinsky, Edward Pleven.[6]The birth of fluorinated pyrimidine chemotherapy.
1958 First clinical report of 5-FU's anticancer activity in humans.[5]Anthony R. Curreri, Fred J. Ansfield, et al.Established the clinical utility of 5-FU.
1962 5-FU comes into medical use.[5]Marks the official start of its widespread clinical application.
1967 Synthesis of Tegafur.[11]S. A. Hiller.The first oral prodrug of 5-FU is developed.
Late 1990s Rational design and development of Capecitabine.[15][16]Hoffmann-La Roche.A tumor-selective oral prodrug of 5-FU is introduced.

Visualizing the Mechanisms of Action

To better understand the intricate pathways through which these compounds exert their effects, the following diagrams illustrate their mechanisms of action.

Capecitabine_Activation Metabolic Activation Pathway of Capecitabine cluster_liver Liver cluster_tumor Tumor Tissue Capecitabine Capecitabine (Oral Administration) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase DFUR_liver 5'-DFUR DFCR->DFUR_liver Cytidine Deaminase DFUR_tumor 5'-DFUR DFUR_liver->DFUR_tumor Circulation 5-FU 5-Fluorouracil DFUR_tumor->5-FU Thymidine Phosphorylase (TP) (High Concentration)

References

Spectroscopic Characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This molecule, possessing a unique combination of a trifluoromethyl group, an amino group, and a carboxylic acid on a pyrimidine core, presents a distinct spectroscopic fingerprint. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and structural elucidation of this and related heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the diverse functionalities present in its structure. The pyrimidine scaffold is a core component of nucleobases, while the trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The amino and carboxylic acid groups provide sites for further chemical modification and intermolecular interactions. Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and to understand its chemical behavior.

This guide will delve into the theoretical and practical aspects of the key spectroscopic techniques used for the analysis of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, exhibiting signals for the amino protons, the carboxylic acid proton, and the lone aromatic proton on the pyrimidine ring.

  • H6 Proton: The single proton on the pyrimidine ring (H6) is anticipated to appear as a singlet in the aromatic region, likely between δ 8.5 and 9.0 ppm. Its chemical shift is influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group.

  • Amino Protons (-NH₂): The protons of the primary amino group are expected to resonate as a broad singlet. The chemical shift of these protons can be highly variable, typically appearing between δ 5.0 and 8.0 ppm, and is dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In some instances, the signal for amino protons can be observed in the range of 5.1-5.3 ppm[1][2].

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group will also appear as a broad singlet at a significantly downfield chemical shift, typically greater than δ 10.0 ppm, and often in the range of δ 12.0-13.0 ppm. This proton is also subject to exchange with protic solvents.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring will have distinct chemical shifts.

    • C2 (attached to -NH₂): This carbon is expected to be in the range of δ 160-165 ppm.

    • C4 (attached to -CF₃): The chemical shift of this carbon will be significantly influenced by the attached trifluoromethyl group, appearing as a quartet due to ¹JCF coupling. The predicted chemical shift is in the range of δ 155-160 ppm.

    • C5 (attached to -COOH): This carbon is expected to be found in the range of δ 110-120 ppm.

    • C6: This carbon, bonded to the single ring proton, will likely appear in the more upfield region of the aromatic carbons, around δ 145-155 ppm.

  • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of δ 120-125 ppm[3].

  • Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is expected to resonate in the downfield region, typically between δ 165 and 175 ppm.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds.

  • Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of a trifluoromethyl group on an aromatic ring is sensitive to the electronic environment. For a pyrimidine ring, the expected chemical shift is in the range of δ -60 to -70 ppm (relative to CFCl₃). The presence of both an amino and a carboxylic acid group will influence the precise chemical shift[4][5][6].

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Workflow for NMR Analysis

NMR_Workflow cluster_acquisition Data Acquisition A Sample Preparation B Instrument Setup & Calibration A->B Dissolve ~5-10 mg in 0.6 mL DMSO-d6 C 1H NMR Acquisition B->C Tune & match probe D 13C NMR Acquisition C->D Standard pulse sequence E 19F NMR Acquisition D->E Proton-decoupled sequence F Data Processing & Analysis E->F Observe 19F nucleus G G F->G Structure Confirmation

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Reference the spectra using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, C=N, C=C, and C-F bonds.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

  • N-H Stretch (Amino Group): Two sharp to moderately broad peaks are anticipated in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine. These bands may overlap with the broad O-H stretch. For some 2-aminopyrimidine derivatives, these bands are observed in the range of 3182-3456 cm⁻¹[1].

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C=N and C=C Stretches (Pyrimidine Ring): A series of medium to strong bands in the 1500-1650 cm⁻¹ region will be indicative of the C=N and C=C stretching vibrations within the pyrimidine ring.

  • N-H Bend (Amino Group): A medium intensity band around 1600-1650 cm⁻¹ is expected for the N-H scissoring vibration of the primary amine.

  • C-F Stretches (Trifluoromethyl Group): Strong, intense absorption bands are characteristic of C-F stretching vibrations and are expected in the region of 1100-1350 cm⁻¹.

Summary of Predicted IR Data

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
Amino GroupN-H Stretch3100-3500Medium, Sharp (2 bands)
Carboxylic AcidC=O Stretch1700-1725Strong, Sharp
Pyrimidine RingC=N, C=C Stretches1500-1650Medium to Strong
Amino GroupN-H Bend1600-1650Medium
Trifluoromethyl GroupC-F Stretches1100-1350Strong, Intense
Experimental Protocol for IR Spectroscopy

Workflow for IR Analysis

IR_Workflow A Sample Preparation (ATR) B Background Spectrum Acquisition A->B Place small amount of solid on ATR crystal C Sample Spectrum Acquisition B->C Collect background scan D Data Analysis C->D Collect sample scan E E D->E Identify characteristic peaks

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and assign them to the corresponding functional groups based on their position, shape, and intensity.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺•): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is expected to be observed, confirming the molecular weight of 221.13 g/mol . In positive ion mode, the [M+H]⁺ peak would be at m/z 222.1. In negative ion mode, the [M-H]⁻ peak would be at m/z 220.1.

  • Fragmentation Pattern: Under harder ionization conditions like Electron Ionization (EI), or in tandem MS (MS/MS) experiments, characteristic fragmentation patterns are expected.

    • Loss of H₂O: A fragment corresponding to the loss of water (18 Da) from the carboxylic acid group is possible.

    • Loss of CO₂: Decarboxylation, the loss of carbon dioxide (44 Da) from the carboxylic acid, is a common fragmentation pathway for carboxylic acids.

    • Loss of CF₃: Cleavage of the C-C bond can lead to the loss of the trifluoromethyl radical (•CF₃, 69 Da).

    • Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN or other small neutral molecules. The fragmentation of pyrimidine derivatives can be complex, with multiple pathways possible[7][8][9].

Proposed Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z 222.1 F1 [M+H - H₂O]⁺ m/z 204.1 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 178.1 M->F2 - CO₂ F3 [M+H - CF₃]⁺ m/z 153.1 F2->F3 - HCN (example)

Caption: A simplified proposed fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Select the ionization mode (e.g., ESI positive or negative).

    • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • To obtain fragmentation information, perform a product ion scan (MS/MS) by selecting the molecular ion as the precursor and fragmenting it in the collision cell.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

    • Propose fragmentation pathways consistent with the observed masses and the known chemical structure.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a robust framework for its unequivocal identification and characterization. This guide outlines the expected spectral features based on the known properties of its constituent functional groups and provides standardized protocols for data acquisition. While the presented data is predictive, it serves as a valuable reference for researchers working with this and structurally related compounds, ensuring a systematic and scientifically sound approach to their analysis.

References

Identifying Therapeutic Targets for 2-Amino-4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid: A Strategic Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

This guide outlines a comprehensive, rationale-driven strategy for the identification and validation of therapeutic targets for the compound 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. We will eschew a simple checklist approach in favor of a logical, field-proven workflow that builds a robust, evidence-based case for a compound's mechanism of action. This document is designed for drug discovery researchers and scientists, providing both the strategic "why" and the methodological "how" of modern target deconvolution.

Initial Assessment: Deconstructing the Pharmacophore

The molecular architecture of this compound provides critical clues to its potential biological interactions. A systematic analysis of its constituent moieties forms the foundation of our target identification strategy.

  • 2-Aminopyrimidine Scaffold: This is a classic "privileged structure" in medicinal chemistry, renowned for its role in a vast array of therapeutic agents, particularly kinase inhibitors.[1][2] The 2-amino group is a key hydrogen bond donor, often interacting with the "hinge" region of kinase active sites. This immediately places the entire kinome on our list of potential target families.

  • Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor and can act as a metal chelator. Its presence suggests a high probability of interaction with enzymes that recognize acidic substrates or utilize catalytic metal ions in their active sites.[3][4]

  • Trifluoromethyl (TFM) Group: The incorporation of a TFM group is a common strategy to enhance metabolic stability and binding affinity.[5] Its strong electron-withdrawing nature can significantly modulate the electronics of the pyrimidine ring, influencing target binding and potency.[6]

Based on this structural analysis, our investigation will proceed along two parallel paths: a primary, hypothesis-driven approach focused on the most probable targets, and a secondary, unbiased screening approach to uncover novel or unexpected interactions.

The Primary Hypothesis: Targeting Nucleotide Metabolism

The striking structural resemblance of our compound to endogenous pyrimidines makes enzymes involved in nucleotide biosynthesis highly probable targets.

Prime Candidate: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis, the oxidation of dihydroorotate to orotate.[7]

  • The Rationale:

    • Substrate Mimicry: The pyrimidine-5-carboxylic acid core of our compound is a structural bioisostere of orotate, the product of the DHODH reaction.

    • Validated Target: DHODH is a clinically validated target for autoimmune diseases and is under active investigation for cancer and viral infections.[8] Rapidly proliferating cells are highly dependent on de novo pyrimidine synthesis, making DHODH inhibition a potent anti-proliferative strategy.

    • Precedent: Potent DHODH inhibitors, such as Brequinar, are characterized by a heterocyclic core coupled with a carboxylic acid, validating this pharmacophore for high-affinity binding.[7][8]

Experimental Workflow for DHODH Validation

The following workflow is designed to systematically confirm DHODH as a target, moving from direct enzymatic inhibition to cellular on-target effects.

DHODH_Validation_Workflow cluster_biochem Phase 1: Biochemical Validation cluster_cell Phase 2: Cellular Validation EnzymeAssay Recombinant hDHODH Enzyme Assay IC50 Determine IC50 Value EnzymeAssay->IC50 Quantify Potency Biophys Biophysical Binding (SPR or ITC) IC50->Biophys Confirm Direct Interaction Prolif Anti-Proliferation Assay (e.g., A549, Jurkat cells) KD Determine Binding Affinity (KD) Biophys->KD Quantify Affinity GI50 Determine GI50 Value Prolif->GI50 Quantify Cellular Effect Rescue Uridine Rescue Experiment GI50->Rescue Confirm On-Target Mechanism Metabolomics Metabolomic Profiling (Measure Orotate Levels) Rescue->Metabolomics Verify Pathway Inhibition

Caption: A sequential workflow for the validation of DHODH as a primary target.

Key Experimental Protocols
  • Objective: To quantify the direct inhibitory activity of the test compound on purified hDHODH.

  • Principle: The activity of mitochondrial DHODH is coupled to the electron transport chain. This assay measures the reduction of a dye (DCIP) as an indicator of enzyme activity.

  • Methodology:

    • Reagent Preparation:

      • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% Glycerol, 0.05% Triton X-100.

      • Recombinant hDHODH: Dilute to a working concentration (e.g., 5-10 nM) in Assay Buffer.

      • Substrates: Prepare stock solutions of L-dihydroorotic acid and the co-substrate, decylubiquinone.

      • Detection Reagent: 2,6-dichloroindophenol (DCIP).

      • Test Compound: Prepare a 10-point, 3-fold serial dilution in 100% DMSO.

    • Assay Procedure (96-well format):

      • Add 2 µL of the compound dilution series or DMSO (vehicle control) to respective wells.

      • Add 98 µL of an enzyme/substrate master mix containing hDHODH, decylubiquinone, and DCIP in Assay Buffer.

      • Incubate for 15 minutes at room temperature to allow for compound binding.

      • Initiate the reaction by adding 100 µL of L-dihydroorotic acid.

      • Immediately read the absorbance at 600 nm in kinetic mode for 15-20 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (Vmax) for each well.

      • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

      • Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

  • Objective: To confirm that the compound's anti-proliferative effect is specifically due to the inhibition of pyrimidine biosynthesis.

  • Principle: If the compound inhibits DHODH, the block in de novo pyrimidine synthesis can be bypassed by supplying cells with exogenous uridine, which can be utilized by the pyrimidine salvage pathway.

  • Methodology:

    • Cell Seeding: Seed a rapidly dividing cancer cell line (e.g., A549 lung cancer) in 96-well plates and allow to attach overnight.

    • Treatment Preparation: Prepare two sets of compound serial dilutions in cell culture media: one with media alone and one supplemented with 100 µM uridine.

    • Cell Dosing: Remove the old media from the cells and add the prepared compound dilutions (with and without uridine).

    • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

    • Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® or resazurin reduction.

    • Data Analysis:

      • Calculate the growth inhibition (GI50) value for both the non-rescued and uridine-rescued conditions.

      • Expected Result: A significant rightward shift (e.g., >10-fold increase) in the GI50 value in the presence of uridine provides strong evidence for an on-target effect on the pyrimidine synthesis pathway.

Secondary & Unbiased Target Identification

While DHODH is a compelling hypothesis, a thorough investigation must account for other possibilities, such as kinase inhibition or entirely novel targets.

Kinase Profiling

Given the 2-aminopyrimidine core, broad-spectrum kinase profiling is essential.

  • Rationale: Numerous approved drugs leverage this scaffold to target the ATP-binding site of kinases.[9][10] Identifying potential kinase targets early is crucial for understanding both efficacy and potential off-target toxicity.

  • Experimental Approach: A competitive binding assay (e.g., KINOMEscan™) is the industry standard. This method assesses the ability of the test compound to displace a ligand from a panel of over 400 kinases. Hits from this primary screen should be validated with enzymatic IC50 assays for the specific kinases.

Chemoproteomic Approaches for Unbiased Discovery

If a clear target does not emerge from hypothesis-driven approaches, unbiased methods are required to identify the compound's binding partners in a native biological context.

Unbiased_Target_ID cluster_affinity Affinity Chromatography-Mass Spectrometry cluster_genetic Genetic Screening (e.g., CRISPR) Immobilize Immobilize Compound on Affinity Matrix Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Away Non-specific Binders Incubate->Wash Elute Elute Specific Binding Proteins Wash->Elute Identify Protein ID by LC-MS/MS Elute->Identify Screen Genome-wide CRISPR Knockout/Activation Screen Treat Treat Cell Population with Compound Screen->Treat Select Select for Resistant or Sensitized Cells Treat->Select Analyze Identify Gene Hits by NGS Select->Analyze

Caption: Unbiased strategies for novel therapeutic target identification.

Data Synthesis and Path Forward

The data generated from these workflows must be integrated to build a cohesive understanding of the compound's mechanism of action.

Experiment Key Parameter Interpretation & Next Step
hDHODH Enzyme Assay IC50Quantifies direct potency. A potent IC50 (<1 µM) prioritizes this target.
Anti-Proliferation Assay GI50Quantifies cellular potency. Compare with IC50 to assess cell permeability and translation of enzyme inhibition to cellular effect.
Uridine Rescue GI50 Fold-ShiftConfirms on-target activity. A >10-fold shift is strong evidence for DHODH being the primary anti-proliferative mechanism.
Biophysical Binding KDConfirms direct physical interaction and measures binding affinity.
Kinase Panel Screen % InhibitionIdentifies potential primary or off-targets. Hits >90% inhibition should be pursued with IC50 determination.
Chemoproteomics Enriched ProteinsProvides a list of potential binding partners. Requires orthogonal validation (e.g., functional assays, SPR).

Upon successful validation of a primary target like DHODH, subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and ultimately, in vivo efficacy testing in relevant disease models.

References

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a critical building block in modern medicinal chemistry. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach to confirm identity, quantify purity, and assess the stability of this compound. We will delve into chromatographic, spectroscopic, and thermal analysis techniques, explaining the scientific rationale behind each method to ensure robust and reproducible results.

Introduction

This compound is a key heterocyclic intermediate. Its structural motifs—the pyrimidine core, the electron-withdrawing trifluoromethyl group, and the reactive carboxylic acid and amino functionalities—make it a versatile scaffold for the synthesis of pharmacologically active molecules, including kinase inhibitors.[1] The purity and structural integrity of this starting material are paramount, as impurities can propagate through synthetic steps, leading to undesired side products, reduced yields, and potentially altered biological activity in the final active pharmaceutical ingredient (API).[2]

This guide presents a suite of validated analytical techniques to establish a complete characterization profile. By integrating data from orthogonal methods, we can build a high-confidence understanding of the material's properties.

Physicochemical Properties

A foundational understanding of the physicochemical properties of the analyte is essential for rational method development. For instance, the acidity (pKa) and lipophilicity (LogP) directly influence the choice of mobile phase pH in liquid chromatography and extraction conditions during sample preparation.[3][4]

PropertyValueSource
Molecular Formula C₆H₄F₃N₃O₂-
Molecular Weight 223.11 g/mol -
CAS Number 149771-23-3[5]
Appearance White to off-white solid-
pKa (predicted) ~2.5-3.5 (Carboxylic Acid), ~1.5-2.5 (Aminopyrimidine)[6][7]
LogP (predicted) ~1.0 - 1.5[3][8]

Note: pKa and LogP values are estimates based on the compound's structure and data for similar pyrimidine and carboxylic acid derivatives. Experimental determination is recommended for highest accuracy.

Analytical Characterization Workflow

A systematic approach ensures all critical quality attributes are assessed. The following workflow outlines the recommended sequence of analyses.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Confirmation cluster_2 Physical & Stability Properties Start Test Article Received HPLC_UV HPLC-UV (Purity & Assay) Start->HPLC_UV LC_MS LC-MS (Impurity Profile & ID) HPLC_UV->LC_MS Characterize impurities NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) LC_MS->NMR Confirm Structure FTIR FTIR Spectroscopy NMR->FTIR Elemental Elemental Analysis FTIR->Elemental Thermal Thermal Analysis (DSC/TGA) Elemental->Thermal Forced_Deg Forced Degradation Thermal->Forced_Deg Final_Report Generate Certificate of Analysis Forced_Deg->Final_Report

Caption: Recommended workflow for comprehensive characterization.

Chromatographic Methods for Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of chemical intermediates. High-Performance Liquid Chromatography (HPLC) with UV detection is ideal for quantification, while coupling it with Mass Spectrometry (LC-MS) provides unparalleled sensitivity and specificity for identifying unknown impurities.[2][9]

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: This method is designed to be stability-indicating, meaning it can separate the main component from its potential degradation products and process-related impurities. A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase ensures the carboxylic acid group is protonated, leading to better retention and sharp, symmetrical peak shapes.[10]

Instrumentation & Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with DAD/VWD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Diode Array Detector (DAD) at 254 nm and 280 nm

Procedure:

  • Standard Preparation (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water.

  • Sample Preparation (0.5 mg/mL): Prepare the sample solution in the same manner as the standard.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject a blank (diluent), followed by the standard solution in duplicate, and then the sample solution in duplicate.

  • Data Processing: Calculate the purity of the sample using the area percentage method.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol: Impurity Identification by LC-MS/MS

Rationale: LC-MS/MS is the definitive technique for structural elucidation of low-level impurities.[11][12] Electrospray ionization (ESI) is well-suited for this polar molecule. The method uses the same chromatographic principles as the HPLC-UV method for seamless method transfer, but with a mass spectrometer as the detector.

Instrumentation & Conditions:

ParameterSpecification
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Waters Xevo TQ-S or equivalent Triple Quadrupole MS
Column ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase As per HPLC-UV method
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage 2.5 kV (Positive), 2.0 kV (Negative)
Desolvation Temp. 450 °C
Source Temp. 150 °C
Acquisition Mode Full Scan (m/z 50-500) and MS/MS (product ion scan) on detected impurity peaks

Procedure:

  • Analyze the sample solution using the conditions above.

  • Process the data to identify the mass-to-charge ratio (m/z) of the parent compound and any co-eluting or separated impurities.

  • Perform MS/MS fragmentation on the impurity ions to obtain structural information. Compare fragmentation patterns to known related substances or use them to propose structures for unknown impurities.

Spectroscopic Methods for Structural Confirmation

While chromatography assesses purity, spectroscopy provides irrefutable confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination. Due to the presence of the trifluoromethyl group, ¹⁹F NMR is an essential experiment alongside standard ¹H and ¹³C NMR.[13] The fluorine nucleus is highly sensitive to its electronic environment, providing a clean, specific signal.[14][15]

Experimental Parameters:

  • Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

  • Instrument: Bruker Avance III 400 MHz or equivalent

  • Expected ¹H NMR Data:

    • A singlet for the pyrimidine C6-H.

    • A broad singlet for the -NH₂ protons (exchangeable with D₂O).

    • A very broad singlet for the carboxylic acid -OH proton (exchangeable with D₂O).

  • Expected ¹³C NMR Data:

    • Signals for the four distinct pyrimidine ring carbons. The carbon attached to the CF₃ group will show a characteristic quartet due to C-F coupling.

    • A signal for the carboxylic acid carbonyl carbon.

    • A signal for the CF₃ carbon, appearing as a quartet.

  • Expected ¹⁹F NMR Data:

    • A sharp singlet corresponding to the -CF₃ group. Its chemical shift provides a sensitive probe of the electronic environment of the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, serving as an effective identity test.[16][17]

Procedure:

  • Prepare a sample pellet using potassium bromide (KBr) or analyze using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)AssignmentFunctional Group
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3200 - 2500O-H Stretch (broad)Carboxylic Acid (-COOH)
~1700C=O StretchCarboxylic Acid (-COOH)
~1620N-H ScissoringPrimary Amine (-NH₂)
1600 - 1450C=N and C=C Ring StretchingPyrimidine Ring
1300 - 1100C-F Stretch (strong, complex)Trifluoromethyl (-CF₃)

Thermal and Elemental Analysis

Thermal Analysis (DSC & TGA)

Rationale: Differential Scanning Calorimetry (DSC) provides an accurate melting point and an indication of purity.[18] Thermogravimetric Analysis (TGA) assesses thermal stability and identifies decomposition events.[19][20]

Procedure:

  • DSC: Heat a 2-5 mg sample from 30 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point. A sharp melting peak is indicative of high purity.

  • TGA: Heat a 5-10 mg sample from 30 °C to 500 °C at 10 °C/min under nitrogen. The resulting curve shows weight loss as a function of temperature, indicating the onset of thermal decomposition.

Elemental Analysis

Rationale: Combustion analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N), which is used to confirm the empirical formula.

Theoretical Values for C₆H₄F₃N₃O₂:

  • C: 32.30%

  • H: 1.81%

  • N: 18.83%

  • Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.

Stability Assessment: Forced Degradation

Rationale: Forced degradation studies are a regulatory requirement and a critical part of drug development. They are used to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods. The compound is subjected to stress conditions more severe than accelerated stability testing.[21][22]

Forced_Degradation cluster_stress Stress Conditions Compound 2-Amino-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Compound->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, solid state) Compound->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Compound->Photo Analysis Analyze by Stability- Indicating HPLC-UV & LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Logical workflow for a forced degradation study.

Procedure Outline:

  • Prepare solutions of the compound in acidic, basic, and oxidative media. Store a solid sample for thermal and photolytic stress.

  • Expose the samples to the stress conditions for a defined period (e.g., 24-48 hours), aiming for 5-20% degradation of the parent compound.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC-UV and LC-MS methods.

  • Objective: Confirm that all major degradation products are resolved from the parent peak (peak purity analysis) and identify the structures of the degradants using LC-MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. By combining chromatographic separation for purity assessment with spectroscopic, thermal, and elemental analyses for identity confirmation, a comprehensive quality profile can be established. These protocols are designed to be self-validating and provide the scientific rationale necessary for confident implementation in research, development, and quality control environments.

References

Application Note: High-Resolution Analysis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid using NMR and HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-23-3) is a key heterocyclic building block in medicinal chemistry and drug discovery. The presence of the pyrimidine core, coupled with the electron-withdrawing trifluoromethyl group and the ionizable carboxylic acid and amino functionalities, imparts unique physicochemical properties to this molecule, making it a valuable scaffold for the synthesis of targeted therapeutics.[1][2][3] The purity and structural integrity of this compound are paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Therefore, robust analytical methods for its characterization are essential.

This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring accurate structural elucidation and purity assessment of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC₆H₄F₃N₃O₂[1]
Molecular Weight207.11 g/mol [1]
AppearanceWhite to off-white powder[1]
PurityTypically ≥95%[1]

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the molecule is amphoteric and its charge state will be highly dependent on the pH of the surrounding medium. This is a critical consideration for the development of a successful HPLC method.

Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. This section outlines the expected spectral features and provides a detailed protocol for sample analysis.

Theoretical Background

The ¹H NMR spectrum is anticipated to be relatively simple, exhibiting signals for the amino protons, the carboxylic acid proton, and the lone aromatic proton on the pyrimidine ring. The chemical shifts of the amino and carboxylic acid protons are expected to be broad and their positions concentration and solvent-dependent. The proton at the 6-position of the pyrimidine ring is expected to appear as a singlet.

The ¹³C NMR spectrum will be more complex, with the trifluoromethyl group inducing a characteristic quartet for the carbon to which it is attached due to ¹J-coupling with the three fluorine atoms. The other carbon signals will provide a unique fingerprint of the molecule.

Expected NMR Spectral Data

Based on the analysis of similar pyrimidine derivatives, the following spectral characteristics are predicted for this compound.[4][5][6]

¹H NMR (400 MHz, DMSO-d₆):

  • δ ~8.5 ppm (s, 1H): Aromatic proton (H-6). The exact chemical shift will be influenced by the electronic effects of the adjacent substituents.

  • δ ~7.5-8.0 ppm (br s, 2H): Amino protons (-NH₂). The broadness is due to quadrupole broadening and exchange with residual water.

  • δ >12 ppm (br s, 1H): Carboxylic acid proton (-COOH). This signal is typically very broad and may not always be observed.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ ~165 ppm: Carboxylic acid carbon (C=O).

  • δ ~160 ppm: Pyrimidine ring carbon (C-2, attached to NH₂).

  • δ ~158 ppm (q, ¹JCF ≈ 35 Hz): Pyrimidine ring carbon (C-4, attached to CF₃). The quartet splitting is a key diagnostic feature.

  • δ ~122 ppm (q, ¹JCF ≈ 270 Hz): Trifluoromethyl carbon (-CF₃). This will be a high-intensity quartet.

  • δ ~110 ppm: Pyrimidine ring carbon (C-5, attached to COOH).

  • δ ~150 ppm: Pyrimidine ring carbon (C-6).

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_start Weigh ~10-15 mg of sample dissolve Dissolve in ~0.7 mL of DMSO-d6 prep_start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Place sample in NMR spectrometer (≥400 MHz) transfer->instrument lock_shim Lock and shim the instrument instrument->lock_shim acquire_1h Acquire 1H spectrum lock_shim->acquire_1h acquire_13c Acquire 13C{1H} spectrum lock_shim->acquire_13c proc_start Apply Fourier Transform acquire_1h->proc_start acquire_13c->proc_start phase_correct Phase and baseline correct spectra proc_start->phase_correct calibrate Calibrate 1H to residual DMSO (δ 2.50 ppm) and 13C to DMSO-d6 (δ 39.52 ppm) phase_correct->calibrate integrate Integrate 1H signals and pick peaks for both spectra calibrate->integrate

Figure 1. Workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve a wide range of organic compounds and its high boiling point.

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

  • Data Processing and Analysis:

    • Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Calibrate the ¹³C spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

    • Identify the chemical shifts of all signals in both the ¹H and ¹³C spectra and compare them with the expected values.

Part 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for quantifying any process-related impurities or degradation products. A reverse-phase method is generally suitable for this type of molecule.[7]

Causality Behind Experimental Choices

The choice of a reverse-phase HPLC method is dictated by the polar nature of the analyte. A C18 column is a good starting point as it provides excellent retention for a broad range of organic molecules. The mobile phase composition is critical for achieving good peak shape and resolution. An acidic mobile phase is necessary to suppress the ionization of the carboxylic acid group, thereby increasing its retention on the nonpolar stationary phase and improving peak symmetry. Trifluoroacetic acid (TFA) is a common mobile phase additive for this purpose.[8] A gradient elution is employed to ensure that both the main compound and any potential impurities with different polarities are eluted with good peak shape in a reasonable timeframe.

Experimental Protocol: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_acq HPLC Analysis cluster_proc Data Analysis prep_mobile_a Mobile Phase A: 0.1% TFA in Water setup_hplc Equilibrate C18 column with initial mobile phase conditions prep_mobile_a->setup_hplc prep_mobile_b Mobile Phase B: 0.1% TFA in Acetonitrile prep_mobile_b->setup_hplc prep_sample Prepare 1 mg/mL stock in 50:50 ACN:H2O dilute_sample Dilute to ~0.1 mg/mL with mobile phase A prep_sample->dilute_sample inject Inject 10 µL of sample dilute_sample->inject setup_hplc->inject run_gradient Run gradient elution program inject->run_gradient detect Monitor at 254 nm run_gradient->detect integrate_peaks Integrate all peaks in the chromatogram detect->integrate_peaks calculate_purity Calculate purity as % Area of the main peak integrate_peaks->calculate_purity report Report results calculate_purity->report

Figure 2. Workflow for HPLC analysis.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water.

    • Prepare Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (5% B) until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient elution program.

    • Monitor the elution profile at a wavelength of 254 nm.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Conclusion

The combination of NMR spectroscopy and HPLC provides a robust and reliable analytical workflow for the comprehensive characterization of this compound. NMR spectroscopy offers definitive structural confirmation, while the developed HPLC method allows for accurate purity assessment. These detailed protocols and the underlying scientific rationale provide researchers and drug development professionals with the necessary tools to ensure the quality and integrity of this vital chemical intermediate, thereby supporting the advancement of pharmaceutical research and development.

References

The Versatile Building Block: Application Notes for 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a significant number of FDA-approved drugs.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. Within the vast landscape of pyrimidine-based scaffolds, 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has emerged as a particularly valuable building block. The trifluoromethyl group, a bioisostere of the methyl group, can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This, combined with the reactive handles of the amino and carboxylic acid groups, makes this molecule a versatile starting material for the synthesis of a diverse array of complex molecules, particularly kinase inhibitors.[3][4] This guide provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations.

Key Synthetic Transformations and Protocols

The strategic positioning of the amino and carboxylic acid functionalities on the pyrimidine ring allows for a range of derivatization reactions. The most common and impactful of these are amide bond formation, esterification, and carbon-carbon bond-forming cross-coupling reactions.

Amide Bond Formation: A Gateway to Bioactive Amides

The synthesis of amides from this compound is a fundamental transformation for generating libraries of compounds for biological screening. The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can influence the reactivity of the carboxylic acid. Therefore, the choice of coupling reagent is critical for achieving high yields and purity.

Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesPotential Drawbacks
HATU NoneDIPEA, Et3NDMF, CH2Cl2High efficiency, low racemization, suitable for hindered substrates.[2]Higher cost, potential for side reactions if not used correctly.
EDC HOBt, OxymaDIPEA, Et3NDMF, CH2Cl2, aqueous mixturesWater-soluble byproducts, cost-effective.[1]Can be less effective for electron-deficient amines.[5]
T3P® NonePyridine, Et3NEtOAc, THFBroad substrate scope, byproducts are easily removed.Can require elevated temperatures for less reactive substrates.
SOCl2 NoneNone (or pyridine)Toluene, CH2Cl2Forms highly reactive acyl chloride, inexpensive.Harsh conditions, not suitable for sensitive substrates.

This protocol is recommended for a broad range of amines, including those that are sterically hindered or electron-deficient.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality in Experimental Choices:

  • Anhydrous DMF: Ensures that the coupling reagent is not quenched by water.

  • DIPEA: Acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction. An excess is used to ensure complete reaction.

  • HATU: A highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid, minimizing side reactions and racemization.[2]

Diagram of Amide Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve carboxylic acid, amine, and DIPEA in DMF B Add HATU A->B C Stir at room temperature (2-4 hours) B->C D Dilute with Ethyl Acetate C->D E Wash with NaHCO3 (aq) and Brine D->E F Dry (Na2SO4), filter, and concentrate E->F G Silica Gel Column Chromatography F->G

Caption: General workflow for HATU-mediated amide coupling.

Esterification: Accessing Ester Derivatives

Ester derivatives of this compound can serve as important intermediates for further functionalization or as final products with distinct physicochemical properties.

This classic method is effective for the synthesis of simple alkyl esters and is cost-effective for large-scale synthesis.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.

  • After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Causality in Experimental Choices:

  • Excess Alcohol: Serves as both the reactant and the solvent, driving the equilibrium towards the ester product.

  • Concentrated Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[6]

  • Neutralization: Quenches the acid catalyst and removes any unreacted carboxylic acid.

Suzuki-Miyaura Cross-Coupling: A Strategy for C-C Bond Formation

While direct decarboxylative cross-coupling of heteroaromatic carboxylic acids is an emerging field, a more established route to introduce aryl or heteroaryl substituents at the 5-position involves conversion of the carboxylic acid to a halide followed by a Suzuki-Miyaura coupling.

G A 2-amino-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid B Halogenation (e.g., Hunsdiecker or similar reaction) A->B C 5-Halo-2-amino-4-(trifluoromethyl) -pyrimidine B->C D Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) C->D E 5-Aryl-2-amino-4-(trifluoromethyl) -pyrimidine D->E

Caption: Proposed synthetic route for 5-arylation.

This protocol is based on established methods for Suzuki-Miyaura couplings of halopyrimidines.[7]

Materials:

  • 5-Bromo-2-amino-4-(trifluoromethyl)pyrimidine (to be synthesized from the carboxylic acid)

  • Arylboronic acid of interest

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction vessel, add 5-bromo-2-amino-4-(trifluoromethyl)pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh3)4 (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality in Experimental Choices:

  • Pd(PPh3)4: A common and effective palladium(0) catalyst for Suzuki-Miyaura couplings.

  • Sodium Carbonate: A base required for the transmetalation step of the catalytic cycle.

  • Dioxane/Water: A common solvent system for Suzuki-Miyaura reactions, providing solubility for both organic and inorganic reagents.

  • Degassing: Removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Application Example: Synthesis of a Potential Werner Helicase Inhibitor

A recent study highlighted the use of this compound in the synthesis of novel inhibitors of Werner (WRN) helicase, a promising target in cancer therapy.[4][8] The core structure was elaborated by forming an amide bond with various anilines.

Reaction Scheme:

G cluster_reactants cluster_products A 2-amino-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid C 2-amino-4-(trifluoromethyl) -N-(substituted phenyl) -pyrimidine-5-carboxamide A->C HATU, DIPEA, DMF B +   Substituted Aniline

Caption: Synthesis of Werner helicase inhibitors.

This example underscores the utility of the amide coupling protocols described above to rapidly generate a library of potential drug candidates from the this compound building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its strategic functionalization through robust and well-established protocols for amide bond formation, esterification, and cross-coupling reactions provides a powerful platform for drug discovery and development. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this important scaffold in their synthetic endeavors.

References

The Trifluoromethyl-Pyrimidine Carboxylate Scaffold: A Lynchpin for Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, offers a compelling suite of properties: it can enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability. When appended to a privileged pharmacophore like the pyrimidine ring, the resulting structure becomes a powerful building block for targeted therapies.

This guide focuses on the applications of This compound , a versatile chemical intermediate that has emerged as a key starting material for the synthesis of potent and selective kinase inhibitors. The unique arrangement of its functional groups—a nucleophilic amino group at the 2-position, an electron-withdrawing trifluoromethyl group at the 4-position, and a carboxylic acid at the 5-position—provides a rich platform for chemical elaboration and diversification. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the utility of this scaffold, providing field-proven experimental protocols, and contextualizing its application in relevant biological pathways. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often leads to enhanced biological activity, improved metabolic stability, and increased bioavailability.[1]

Core Applications in Medicinal Chemistry: A Scaffold for Targeted Kinase Inhibition

The 2-amino-4-(trifluoromethyl)pyrimidine core is a highly sought-after scaffold in the development of inhibitors targeting various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the introduction of diverse side chains that can be tailored to interact with specific residues in the kinase active site.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of the trifluoromethylpyrimidine scaffold have been successfully employed in the design of potent EGFR inhibitors.[2][3] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[4][5] Mutations that lead to constitutive activation of EGFR are a major driver in several cancers, including non-small cell lung cancer.

Inhibitors based on this scaffold typically function as ATP-competitive inhibitors. The pyrimidine core mimics the adenine ring of ATP, while substituents introduced via the carboxylic acid and amino groups can form additional interactions within the ATP-binding pocket, enhancing both potency and selectivity.

EGFR Signaling Pathway

The following diagram illustrates the central role of EGFR in cell signaling and the points of intervention for inhibitors derived from the this compound scaffold.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: EGFR signaling cascade and point of inhibition.

Dual FLT3 and CHK1 Inhibition in Acute Myeloid Leukemia (AML)

Acute myeloid leukemia is often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, leading to uncontrolled proliferation of leukemic cells.[6] Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway and is also involved in normal cell cycle progression.[7][8] The discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 presents a promising therapeutic strategy for FLT3-ITD positive AML.[6][9]

Simultaneously targeting FLT3 and CHK1 can lead to a synergistic anti-leukemic effect.[6] FLT3 inhibition directly targets the oncogenic driver, while CHK1 inhibition disrupts the cell's ability to repair DNA damage and manage replicative stress, ultimately leading to apoptosis.

Role of FLT3 and CHK1 in AML Proliferation

The diagram below outlines the interplay between FLT3 and CHK1 in promoting leukemic cell survival and how dual inhibition can lead to cell death.

FLT3_CHK1_Pathway FLT3_ITD Mutated FLT3-ITD STAT5 STAT5 FLT3_ITD->STAT5 Activates PIM1 PIM1 Kinase STAT5->PIM1 MYC c-Myc PIM1->MYC Proliferation Leukemic Cell Proliferation MYC->Proliferation Replicative_Stress Replicative Stress Proliferation->Replicative_Stress CHK1 CHK1 Replicative_Stress->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest & DNA Repair CHK1->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Inhibition leads to Dual_Inhibitor Dual Pyrimidine Inhibitor Dual_Inhibitor->FLT3_ITD Dual_Inhibitor->CHK1 WRN_Inhibition cluster_normal Normal Cell (MMR Proficient) cluster_cancer MSI-H Cancer Cell (MMR Deficient) DNA_Damage_Normal DNA Damage MMR_Normal Mismatch Repair (MMR) DNA_Damage_Normal->MMR_Normal WRN_Normal WRN Helicase DNA_Damage_Normal->WRN_Normal Repair_Normal DNA Repair MMR_Normal->Repair_Normal WRN_Normal->Repair_Normal Survival_Normal Cell Survival Repair_Normal->Survival_Normal DNA_Damage_Cancer DNA Damage MMR_Cancer MMR (Deficient) DNA_Damage_Cancer->MMR_Cancer WRN_Cancer WRN Helicase DNA_Damage_Cancer->WRN_Cancer Repair_Cancer DNA Repair WRN_Cancer->Repair_Cancer Apoptosis_Cancer Apoptosis Inhibitor WRN Inhibitor (Pyrimidine Derivative) Inhibitor->WRN_Cancer

References

Application Note: Strategic Development of Kinase Inhibitors from 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in numerous FDA-approved kinase inhibitors.[1][2] This application note provides a comprehensive guide to the strategic development of novel kinase inhibitors utilizing 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a versatile starting material. We will delve into the rationale behind experimental design, from synthetic strategies to biological evaluation and lead optimization. This document will provide detailed, field-proven protocols for the synthesis of key intermediates and final compounds, robust in vitro and cell-based kinase assays, and essential ADME/Tox profiling. The aim is to equip researchers with the knowledge and practical methodologies to accelerate the discovery of potent and selective kinase inhibitors for therapeutic intervention.

Introduction: The Power of the Pyrimidine Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The pyrimidine nucleus is considered a "privileged scaffold" in kinase inhibitor design due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the kinase hinge region.[1][4] The strategic incorporation of a trifluoromethyl group at the 4-position of the pyrimidine ring can enhance metabolic stability and binding affinity. The carboxylic acid at the 5-position provides a versatile handle for chemical modification, allowing for the introduction of various functionalities to explore structure-activity relationships (SAR) and optimize drug-like properties.

This guide will focus on the development of kinase inhibitors targeting key players in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which have been successfully targeted by pyrimidine-based inhibitors.[5][6]

Synthetic Strategy: From Starting Material to Potent Inhibitors

The primary synthetic route for elaborating this compound into a library of potential kinase inhibitors involves an initial amide coupling reaction. This is a robust and highly versatile transformation that allows for the introduction of a wide array of chemical diversity.

G start This compound intermediate Activated Carboxylic Acid (e.g., Acid Chloride or with Coupling Reagents) start->intermediate Activation amide 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxamide Derivatives intermediate->amide Amine Nucleophile (R-NH2) final Kinase Inhibitor Library amide->final Further Functionalization (Optional)

Caption: Synthetic workflow for generating a kinase inhibitor library.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of this compound with a diverse set of amines.

Rationale: The conversion of the carboxylic acid to an amide is a critical step in creating a diverse library of compounds. The choice of amine is guided by the desire to probe different regions of the kinase ATP-binding pocket. A variety of anilines and other amines can be used to introduce substituents that can form additional interactions and enhance potency and selectivity.[7]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate amine (e.g., substituted aniline)

  • Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • Suspend this compound (1.0 eq) in dry DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 2 hours or until the starting material is consumed (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in dry THF.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in dry THF.

    • Add the amine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxamide derivative.

Biological Evaluation: Identifying and Characterizing Hits

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity. This is a multi-tiered process that begins with in vitro kinase assays to identify initial "hits" and progresses to more complex cell-based assays to assess cellular potency and mechanism of action.

In Vitro Kinase Assays

Rationale: In vitro kinase assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.[8] These assays are typically performed in a high-throughput format to screen large numbers of compounds efficiently. A variety of detection methods can be employed, including fluorescence, luminescence, and radiometric assays.[8]

G start Kinase, Substrate, ATP, and Inhibitor reaction Kinase Reaction start->reaction detection Detection of Phosphorylated Substrate or ADP reaction->detection data IC50 Determination detection->data

Caption: Workflow for a typical in vitro kinase assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay to measure kinase activity and determine the IC₅₀ of an inhibitor. This method quantifies the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized pyrimidine derivatives (test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Prepare a kinase reaction master mix containing the kinase, substrate, and assay buffer.

  • Kinase Reaction:

    • Add the test compounds to the wells of the assay plate.

    • Initiate the kinase reaction by adding the ATP solution to the master mix and then dispensing the complete reaction mix into the wells.

    • Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Compound IDTarget KinaseIC₅₀ (nM)
Example 1 EGFR50
Example 2 VEGFR-275
Control Staurosporine10
Cell-Based Assays

Rationale: While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to inhibit a kinase within a living cell.[9] These assays can measure downstream signaling events or cellular phenotypes such as proliferation or apoptosis.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Cell culture medium and supplements

  • Synthesized pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Compound IDCell LineGI₅₀ (µM)
Example 1 A549 (EGFR dependent)0.5
Example 2 HUVEC (VEGFR-2 dependent)1.2
Control Doxorubicin0.1

Lead Optimization: ADME/Tox Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial for identifying promising lead candidates and avoiding late-stage failures in drug development. In silico and in vitro ADME/Tox assays provide valuable data on a compound's drug-like properties.

G cluster_adme Key ADME/Tox Assays lead Lead Compound adme_tox ADME/Tox Profiling lead->adme_tox optimized Optimized Lead adme_tox->optimized Data-driven Optimization solubility Solubility permeability Permeability (e.g., PAMPA) metabolic_stability Metabolic Stability (Microsomes) cytotoxicity Cytotoxicity (Normal Cells)

Caption: The role of ADME/Tox profiling in lead optimization.

Protocol 4: In Vitro ADME/Tox Profiling

This section outlines key in vitro assays for preliminary ADME/Tox assessment.

  • Aqueous Solubility: Determined by methods such as nephelometry to ensure sufficient solubility for absorption and formulation.

  • Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes is used to assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Cytotoxicity in Normal Cells: The MTT assay (Protocol 3) can be adapted to use non-cancerous cell lines to assess general cytotoxicity.

ParameterAssayDesired Outcome
Solubility Nephelometry> 50 µM
Permeability PAMPAHigh permeability
Metabolic Stability Liver Microsomest₁/₂ > 30 min
Cytotoxicity Normal Cell LineGI₅₀ > 10 µM

Conclusion

The development of kinase inhibitors from this compound represents a promising avenue for the discovery of novel therapeutics. The strategic application of amide coupling allows for the creation of diverse chemical libraries. Subsequent rigorous biological evaluation using a tiered approach of in vitro and cell-based assays is essential for identifying potent and selective inhibitors. Early-stage ADME/Tox profiling is critical for guiding lead optimization efforts and increasing the probability of success in preclinical and clinical development. The protocols and strategies outlined in this application note provide a robust framework for researchers to navigate the complex but rewarding path of kinase inhibitor drug discovery.

References

Protocol for the Synthesis of 2-Amino-4-(Trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, making these scaffolds valuable for developing novel therapeutic agents.[1][2][3] Recent studies have highlighted their potential as antiproliferative agents, for instance, as inhibitors of Werner (WRN) helicase, which is crucial for certain cancer cell lines.[4] This document provides a detailed protocol for the synthesis of these derivatives, grounded in established chemical principles and synthetic strategies. It includes a step-by-step methodology, explanations for experimental choices, troubleshooting guidance, and a comprehensive list of references.

Introduction and Significance

The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[5][6] The incorporation of a trifluoromethyl (CF₃) group into organic molecules is a widely used strategy in medicinal chemistry to improve pharmacological properties such as lipophilicity, bioavailability, and metabolic stability.[1] The combination of the pyrimidine core with a CF₃ group at the 4-position and an amino group at the 2-position creates a privileged scaffold for designing targeted therapies. These compounds have been investigated for a range of biological activities, including their roles as EGFR inhibitors for anticancer applications and as antiviral and antifungal agents.[7][8]

This guide outlines a common and adaptable synthetic route starting from ethyl trifluoroacetoacetate, proceeding through cyclocondensation, functional group manipulation, and final derivatization.

Overall Synthetic Workflow

The synthesis is typically achieved through a multi-step process that involves the initial formation of a functionalized pyrimidine ring, followed by modifications to introduce the desired functional groups. The general strategy is depicted below.

G A Ethyl Trifluoroacetoacetate + Guanidine B 2-Amino-4-(trifluoromethyl)- pyrimidin-5-ol A->B Cyclocondensation C 2-Amino-5-chloro-4- (trifluoromethyl)pyrimidine B->C Chlorination (e.g., POCl₃) D 2-Amino-4-(trifluoromethyl)- pyrimidine-5-carbonitrile C->D Cyanation (e.g., KCN) E 2-Amino-4-(trifluoromethyl)- pyrimidine-5-carboxylic acid D->E Hydrolysis F Amide/Ester Derivatives E->F Esterification / Amidation

Figure 1: General synthetic workflow for this compound and its derivatives.

Detailed Synthesis Protocol

This protocol describes a representative synthesis. Researchers should adapt the procedure based on the specific target derivative and available laboratory equipment. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-6-hydroxy-4-(trifluoromethyl)pyrimidine

This initial step involves the construction of the pyrimidine ring through a cyclocondensation reaction. The reaction between a β-ketoester and guanidine is a classic and effective method for creating the 2-aminopyrimidine core.[6]

  • Materials:

    • Ethyl 4,4,4-trifluoroacetoacetate

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt)

    • Absolute Ethanol (EtOH)

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere (N₂ or Ar) or use a commercially available solution.

    • To this solution, add guanidine hydrochloride and stir until it fully dissolves, forming free guanidine base.

    • Cool the mixture in an ice bath and add ethyl 4,4,4-trifluoroacetoacetate dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or HCl) to a pH of ~6-7.

    • The resulting precipitate is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield 2-amino-6-hydroxy-4-(trifluoromethyl)pyrimidine.

  • Causality and Expertise:

    • Sodium ethoxide acts as a strong base to deprotonate the guanidine hydrochloride, generating the free guanidine nucleophile required for the condensation.

    • The reaction is heated to reflux to provide the necessary activation energy for the cyclization and subsequent dehydration steps that form the aromatic pyrimidine ring.

Step 2: Chlorination to Yield 2-Amino-6-chloro-4-(trifluoromethyl)pyrimidine

The hydroxyl group of the pyrimidinol is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.[1]

  • Materials:

    • 2-Amino-6-hydroxy-4-(trifluoromethyl)pyrimidine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (as a catalyst, optional)

  • Procedure:

    • Carefully add 2-amino-6-hydroxy-4-(trifluoromethyl)pyrimidine to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.

    • Heat the mixture to reflux for 2-4 hours. The reaction should be performed under a drying tube as POCl₃ is moisture-sensitive.

    • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

    • Neutralize the acidic solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until the product precipitates.

    • Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2-amino-6-chloro-4-(trifluoromethyl)pyrimidine.

  • Causality and Expertise:

    • POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heteroaromatic rings into chlorides. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Step 3: Synthesis of this compound

This step can be approached in several ways. One common route involves the hydrolysis of a nitrile precursor, which can be introduced by reacting the chloro-pyrimidine with a cyanide salt.

  • Materials:

    • 2-Amino-6-chloro-4-(trifluoromethyl)pyrimidine

    • Potassium cyanide (KCN) or Sodium Cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO) or similar polar aprotic solvent

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Procedure (Two Parts):

    • Cyanation: Dissolve the 2-amino-6-chloro-4-(trifluoromethyl)pyrimidine in DMSO. Add KCN and heat the mixture to 80-100 °C for several hours until TLC indicates the consumption of the starting material. Cool the mixture, pour it into water, and extract the nitrile product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

    • Hydrolysis: Treat the isolated 2-amino-4-(trifluoromethyl)pyrimidine-5-carbonitrile with a strong acid, such as concentrated H₂SO₄ or HCl, and heat to reflux for 8-12 hours. The nitrile group will hydrolyze first to an amide and then to the carboxylic acid. Cool the solution, and the carboxylic acid product will often precipitate. It can be collected by filtration, washed with cold water, and recrystallized if necessary.

  • Causality and Expertise:

    • The cyanation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring and trifluoromethyl group activate the chloro-substituent towards displacement by the cyanide nucleophile.

    • Strong acidic conditions and heat are required to hydrolyze the highly stable nitrile group to a carboxylic acid.

Step 4: Derivatization of the Carboxylic Acid

The carboxylic acid can be converted into a variety of derivatives, such as esters or amides, using standard organic chemistry techniques.[9]

  • Example: Amide Formation

    • Suspend the this compound in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a coupling agent such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a base like N,N-Diisopropylethylamine (DIPEA).[9]

    • Add the desired amine (R-NH₂) and stir the reaction at room temperature for 12-24 hours.

    • Work up the reaction by washing with dilute acid and base, then purify the resulting amide derivative by column chromatography or recrystallization.

Data Summary and Parameters

The following table provides representative parameters for the key synthetic steps. Actual results may vary.

StepReactant 1Reactant 2SolventTemperatureTime (h)Typical Yield
1. Cyclocondensation Ethyl trifluoroacetoacetateGuanidine HCl / NaOEtEthanolReflux (~78°C)4–670–85%
2. Chlorination 2-Amino-6-hydroxy-pyrimidinePOCl₃NeatReflux (~105°C)2–460–75%
3. Cyanation 2-Amino-6-chloro-pyrimidineKCNDMSO80–100°C6–1050–70%
4. Hydrolysis 2-Amino-5-cyano-pyrimidineConc. H₂SO₄Water/AcidReflux (~100°C)8–1280–95%

Reaction Mechanism Visualization

The formation of the pyrimidine ring is a critical step involving nucleophilic attack, cyclization, and dehydration.

G cluster_0 Mechanism: Cyclocondensation A 1. Guanidine attacks β-ketoester carbonyl B 2. Intramolecular cyclization: Amine attacks ester carbonyl A->B C 3. Elimination of ethanol (EtOH) B->C D 4. Tautomerization and Dehydration C->D E Final Product: 2-Aminopyrimidinol D->E

Figure 2: Key steps in the cyclocondensation mechanism for pyrimidine ring formation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete deprotonation of guanidine HCl.Ensure sodium ethoxide is fresh and anhydrous. Use a slight excess of the base.
Reaction time too short.Monitor reaction by TLC and continue reflux until starting material is consumed.
Incomplete chlorination (Step 2) POCl₃ is old or has absorbed moisture.Use freshly opened or distilled POCl₃. Ensure all glassware is oven-dried.
Insufficient heating.Ensure the reaction reaches and maintains reflux temperature.
Difficult hydrolysis of nitrile (Step 3) Acid concentration too low or reaction time insufficient.Use concentrated acid (e.g., 98% H₂SO₄). Extend reflux time and monitor for the disappearance of the intermediate amide by TLC or LC-MS.
Purification challenges Product is highly polar.For carboxylic acids, consider recrystallization from a suitable solvent system (e.g., ethanol/water). For intermediates, use column chromatography with an appropriate solvent gradient.

References

Purification of Fluorinated Pyrimidine Carboxylic Acids: A Guide to Strategy, Techniques, and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientists

Abstract

Fluorinated pyrimidine carboxylic acids are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The unique physicochemical properties imparted by the fluorine atom(s), the pyrimidine ring, and the carboxylic acid moiety present distinct challenges for purification. This guide provides researchers, scientists, and drug development professionals with a detailed framework for selecting and implementing robust purification strategies. We delve into the causality behind experimental choices for techniques including pH-driven extractions, advanced crystallization, and specialized chromatography, ensuring the attainment of high-purity compounds essential for downstream applications.

Introduction: The Purification Challenge

The synthesis of fluorinated pyrimidine carboxylic acids often results in complex crude mixtures containing unreacted starting materials, reagents, and structurally similar byproducts. The purification of these target molecules is non-trivial due to a confluence of chemical properties:

  • Acidity and Basicity: The carboxylic acid provides an acidic handle (pKa typically 3-5), while the pyrimidine ring offers basic nitrogen atoms. This amphoteric nature can complicate interactions with chromatographic media and influence solubility.

  • Fluorine's Influence: The high electronegativity of fluorine atoms significantly alters the electronic distribution of the molecule. This can impact hydrogen bonding capabilities, pKa values, and dipole moments, thereby affecting solubility and chromatographic retention.[1]

  • Solubility Profile: These compounds often exhibit moderate to poor solubility in common organic solvents, yet may also have limited water solubility, making both extraction and crystallization challenging. Product data sheets frequently note solubility in polar aprotic solvents like DMSO and DMF.[2]

Achieving the high levels of purity (>98%) required for biological screening and pharmaceutical development necessitates a well-designed purification strategy that addresses these unique characteristics.

Strategic Approach to Purification

A successful purification workflow begins with an analysis of the crude material and a clear definition of the purity requirements. The choice of technique is dictated by the scale of the purification, the nature of the impurities, and the physicochemical properties of the target compound.

Diagram: Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification method.

Purification_Strategy start Crude Product Analysis (TLC, LC-MS, NMR) decision1 Major Impurities Identified? start->decision1 extraction Acid/Base Extraction (Removes neutral/basic impurities) decision1->extraction Yes (Neutral/Basic) decision2 Target Compound Soluble in Common Solvents? decision1->decision2 No (Relatively Clean) chromatography Chromatography Needed (Structurally similar impurities) decision1->chromatography Yes (Structurally Similar) extraction->decision2 crystallization Crystallization / Recrystallization (High purity, scalable) final_product Pure Compound (Verify by NMR, LC-MS, etc.) crystallization->final_product decision2->crystallization Yes decision2->chromatography No / Poorly spe Solid-Phase Extraction (SPE) (For cleanup/concentration) chromatography->spe prep_hplc Preparative HPLC (High resolution, difficult separations) chromatography->prep_hplc flash_chrom Flash Chromatography (Standard purification) chromatography->flash_chrom spe->final_product prep_hplc->final_product flash_chrom->final_product

Caption: Decision workflow for selecting a purification technique.

Core Purification Techniques & Protocols

Liquid-Liquid Extraction (Acid-Base Extraction)

Expertise & Rationale: This is the first line of defense for removing non-acidic impurities. By manipulating the pH of the aqueous phase, the carboxylic acid can be selectively moved between aqueous and organic layers. The key is to shift the pH at least two units above the pKa to deprotonate the acid (making it a water-soluble salt) and two units below the pKa to protonate it (making it organic-soluble).[3]

Diagram: Principle of Acid-Base Extraction

AcidBaseExtraction cluster_0 Step 1: Basic Wash (pH > pKa) cluster_1 Step 2: Acidification & Re-extraction (pH < pKa) Organic Layer 1 Organic Layer (Neutral/Basic Impurities) Aqueous Layer 1 Aqueous Layer (R-COO⁻ Na⁺) Organic Layer 1->Aqueous Layer 1 Target Moves to Aqueous Aqueous Layer 2 Aqueous Layer (Add HCl) Organic Layer 2 Fresh Organic Layer (Pure R-COOH) Aqueous Layer 2->Organic Layer 2 Target Moves to Organic Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent Crude Mixture in Organic Solvent->Organic Layer 1

Caption: Selective partitioning using pH manipulation.

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). The target acid will move to the aqueous layer as its carboxylate salt. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the aqueous layers. Perform a "back-wash" with a fresh portion of the organic solvent to remove any remaining neutral/basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1 M HCl, 1 M H₂SO₄) to a pH of ~2. The fluorinated pyrimidine carboxylic acid will precipitate if it is a solid, or it will be ready for re-extraction.

  • Re-extraction: Extract the acidified aqueous layer with a fresh organic solvent (2-3 times). The protonated acid will now move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified acid.

Crystallization and Recrystallization

Expertise & Rationale: Crystallization is a powerful technique for achieving high purity on a large scale. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. For carboxylic acids, solvents capable of hydrogen bonding, such as alcohols (ethanol, methanol) or water, are often effective.[4] Co-crystallization with other molecules can also be a strategy to improve crystal quality and modify physical properties.

Table 1: Common Solvents for Carboxylic Acid Crystallization

Solvent ClassExamplesRationale & Considerations
Protic Solvents Ethanol, Methanol, Water, Acetic AcidGood for H-bonding solutes.[4] Water can be effective but check for stability. Acetic acid can be difficult to remove.[5]
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateGood solvating power. Often used in binary systems with a non-polar solvent.
Apolar / Non-polar Toluene, Heptane, HexaneTypically used as an "anti-solvent" to induce precipitation from a more polar solvent.
Binary Systems Ethanol/Water, Toluene/Heptane, Ethyl Acetate/HexaneAllows for fine-tuning of solubility to achieve optimal crystal growth.

Protocol 2: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of the crude material in 0.5 mL of various solvents (see Table 1) at room temperature and with heating. Identify a suitable single or binary solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Chromatographic Techniques

When impurities are structurally very similar to the target compound, chromatography is required.

Expertise & Rationale: SPE is primarily a sample preparation and cleanup technique, excellent for removing highly polar or non-polar contaminants and for concentrating a sample before analysis or further purification.[6][7] For acidic compounds, weak anion exchange (WAX) sorbents are highly effective.[8] The sorbent contains a basic functional group that retains the acidic analyte via ionic interaction at a specific pH, allowing neutral and basic impurities to be washed away.

Protocol 3: Weak Anion Exchange (WAX) SPE

  • Cartridge Selection: Choose a WAX SPE cartridge (e.g., Oasis WAX) with a bed weight appropriate for the sample mass.

  • Conditioning: Condition the cartridge by passing a conditioning solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with the loading solvent (e.g., water or a low-ionic-strength buffer at a pH > pKa of the analyte).

  • Loading: Dissolve the sample in a suitable solvent and adjust the pH to ensure the carboxylic acid is deprotonated (anionic). Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water, followed by methanol) to elute neutral and basic impurities. The target compound remains bound to the sorbent.

  • Elution: Elute the purified compound using a solvent containing an acid (e.g., 2-5% formic acid or acetic acid in methanol). The acid protonates the target compound, disrupting the ionic interaction with the sorbent and releasing it.

  • Concentration: Evaporate the solvent from the collected eluate.

Expertise & Rationale: Prep-HPLC offers the highest resolution for separating closely related impurities. Reversed-phase chromatography on C18 or C8 columns is most common. The mobile phase typically consists of an aqueous component and an organic component (acetonitrile or methanol). Adding an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention. For separating fluorinated compounds, columns with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity due to specific interactions with the fluorinated moiety.[9]

Table 2: Starting Conditions for Prep-HPLC Method Development

ParameterRecommended Starting PointRationale
Column C18, 10 µm particle sizeGeneral purpose, good for moderately polar compounds.
Mobile Phase A Water + 0.1% TFA or Formic AcidAqueous phase. Acid modifier ensures consistent protonation.
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidOrganic phase. Acetonitrile often provides better resolution.
Gradient 5-95% B over 20-30 minutesA broad gradient to identify the approximate elution conditions.
Flow Rate Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column)Scaled from analytical conditions.
Detection UV at 254 nm and/or a wavelength of max absorbance (λmax)Pyrimidine rings have strong UV absorbance.[2]

Protocol 4: Preparative HPLC

  • Method Development: Develop an analytical method first on a smaller scale HPLC system to determine the optimal mobile phase composition and gradient for separation.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO, or the initial mobile phase composition) at a high concentration. Filter the sample through a 0.45 µm filter to remove particulates.

  • System Setup: Equilibrate the preparative HPLC system, including the column, with the initial mobile phase conditions.

  • Injection and Fraction Collection: Inject the sample and begin the run. Collect fractions based on the UV detector signal, corresponding to the peak of the target compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the pure fractions.

  • Pooling and Concentration: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.

  • Final Workup: Lyophilize (freeze-dry) the remaining aqueous solution to remove water and the volatile acid modifier (TFA/formic acid), yielding the pure product. Alternatively, perform an acid-base extraction to remove the modifier if it forms a non-volatile salt.

Purity Assessment

Post-purification, the identity and purity of the fluorinated pyrimidine carboxylic acid must be confirmed.

  • LC-MS: Confirms the molecular weight and provides a purity assessment based on UV peak area.

  • ¹H and ¹³C NMR: Confirms the chemical structure.

  • ¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. It provides a distinct signal for each unique fluorine environment, making it highly sensitive for identifying and quantifying fluorine-containing impurities that might be hidden in the ¹H NMR spectrum.[10]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Oiling out during crystallization Solvent choice is poor; cooling is too rapid; compound is inherently low-melting.Try a different solvent system. Ensure slow cooling. If it persists, consider chromatography.
Poor recovery from extraction Incorrect pH; insufficient extractions; emulsion formation.Check pH of the aqueous layer with pH paper. Perform at least 3 extractions. To break emulsions, add brine or filter through celite.
Broad, tailing peaks in HPLC Secondary interactions with silica; incorrect pH.Ensure 0.1% acid modifier (TFA/formic acid) is in both mobile phases. Consider a PFP or different C18 column.
Product won't solidify Residual solvent (e.g., acetic acid, DMF); product is an oil.Co-evaporate with a non-polar solvent like toluene or heptane to azeotropically remove residual acid/DMF.[5] If it's an oil, chromatography is the best option.
Incomplete separation in chromatography Inappropriate stationary or mobile phase.Screen different solvent systems (e.g., switch from hexanes/EtOAc to DCM/MeOH). Try a different stationary phase (e.g., alumina, PFP, or C18).

References

Application Notes & Protocols: A Guide to the Synthetic Utility of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifluoromethylated Pyrimidine Building Block

In the landscape of modern drug discovery and agrochemical research, heterocyclic compounds are paramount. Among these, the pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active molecules, from kinase inhibitors to antiviral agents.[1][2] The strategic incorporation of a trifluoromethyl (CF₃) group often confers significant advantages, including enhanced metabolic stability, increased bioavailability, and improved binding affinity due to its lipophilic and electron-withdrawing nature.[3]

This guide focuses on 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , a versatile building block that offers multiple reaction handles for chemical diversification. It possesses three key points for synthetic modification: the carboxylic acid at the C5 position, the amino group at the C2 position, and the electron-deficient pyrimidine ring itself. Understanding how to selectively and efficiently manipulate these functional groups is critical for researchers aiming to generate novel compound libraries for screening and lead optimization.

This document provides field-proven insights and detailed experimental protocols for key transformations involving this valuable reagent, designed for practical application by researchers, medicinal chemists, and drug development professionals.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
CAS Number 149771-23-3[4][5]
Molecular Formula C₆H₄F₃N₃O₂
Molecular Weight 223.11 g/mol
Appearance Typically an off-white to pale yellow solid[6]
Purity >98% (typical)

Safety & Handling Precautions:

Trifluoromethylated heterocyclic compounds require careful handling. Always consult the latest Safety Data Sheet (SDS) from your supplier.

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and impervious gloves.[7][8][9]

  • Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[10]

  • First Aid: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[7][9] If inhaled, move to fresh air.[7] If swallowed, rinse mouth with water and call a physician immediately.[10]

Core Synthetic Transformations: Protocols and Mechanistic Insights

This section details robust protocols for the most common and powerful reactions involving this compound.

Amide Bond Formation: Coupling at the Carboxylic Acid

The carboxylic acid moiety is arguably the most frequently utilized handle for derivatization. Standard amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of the pyrimidine core to a vast array of amine-containing fragments.[2]

Causality Behind the Method: Direct condensation of a carboxylic acid and an amine is generally unfavorable as it forms a non-reactive ammonium carboxylate salt. Therefore, a "coupling reagent" is required to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.[11][12] HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization, making it an excellent choice for complex substrates.[13]

G cluster_workflow Amide Coupling Workflow Start Weigh Starting Materials (Pyrimidine Acid, Amine, HATU, Base) Activation Pre-activation: Dissolve acid, base, HATU in solvent. Stir for 15-30 min. Start->Activation Step 1 Coupling Amine Addition: Add amine to activated mixture. Stir for 2-12 hours. Activation->Coupling Step 2 Monitor Monitor Reaction (TLC or LC-MS) Coupling->Monitor Step 3 Monitor->Coupling If incomplete Workup Aqueous Work-up: Dilute, wash with acid, base, brine. Monitor->Workup If complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Step 4 End Characterized Product Purification->End Step 5

Caption: General workflow for HATU-mediated amide coupling.

Protocol 1: General Amide Coupling using HATU

  • Materials:

    • This compound (1.0 equiv)

    • Amine of interest (1.1 - 1.2 equiv)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).

    • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv) to the solution. Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the highly reactive O-acylisourea intermediate.

    • In a separate vial, dissolve the desired amine (1.1 equiv) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-12 hours.

    • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.[11]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired amide.

C-N Cross-Coupling: Functionalization of the Amino Group

The 2-amino group provides a second critical vector for diversification. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds, allowing the arylation or heteroarylation of the amino group.[14]

Causality Behind the Method: This reaction enables the formation of C(aryl)-N bonds, a transformation that is difficult to achieve via classical nucleophilic aromatic substitution, especially with electron-rich or sterically hindered partners.[14] The palladium catalyst, in conjunction with a specialized phosphine ligand (like Xantphos), facilitates a catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The bulky, electron-rich ligand is essential for promoting the final C-N bond-forming reductive elimination step and stabilizing the active Pd(0) catalyst.[14]

G pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L₂)-X] pd0->oa_complex Oxidative Addition oa_reagent Reagent: Ar-X amine_complex [Ar-Pd(II)(L₂)-NHR'R'']⁺ oa_complex->amine_complex Amine Coordination amine_reagent Reagent: R'R''NH amido_complex [Ar-Pd(II)(L₂)-NR'R''] amine_complex->amido_complex Deprotonation (-Base-H⁺) base_reagent Base amido_complex->pd0 Reductive Elimination re_product Product: Ar-NR'R''

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound (or its corresponding ester to avoid side reactions with the acid) (1.0 equiv)

    • Aryl or heteroaryl bromide/iodide (1.0 - 1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (1.2 - 1.5x mol of Pd)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

    • Anhydrous, degassed solvent such as Toluene or Dioxane

  • Procedure:

    • Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox. All solvents must be rigorously degassed prior to use.

    • To a dry Schlenk flask or oven-dried vial, add the palladium precursor (e.g., Pd(OAc)₂), the ligand (Xantphos), and the base (e.g., NaOtBu).

    • Add the pyrimidine starting material (1.0 equiv) and the aryl halide (1.1 equiv).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed anhydrous solvent (Toluene or Dioxane) via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

    • Monitoring: The reaction can be monitored by taking aliquots (under inert atmosphere), quenching with water, extracting with an organic solvent, and analyzing by LC-MS.

    • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, rinsing with ethyl acetate or DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the N-aryl product.

Decarbonylative Cross-Coupling: Direct Use of the Carboxylic Acid as a Handle

A more advanced and elegant strategy is the direct use of the carboxylic acid as a leaving group in a cross-coupling reaction. This avoids the need to first convert the acid to a halide. Palladium-catalyzed decarbonylative Suzuki coupling is a powerful method for this transformation.[15]

Causality Behind the Method: This protocol leverages a palladium catalyst to facilitate the extrusion of carbon monoxide (CO) from an activated carboxylic acid, generating an in-situ organopalladium intermediate that can then participate in a standard Suzuki-Miyaura cross-coupling cycle with a boronic acid.[15] This method is highly efficient and atom-economical, directly converting a common functional group into a C-C bond.

G start_mat <<table><tr><tdborder='0'><imgsrc='https://via.placeholder.com/250x100.png/F1F3F4/202124?text=Pyrimidine-COOH' />td><tdborder='0'> + td><tdborder='0'><imgsrc='https://via.placeholder.com/150x100.png/F1F3F4/202124?text=Ar-B(OH)₂' />td>tr>table>> conditions Pd(OAc)₂, Ligand Piv₂O, Base Dioxane, 160 °C product <<table><tr><tdborder='0'><imgsrc='https://via.placeholder.com/250x100.png/F1F3F4/202124?text=Pyrimidine-Ar' />td><tdborder='0'> + CO + H₂O + Borate Saltstd>tr>table>> conditions->product

Caption: Decarbonylative Suzuki coupling of a pyrimidine carboxylic acid.

Protocol 3: Decarbonylative Suzuki Coupling (Adapted from literature[15])

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

    • SPhos (Ligand L6 from reference) (5 mol%) or other suitable biaryl phosphine ligand

    • Pivalic anhydride (Piv₂O) (2.0 equiv)

    • Boric acid (H₃BO₃) (2.0 equiv)

    • Triethylamine (Et₃N) (1.75 equiv)

    • Anhydrous, degassed Dioxane

  • Procedure:

    • Inert Atmosphere: This reaction must be performed under an inert atmosphere in a sealed tube or microwave vial due to the high temperature.

    • To an oven-dried microwave vial, add the pyrimidine carboxylic acid (1.0 equiv), arylboronic acid (2.0 equiv), Pd(OAc)₂ (10 mol%), SPhos ligand (5 mol%), boric acid (2.0 equiv), and pivalic anhydride (2.0 equiv).

    • Evacuate and backfill the vial with inert gas three times.

    • Add degassed anhydrous Dioxane (to a concentration of ~0.2 M) followed by degassed triethylamine (1.75 equiv).

    • Seal the vial tightly.

    • Heat the reaction mixture to 160 °C in a pre-heated oil bath or a microwave reactor for 15 hours.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purification: Purify the resulting biaryl product by flash column chromatography.

General Purification & Characterization

Purification Strategies:

  • Acid-Base Extraction: Unreacted starting material can often be removed by washing the organic solution of the product with a mild aqueous base (e.g., NaHCO₃). The acid will move to the aqueous layer, which can then be separated.[16]

  • Column Chromatography: This is the most common method for purifying the final products. For highly polar pyrimidine derivatives, standard silica gel chromatography can be challenging. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-endcapped reverse-phase column for better separation.[17]

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an excellent method for achieving high purity.[16][17]

Structural Characterization:

The identity and purity of all synthesized compounds must be confirmed through a combination of standard spectroscopic techniques.[3]

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.[3][18]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its distinct functional handles—the carboxylic acid, the amino group, and the pyrimidine core—can be selectively addressed through robust and well-established protocols such as amide coupling, Buchwald-Hartwig amination, and innovative decarbonylative cross-coupling reactions. By understanding the principles behind these transformations and carefully executing the protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel molecules, accelerating the discovery of new therapeutic agents and agrochemicals.

References

Application Note: Determination of the Solubility of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the solubility of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. Solubility is a critical physicochemical parameter that influences a drug candidate's bioavailability and formulation feasibility. This application note details the theoretical considerations for solubility based on the compound's structure, provides step-by-step protocols for both thermodynamic and kinetic solubility determination using the gold-standard shake-flask method and potentiometric titration, and offers guidance on data interpretation and presentation.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its ultimate clinical efficacy. Poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic agents.[1][2] this compound possesses a complex molecular structure with multiple functional groups that influence its solubility profile. Understanding its solubility in a range of pharmaceutically relevant solvents is therefore a fundamental step in its preformulation assessment.[3][4][5]

This guide provides researchers with the foundational knowledge and practical protocols to accurately measure the solubility of this compound, ensuring reliable and reproducible data for informed decision-making in the drug development pipeline.

Theoretical Considerations for Solubility

The molecular structure of this compound suggests a nuanced solubility profile. The presence of the carboxylic acid and amino groups provides sites for hydrogen bonding with polar protic solvents. Conversely, the trifluoromethyl group is strongly electron-withdrawing and can reduce the basicity of the pyrimidine ring, while the pyrimidine core itself is aromatic and can interact with a variety of solvents.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This acidic group can donate a proton, leading to significantly increased solubility in basic aqueous solutions. Its ability to form strong hydrogen bonds will also enhance solubility in polar protic solvents.

  • Amino Group (-NH2): This basic group can accept a proton and also participate in hydrogen bonding, contributing to solubility in polar solvents.

  • Trifluoromethyl Group (-CF3): This highly lipophilic group generally decreases aqueous solubility.

  • Pyrimidine Ring: The aromatic heterocyclic core contributes to the overall lipophilicity of the molecule.

Based on these features, it is predicted that this compound will exhibit pH-dependent aqueous solubility and have moderate to good solubility in polar aprotic solvents like DMSO and DMF.[6][7]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

When measuring solubility, it is essential to distinguish between thermodynamic and kinetic solubility.[8][9]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[10] This is typically determined using methods that allow for sufficient time to reach equilibrium, such as the shake-flask method.[11]

  • Kinetic Solubility is often measured in high-throughput screening settings. It reflects the concentration at which a compound, often dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer.[10][12][13] This value can be higher than the thermodynamic solubility as it may represent a supersaturated state.[8][9]

For late-stage preformulation and formulation development, thermodynamic solubility is the more relevant parameter.[10][13]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[11][14] It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, Methanol, Acetone, DMSO, DMF)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Procedure:

  • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).[13]

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

.dot

workflow Shake-Flask Method Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate on shaker (24-48h) C->D E Sedimentation D->E F Filter supernatant E->F G Dilute filtrate F->G H Quantify concentration (HPLC-UV) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pH-Dependent Aqueous Solubility using Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration is a powerful method to determine the intrinsic solubility and pKa.[15][16][17][18]

Materials:

  • This compound (solid)

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • Deionized water

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a suspension of the compound in deionized water at a known concentration.

  • Place the suspension in a jacketed beaker to maintain a constant temperature.

  • Immerse the calibrated pH electrode and the titrant delivery tube into the suspension.

  • Start stirring the suspension.

  • Titrate the suspension with standardized 0.1 M NaOH, recording the pH after each addition of titrant.

  • Continue the titration until the pH reaches a plateau in the basic range.

  • The data can be used to calculate the pKa and the intrinsic solubility of the neutral form of the compound.[15][16]

.dot

workflow Potentiometric Titration Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare aqueous suspension B Calibrate pH meter A->B C Immerse electrode B->C D Titrate with NaOH C->D E Record pH changes D->E F Plot titration curve E->F G Calculate pKa and intrinsic solubility F->G

Caption: Workflow for pH-Dependent Solubility Analysis.

Data Presentation and Interpretation

Solubility data should be presented clearly and concisely. A tabular format is recommended for comparing the solubility in different solvents.

Table 1: Predicted Solubility of this compound

SolventSolvent TypePredicted Solubility (mg/mL)
Water (pH 7.0)Polar Protic< 0.1
0.1 M HClAqueous Acidic< 0.1
0.1 M NaOHAqueous Basic> 10
EthanolPolar Protic1 - 5
MethanolPolar Protic1 - 5
AcetonePolar Aprotic5 - 10
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
N,N-Dimethylformamide (DMF)Polar Aprotic> 20

Note: The values in this table are predictive and based on the physicochemical properties of the molecule and data from structurally similar compounds.[6][7] Experimental verification is required.

Conclusion and Best Practices

Accurate determination of the solubility of this compound is a critical step in its development as a potential therapeutic agent. The protocols outlined in this application note provide a robust framework for obtaining reliable thermodynamic and pH-dependent solubility data. It is recommended to perform all experiments in at least triplicate to ensure the statistical validity of the results. Adherence to Good Laboratory Practices (GLP) is essential for data integrity. For regulatory submissions, solubility studies should be conducted in accordance with ICH guidelines.[14][19][20][21][22]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyrimidine derivative. The strategic incorporation of a trifluoromethyl group can significantly enhance the biological activity and metabolic stability of molecules, making this compound a valuable building block in medicinal chemistry and agrochemical research.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound typically proceeds via a two-step process: a cyclocondensation reaction to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid. This guide addresses common problems that may arise during each of these stages.

Diagram: Synthetic Pathway

Synthetic_Pathway cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis A Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate C Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate A->C Base (e.g., NaOEt) Ethanol, Reflux B Guanidine B->C D Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate E This compound D->E Base (e.g., NaOH) Water/Ethanol, Heat

Caption: General synthetic route to this compound.

Issue 1: Low Yield in Cyclocondensation Step

Symptom: The formation of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate results in a lower than expected yield.

Potential Cause Explanation Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature. The electron-withdrawing nature of the trifluoromethyl group can affect reactivity.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Gradually increase the reaction time and/or temperature, but be cautious of potential side reactions at higher temperatures.
Side Reactions Multi-component reactions can sometimes lead to the formation of undesired byproducts.[3] For instance, self-condensation of the butanoate starting material or alternative cyclization pathways with guanidine can occur.[4]- Ensure the purity of starting materials. Impurities can catalyze side reactions.- Control the stoichiometry of the reactants carefully. An excess of one reactant may favor byproduct formation.- Consider a stepwise approach, such as pre-forming an intermediate, to guide the reaction towards the desired product.
Base Incompatibility The choice and amount of base are critical. A base that is too strong or too weak, or used in the wrong equivalent, can lead to incomplete reaction or promote side reactions.- Sodium ethoxide in ethanol is a common choice. Ensure it is freshly prepared or properly stored to maintain its activity.- Titrate the base to confirm its concentration before use.- Experiment with other bases like sodium methoxide or potassium carbonate to optimize the reaction conditions.
Issue 2: Incomplete Hydrolysis of the Ethyl Ester

Symptom: The conversion of ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate to the carboxylic acid is not complete, with starting material remaining in the crude product.

Potential Cause Explanation Suggested Solution
Insufficient Base or Reaction Time The ester may be sterically hindered or electronically deactivated, requiring more stringent conditions for complete saponification.- Increase the molar equivalents of the base (e.g., NaOH or KOH) to 2-3 equivalents.- Extend the reaction time and monitor by TLC until all the starting material is consumed.- A moderate increase in temperature can also accelerate the hydrolysis.
Poor Solubility of the Ester The ethyl ester may have limited solubility in the aqueous reaction medium, leading to a slow or incomplete reaction.- Use a co-solvent system such as water/ethanol or water/THF to improve the solubility of the starting material.- Ensure vigorous stirring to maximize the contact between the reactants.
Product Precipitation The sodium or potassium salt of the carboxylic acid product might precipitate out of the reaction mixture, inhibiting further reaction.- If a precipitate forms, consider adding more solvent to maintain a homogeneous solution.- Alternatively, the reaction can be run at a more dilute concentration.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: Challenges in obtaining a pure sample of the final this compound after work-up.

Potential Cause Explanation Suggested Solution
Amphoteric Nature of the Product The product contains both a basic amino group and an acidic carboxylic acid group, making it soluble in both acidic and basic aqueous solutions. This can complicate extraction.- Carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule to induce precipitation. This point may need to be determined empirically.- After acidification to precipitate the product, wash the solid with cold water to remove inorganic salts.
Formation of Emulsions during Extraction The presence of both polar and non-polar functionalities in the molecule and potential byproducts can lead to the formation of stable emulsions during liquid-liquid extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions.- Centrifugation can also be an effective method to separate the layers.
Co-precipitation of Impurities Impurities with similar solubility profiles may co-precipitate with the desired product upon acidification.- Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often necessary to achieve high purity.[1]- If recrystallization is ineffective, column chromatography on silica gel using an appropriate solvent system may be required, though the polar nature of the product can make this challenging.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trifluoromethyl group in this synthesis?

The trifluoromethyl (CF3) group is a strong electron-withdrawing group. This property can influence the reactivity of the pyrimidine ring and the acidity of the carboxylic acid. The C-F bond is also very strong, which contributes to the metabolic stability of the final molecule.[1] However, its electron-withdrawing nature can make the adjacent carbonyl carbon of the butanoate starting material more electrophilic, potentially influencing the cyclocondensation reaction.

Q2: Can I use other bases for the hydrolysis step?

While NaOH and KOH are the most common bases for saponification, other options like lithium hydroxide (LiOH) can be used. LiOH is sometimes preferred as it can lead to cleaner reactions with fewer side products in certain cases. The choice of cation (Na+, K+, Li+) can also affect the solubility of the resulting carboxylate salt.

Q3: My final product shows signs of decomposition. What could be the cause?

Pyrimidine rings can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. Prolonged heating during hydrolysis should be avoided. If decomposition is suspected, it is advisable to perform the hydrolysis at a lower temperature for a longer period.

Q4: How can I confirm the structure of my final product?

Standard analytical techniques should be used for structural confirmation. Proton and Carbon NMR (¹H and ¹³C NMR) will show the characteristic shifts for the pyrimidine ring protons and carbons. Fluorine NMR (¹⁹F NMR) is also a valuable tool to confirm the presence and chemical environment of the CF3 group. High-resolution mass spectrometry (HRMS) will provide an accurate mass for molecular formula confirmation.

Q5: Are there alternative synthetic routes to this molecule?

Yes, other synthetic strategies for functionalized pyrimidines exist, including those that involve building the ring from different starting materials or introducing the functional groups at different stages.[5] Some methods might involve the use of pre-functionalized amidines or the modification of a pre-existing pyrimidine ring. However, the described cyclocondensation-hydrolysis sequence is a common and often efficient approach.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add guanidine hydrochloride.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound
  • Dissolve ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 molar equivalents).

  • Heat the mixture gently (e.g., 50-60 °C) and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product. Monitor the pH to find the point of maximum precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system to obtain the pure carboxylic acid.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step Identify the Problematic Step cluster_s1_issues Cyclocondensation Issues cluster_s2_issues Hydrolysis Issues cluster_solutions Potential Solutions start Synthesis Issue step1 Cyclocondensation start->step1 step2 Hydrolysis start->step2 s1_yield Low Yield step1->s1_yield s1_purity Impure Product step1->s1_purity s2_incomplete Incomplete Reaction step2->s2_incomplete s2_isolation Isolation Problems step2->s2_isolation sol_time_temp Adjust Time/Temp s1_yield->sol_time_temp sol_reagents Check Reagent Purity/Stoichiometry s1_yield->sol_reagents sol_base Optimize Base s1_yield->sol_base sol_purification Improve Purification Method s1_purity->sol_purification s2_incomplete->sol_time_temp s2_incomplete->sol_base sol_solvent Use Co-solvent s2_incomplete->sol_solvent s2_isolation->sol_purification sol_ph Optimize pH for Precipitation s2_isolation->sol_ph

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-G, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine-5-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important class of heterocyclic compounds, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve your desired outcomes.

I. Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the laboratory.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 2-substituted pyrimidine-5-carboxylic ester via the condensation of an amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the yield?

Answer:

Low or non-existent yields in this synthesis can stem from several factors related to reagent quality, reaction setup, and execution. Let's break down the likely culprits and the corresponding solutions.

Causality and Recommended Actions:

  • Reagent Quality and Stability:

    • Amidinium Salt Purity: The purity of your amidinium salt is critical. Ensure it is free from impurities and has been stored under appropriate conditions (e.g., desiccated) to prevent degradation.

    • Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: This reagent is sensitive to moisture and air. While it is stable at room temperature under a nitrogen atmosphere, improper handling can lead to decomposition.[1] It is recommended to prepare this reagent fresh by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.

    • Solvent Purity: Ensure your solvent is anhydrous. The presence of water can hydrolyze the starting materials or intermediates, leading to side products and reduced yields.

    • Temperature Control: While the reaction proceeds readily, temperature control can be important. Monitor the reaction temperature and ensure it is consistent with established protocols for your specific substrates.

  • Work-up and Purification:

    • Extraction Efficiency: During the work-up, ensure efficient extraction of your product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary.

    • Purification Method: Column chromatography is often required to isolate the pure product. The choice of eluent system is crucial for good separation. Monitor the purification process using thin-layer chromatography (TCC).

Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [1]

  • Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Add a solution of methyl 3,3-dimethoxypropionate and methyl formate in anhydrous THF dropwise. Allow the reaction to stir at room temperature until the evolution of hydrogen ceases.

  • Condensation with Amidinium Salt: To the freshly prepared sodium salt solution, add the appropriate amidinium salt in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Formation of a Fluorescent Byproduct in Biginelli Reaction

Question: I am using the Biginelli reaction to synthesize a dihydropyrimidine derivative, a precursor to my target pyrimidine-5-carboxylic acid. However, I am observing a significant fluorescent byproduct. What is this byproduct and how can I minimize its formation?

Answer:

The fluorescent byproduct commonly observed in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This side reaction competes with the desired Biginelli pathway, especially under certain conditions.

Understanding the Competing Pathways:

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3][4][5] The competing Hantzsch pyridine synthesis involves the reaction of an aldehyde, two equivalents of a β-ketoester, and a source of ammonia.[2] The formation of ammonia from the decomposition of urea at higher temperatures can promote the Hantzsch pathway.[2]

Troubleshooting Steps to Minimize Hantzsch Byproduct Formation:

  • Temperature Control: This is the most critical parameter. Higher temperatures favor the Hantzsch pathway.[2] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct. It is crucial to find the optimal temperature that allows for a reasonable reaction rate without promoting the side reaction.

  • Catalyst Selection: The choice of catalyst can influence the selectivity. Both Brønsted and Lewis acids can catalyze the Biginelli reaction.[3][6] Experimenting with different catalysts (e.g., HCl, Amberlyst-15, Yb(OTf)₃) may help favor the desired pathway.

  • Order of Reagent Addition: In some cases, adding the urea last can help minimize its decomposition into ammonia before it has a chance to react in the Biginelli condensation.[2]

  • Solvent Choice: The solvent can influence reaction rates and selectivity. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to be effective for certain substrates.[6]

Workflow for Troubleshooting Biginelli vs. Hantzsch Pathways:

Caption: Troubleshooting workflow for minimizing Hantzsch byproduct in the Biginelli reaction.

Issue 3: Incomplete Cyclization and Dehydration

Question: My reaction to form the pyrimidine ring appears to stall, with significant amounts of intermediate products and unreacted starting materials remaining. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common hurdle and can be attributed to insufficient activation of the carbonyl group or steric hindrance.[2]

Strategies to Promote Complete Cyclization:

  • Catalyst Addition: If you are not already using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid is often necessary to facilitate the final cyclization and dehydration steps.[2]

  • Extended Reaction Time: Some cyclizations are inherently slow and may require longer reaction times. Monitor the reaction progress by TLC to determine the optimal duration.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and drive it to completion by providing efficient and uniform heating.

  • Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive equivalent of the 1,3-dicarbonyl compound.

Data Summary: Optimizing Biginelli Reaction Conditions

ParameterCondition 1Condition 2Condition 3Optimal Condition (Example)Reference
Catalyst NoneHCl (catalytic)Yb(OTf)₃ (catalytic)H-ZSM-5 zeolite[7]
Temperature 100°C80°CRoom Temperature60°C[2]
Solvent EthanolAcetonitrileSolvent-freeSolvent-free (Ball-milling)[6][7]
Reaction Time 12 hours24 hours48 hours20 minutes[7]
Yield LowModerateModerateHigh (91%)[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to pyrimidine-5-carboxylic acid derivatives?

A1: Several synthetic strategies exist. A prevalent method involves the multi-component Biginelli reaction to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine.[3][4] Another direct approach is the condensation of amidinium salts with activated three-carbon synthons like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[1][8] Other methods include reactions starting from β-formyl enamides or the coupling of acid chlorides with terminal alkynes followed by cyclization.[8]

Q2: How do I choose the appropriate analytical techniques to characterize my pyrimidine-5-carboxylic acid derivatives?

A2: A combination of spectroscopic methods is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[9]

  • Infrared (IR) Spectroscopy: Helps identify key functional groups such as the carboxylic acid (O-H and C=O stretches) and the pyrimidine ring vibrations.

  • UV-Visible Spectroscopy: Can be used to study the electronic transitions within the pyrimidine ring system.

Q3: What are some key safety precautions to consider when working with the reagents for pyrimidine synthesis?

A3:

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle in a fume hood under an inert atmosphere.

  • Phosphorus Oxychloride: Corrosive and toxic. Reacts with water to produce HCl gas. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

  • Amidines and Aldehydes: Can be irritants. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can solvent-free conditions be beneficial for these reactions?

A4: Yes, solvent-free conditions, often coupled with techniques like ball-milling or microwave irradiation, can offer several advantages, including shorter reaction times, higher yields, and a more environmentally friendly process.[7][10]

Reaction Mechanism: Biginelli Reaction

The mechanism of the Biginelli reaction is a subject of ongoing study, with the currently accepted pathway proposed by Kappe in 1997.[3]

Biginelli_Mechanism cluster_1 Step 1: Aldehyde-Urea Condensation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization and Dehydration A Aldehyde C Acyliminium Ion A->C + H⁺, - H₂O B Urea B->C E Intermediate C->E D β-ketoester (enol form) D->E F Dihydropyrimidinone (DHPM) E->F - H₂O

References

side reactions to avoid when working with trifluoromethylated pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Synthesis and Avoiding Common Side Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyrimidines. The incorporation of a trifluoromethyl (–CF₃) group into a pyrimidine scaffold is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity. However, the strong electron-withdrawing nature of the –CF₃ group, while beneficial, also introduces unique reactivity patterns that can lead to unexpected and undesirable side reactions.

This guide provides in-depth, field-proven insights into the most common challenges encountered during the synthesis and manipulation of these valuable compounds. Here, we move beyond simple protocols to explain the causality behind these side reactions and offer robust, self-validating troubleshooting strategies.

Table of Contents
  • Frequently Asked Questions (FAQs)

    • Why is my –CF₃ group being hydrolyzed to a carboxylic acid?

    • I'm observing partial or complete defluorination of my starting material. What's causing this?

    • My Nucleophilic Aromatic Substitution (SNAr) reaction is giving low yields or multiple products. How can I improve it?

    • During my Suzuki or Buchwald-Hartwig coupling, I'm seeing significant amounts of dehalogenated byproduct. What can I do?

    • Is the pyrimidine ring susceptible to opening under my reaction conditions?

  • Troubleshooting Guides

    • Issue 1: Unwanted Hydrolysis of the Trifluoromethyl Group

    • Issue 2: Defluorination and Hydrodefluorination Side Reactions

    • Issue 3: Complications in Nucleophilic Aromatic Substitution (SNAr)

    • Issue 4: Side Reactions in Palladium-Catalyzed Cross-Coupling

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my –CF₃ group being hydrolyzed to a carboxylic acid?

A: The trifluoromethyl group, while generally stable, can undergo hydrolysis to a carboxylic acid (–COOH) under certain conditions. This is typically promoted by strong acids or bases at elevated temperatures. The electron-deficient carbon of the –CF₃ group is susceptible to nucleophilic attack by water or hydroxide ions. Under strongly acidic conditions, protonation of the fluorine atoms can facilitate this process.[1][2]

Q2: I'm observing partial or complete defluorination of my starting material. What's causing this?

A: Defluorination, the loss of one or more fluorine atoms, is a known side reaction for trifluoromethylated arenes and heterocycles. It is often observed under reductive conditions, such as those used in some metal-catalyzed reactions, or through photoredox catalysis.[3][4] The process can proceed via a radical anion intermediate, which then expels a fluoride ion.[3][4] This can lead to the formation of difluoromethyl (–CF₂H) or monofluoromethyl (–CH₂F) analogs.

Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is giving low yields or multiple products. How can I improve it?

A: The –CF₃ group is a powerful electron-withdrawing group that strongly activates the pyrimidine ring for SNAr.[5][6][7] However, issues can arise. Low yields may be due to poor nucleophile reactivity, steric hindrance, or suboptimal reaction conditions. The formation of multiple products can result from poor regioselectivity if there are multiple leaving groups or competitive attack at different sites. The choice of solvent and base is critical in these reactions.

Q4: During my Suzuki or Buchwald-Hartwig coupling, I'm seeing significant amounts of dehalogenated byproduct. What can I do?

A: Dehalogenation (or more broadly, protodeborylation in the case of Suzuki coupling partners) is a common side reaction in palladium-catalyzed cross-coupling reactions.[8] It often occurs when the rate of reductive elimination from the palladium catalyst is slow compared to competing pathways, such as reaction with trace water or other proton sources. The choice of ligand, base, and solvent system is crucial to minimize this side reaction. For instance, using specialized ligands like XPhos can suppress debromination in Suzuki reactions involving trifluoromethylated pyrimidines.[9][10]

Q5: Is the pyrimidine ring susceptible to opening under my reaction conditions?

A: While less common than –CF₃ group side reactions, ring-opening of the pyrimidine core can occur under specific conditions, particularly with highly activated systems or in the presence of certain strong nucleophiles. For example, some trifluoromethylated aziridines are known to undergo nucleophilic ring-opening.[11] For pyrimidines, this is a less frequent but potential side reaction to consider, especially under harsh conditions.

Troubleshooting Guides
Issue 1: Unwanted Hydrolysis of the Trifluoromethyl Group

The conversion of a robust –CF₃ group to a –COOH group can be a frustrating side reaction, particularly during late-stage functionalization.

Causality: The carbon atom of the trifluoromethyl group is highly electrophilic due to the three fluorine atoms. This makes it a target for nucleophiles like water or hydroxide. The reaction is often thermodynamically favorable but kinetically slow, requiring harsh conditions (e.g., strong acid/base, high temperature) to overcome the activation energy.[1][2]

start Problem: -CF3 group hydrolyzed to -COOH check_cond Review Reaction Conditions: - pH (strong acid/base?) - Temperature (elevated?) start->check_cond sol_base Solution for Basic Conditions: - Use weaker, non-nucleophilic bases (e.g., K2CO3, Cs2CO3 instead of NaOH, KOH) - Lower reaction temperature - Reduce reaction time check_cond->sol_base Basic sol_acid Solution for Acidic Conditions: - Avoid strong Brønsted superacids - Use Lewis acids if necessary for other transformations - Buffer the reaction if possible check_cond->sol_acid Acidic sol_general General Prevention: - Use anhydrous solvents - Run reactions under an inert atmosphere (N2, Ar) to exclude moisture check_cond->sol_general Moisture Present

Caption: Troubleshooting workflow for -CF3 hydrolysis.

Let's consider a scenario where an ester on the pyrimidine ring needs to be saponified without hydrolyzing a nearby –CF₃ group.

  • Standard (Problematic) Protocol:

    • Dissolve the trifluoromethylated pyrimidine ester in methanol.

    • Add 2 M aqueous NaOH.

    • Reflux for 4 hours.

    • Observation: Significant formation of the dicarboxylic acid byproduct due to both ester and –CF₃ hydrolysis.

  • Improved Protocol:

    • Dissolve the ester in a mixture of THF and water (4:1).

    • Add lithium hydroxide (LiOH) (1.5 equivalents).

    • Stir at room temperature and monitor by TLC.

    • Upon completion, carefully neutralize with dilute HCl at 0 °C.

    • Rationale: LiOH is a strong enough base to saponify the ester at room temperature, but the milder conditions (lower temperature, no reflux) significantly reduce the rate of attack on the –CF₃ group.

Issue 2: Defluorination and Hydrodefluorination Side Reactions

The transformation of a –CF₃ group to a –CF₂H or –CF₂– moiety can alter the electronic properties and biological activity of your compound.

Causality: This reductive process is often initiated by single-electron transfer (SET) to the trifluoromethylated pyrimidine, forming a radical anion. This intermediate can then eliminate a fluoride ion. This is particularly prevalent in photoredox catalysis and some palladium-catalyzed reactions where low-valent metal species can act as reductants.[3][4]

start Problem: -CF3 converted to -CF2H or other reduced forms check_photochem Photochemical Reaction? (e.g., photoredox catalysis) start->check_photochem check_reductive Reductive Conditions? (e.g., certain Pd(0) couplings, strong reducing agents) start->check_reductive sol_photochem Solution for Photochemical Reactions: - Shield reaction from ambient light - Choose a photocatalyst with a less negative excited-state reduction potential - Carefully screen hydrogen atom donors check_photochem->sol_photochem sol_reductive Solution for Reductive Cross-Coupling: - Use a more electron-rich ligand on the metal to favor reductive elimination over SET pathways - Add mild oxidants as additives if compatible - Ensure high purity of reagents to avoid unwanted reductants check_reductive->sol_reductive

Caption: Strategies to mitigate defluorination.

Reaction TypeCommon Conditions Leading to DefluorinationPreventative Measures
Photoredox Catalysis Use of highly reducing photocatalysts; basic conditions with certain hydrogen atom donors.[3][4]Select catalyst based on redox potentials; screen bases and solvents; protect from light.
Metal-Catalyzed Cross-Coupling High catalyst loading; prolonged reaction times at high temperatures.Optimize catalyst and ligand loading; use milder bases; shorten reaction time.
Strongly Basic Conditions Reaction with very strong, non-nucleophilic bases (e.g., some metal amides).Use alternative, milder bases like carbonates or phosphates.
Issue 3: Complications in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trifluoromethylated pyrimidine ring makes it an excellent substrate for SNAr, but not without potential pitfalls.

Causality: While the –CF₃ group activates the ring, the high reactivity can sometimes lead to a lack of selectivity. Furthermore, strong nucleophiles can potentially interact with the –CF₃ group itself, although direct substitution on the trifluoromethyl group is rare. More common issues involve competition between different leaving groups or attack at unintended positions.[5][7]

start Problem: Low yield or multiple products in SNAr check_regio Multiple Leaving Groups? start->check_regio check_yield Low Conversion? start->check_yield sol_regio Solution for Regioselectivity: - Exploit electronic differences (e.g., a chloro group ortho/para to -CF3 is more activated than one meta) - Lower temperature to favor kinetic product - Change solvent to influence solubility and reactivity of intermediates check_regio->sol_regio sol_yield Solution for Low Yield: - Increase temperature or use microwave irradiation - Use a more polar aprotic solvent (e.g., DMSO, DMF) - Use a stronger, non-coordinating base (e.g., Cs2CO3, DBU) check_yield->sol_yield

Caption: Optimizing SNAr on trifluoromethylated pyrimidines.

Issue 4: Side Reactions in Palladium-Catalyzed Cross-Coupling

Reactions like Suzuki and Buchwald-Hartwig amination are cornerstones of modern synthesis, but trifluoromethylated pyrimidines can present unique challenges.

Causality: The primary side reaction is often reductive dehalogenation of the starting material. In Suzuki couplings, this manifests as the halogen being replaced by hydrogen. This occurs when the catalytic cycle is disrupted, for example, by slow transmetalation or reductive elimination, allowing for competing protonolysis pathways. The choice of ligand is paramount as it modulates the stability and reactivity of the palladium intermediates.[8][9]

ParameterSuzuki CouplingBuchwald-Hartwig AminationRationale
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos).[9][10]Bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs).Promotes oxidative addition and accelerates reductive elimination, outcompeting dehalogenation.
Base Weaker inorganic bases (K₂CO₃, K₃PO₄).Strong, non-nucleophilic bases (NaOtBu, LHMDS).[12]The choice of base is critical and highly dependent on the specific substrates and catalyst system.
Solvent Anhydrous ethereal or aromatic solvents (e.g., Dioxane, Toluene), often with water.Anhydrous ethereal or aromatic solvents (e.g., Toluene, THF).Must solubilize all components and be compatible with the chosen base and catalyst.
  • Problematic Protocol:

    • Combine 2-chloro-4-trifluoromethylpyrimidine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃ in DME/water.

    • Heat to 90 °C for 12 hours.

    • Observation: Formation of desired product along with significant amounts of 4-trifluoromethylpyrimidine (dehalogenated byproduct).

  • Improved Protocol:

    • In a glovebox, combine the chloro-pyrimidine, arylboronic acid, K₃PO₄, and a pre-catalyst like XPhos Pd G2 (2 mol%).[9]

    • Add anhydrous dioxane as the solvent.

    • Heat to 100 °C and monitor by LC-MS.

    • Rationale: The use of a modern, bulky, and electron-rich ligand (XPhos) creates a more reactive palladium center that undergoes the desired catalytic cycle much faster than the competing dehalogenation pathway.[9][10] The use of an anhydrous solvent and a non-aqueous workup can also minimize proton sources.

References

stability of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work. The following information is based on established principles of chemical stability and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in this compound that might influence its stability?

A1: The stability of this molecule is primarily influenced by three key functional groups: the aromatic pyrimidine ring, the amino group (-NH2) at the 2-position, and the carboxylic acid group (-COOH) at the 5-position. The trifluoromethyl group (-CF3) is generally stable but can influence the reactivity of the pyrimidine ring. The amino group can be susceptible to oxidation, while the carboxylic acid can undergo decarboxylation under certain conditions. The pyrimidine ring itself can be subject to hydrolytic cleavage under harsh acidic or basic conditions.

Q2: What are the typical conditions under which this compound might degrade?

A2: Degradation can be expected under forced stress conditions, which are intentionally more severe than standard storage conditions to accelerate the identification of potential degradation products.[1][3] These conditions typically include:

  • Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂).

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to UV and visible light.

Q3: How can I monitor the degradation of this compound?

A3: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique. The method should be validated to separate the parent compound from all potential degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradants.

Q4: Are there any known degradation pathways for similar pyrimidine-based compounds?

  • Hydrolytic cleavage of the pyrimidine ring: This can occur under extreme pH and high temperatures.

  • Oxidation of the amino group: This can lead to the formation of nitro or other oxidized species.

  • Decarboxylation: The carboxylic acid group may be lost as carbon dioxide, particularly at high temperatures.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Unexpected loss of parent compound in solution during storage.

Possible Cause: The compound may be unstable in the chosen solvent or at the storage temperature.

Troubleshooting Steps:

  • Solvent Selection:

    • Rationale: The choice of solvent can significantly impact stability. Protic solvents may facilitate hydrolysis, while solvents prone to peroxide formation can cause oxidative degradation.

    • Action: Evaluate the stability of the compound in a range of solvents with different polarities and proticities (e.g., acetonitrile, methanol, water, DMSO). Use freshly opened, high-purity solvents.

  • Temperature Control:

    • Rationale: Degradation reactions are often accelerated by heat.

    • Action: Store stock solutions at lower temperatures (e.g., 4°C or -20°C). Conduct a short-term stability study at your intended experimental temperature to quantify the rate of degradation.

  • pH Adjustment:

    • Rationale: The pH of aqueous solutions can drastically affect the stability of molecules with ionizable groups like amines and carboxylic acids.

    • Action: If using aqueous solutions, buffer the solution to a pH where the compound exhibits maximum stability. This can be determined by conducting a pH stability profile.

Issue 2: Appearance of unknown peaks in HPLC chromatogram after stress testing.

Possible Cause: These are likely degradation products.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Rationale: A systematic forced degradation study is the standard approach to intentionally generate and identify potential degradation products.[1][2][3][4]

    • Action: Follow a systematic protocol for forced degradation as outlined in the experimental workflow below.

  • Peak Purity Analysis:

    • Rationale: It's important to confirm that the chromatographic peak of the parent compound is pure and not co-eluting with any degradants.

    • Action: Use a photodiode array (PDA) detector to check for peak purity.

  • Structural Elucidation of Degradants:

    • Rationale: Identifying the structure of degradation products is key to understanding the degradation pathway.

    • Action: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Further structural information can be obtained using tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy if the degradants can be isolated.

Experimental Workflow for a Forced Degradation Study

This workflow provides a systematic approach to investigating the stability of this compound.

Caption: Workflow for a forced degradation study.

Summary of Expected Stability

The following table summarizes the hypothetical stability of this compound under various stress conditions. Note: This is a general guide and actual stability should be confirmed experimentally.

Stress ConditionReagent/ParameterTemperatureDurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hModerateRing-opened products, decarboxylated product
Base Hydrolysis 0.1 M NaOH60°C8 hSignificantRing-opened products, potential deamination
Oxidation 3% H₂O₂Room Temp24 hModerate to SignificantN-oxides, hydroxylated derivatives
Thermal (Solid) 80°C48 hLowDecarboxylated product
Thermal (Solution) 80°C in H₂O48 hModerateDecarboxylated and hydrolyzed products
Photostability ICH Q1B conditionsRoom TempAs per guidelinesLow to ModeratePhotodimers, oxidized products

Potential Degradation Pathway

Based on the functional groups present, a plausible degradation pathway under oxidative conditions is proposed below.

G cluster_0 Oxidative Degradation A 2-amino-4-(trifluoromethyl) -pyrimidine-5-carboxylic acid B N-oxide derivative A->B Oxidation of -NH2 group C Hydroxylated derivative A->C Ring oxidation

Caption: A potential oxidative degradation pathway.

References

Technical Support Center: Purification of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS 149771-23-3).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound and may encounter challenges during its purification. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

Q1: My crude this compound has a brownish or yellowish tint. What are the likely impurities, and how can I remove the color?

A1: A colored tint in your crude product often indicates the presence of polymeric or highly conjugated impurities formed during the synthesis. The specific impurities can vary depending on the synthetic route, but common culprits include byproducts from side reactions or degradation of starting materials.

Troubleshooting Steps:

  • Decolorizing Carbon (Activated Charcoal) Treatment: This is often the most effective first step for removing colored impurities.[5]

    • Protocol:

      • Dissolve your crude product in a suitable hot solvent (see Recrystallization section for solvent selection).

      • Cool the solution slightly to prevent boilovers.

      • Add a small amount of decolorizing carbon (typically 1-5% w/w of your crude product).

      • Gently heat the mixture to boiling for 5-10 minutes.

      • Perform a hot gravity filtration to remove the carbon.[5]

      • Allow the filtrate to cool slowly for recrystallization.

  • Recrystallization: A carefully chosen recrystallization can selectively crystallize your desired product, leaving the colored impurities in the mother liquor.[5][6][7]

Q2: I'm struggling with recrystallizing my product. It either crashes out too quickly or remains an oil. What solvent systems are recommended?

A2: The choice of solvent is critical for successful recrystallization.[5][6][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] For a polar, multifunctional compound like this compound, a mixed solvent system is often necessary.[8]

Recommended Solvent Systems & Rationale:

Solvent SystemRationale
Ethanol/Water The compound has some solubility in polar protic solvents like ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.[5][8]
Methanol/Water Similar to ethanol/water, this system is effective for many polar organic compounds.
Acetic Acid/Water Acetic acid can be a good solvent for carboxylic acids. Water acts as the anti-solvent.[5]
Toluene/Hexane This is a less polar option. If your impurities are highly polar, this system might leave them behind.[5]

Experimental Protocol for Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid.

  • Slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists.[5]

  • Add a few more drops of the "good" solvent to redissolve the precipitate, ensuring a saturated solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6][7]

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Dry the crystals thoroughly.

Q3: My compound streaks on a silica gel TLC plate, and I'm getting poor separation during column chromatography. What's causing this, and how can I fix it?

A3: Streaking and poor separation on silica gel are common issues with polar, basic compounds like your 2-aminopyrimidine derivative.[9][10] This is due to strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for TLC and column chromatography of polar basic compounds.

Detailed Explanation & Protocols:

  • Increase Solvent Polarity: Start with a moderately polar solvent system like 5% methanol in dichloromethane (DCM) and gradually increase the methanol concentration.[11] Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[9][11]

  • Add a Basic Modifier: To counteract the acidic silica, add a small amount of a base to your eluent.[9][10]

    • Triethylamine (TEA): Add 1-3% TEA to your solvent system.[9]

    • Ammonia in Methanol: Use a pre-mixed solution of 7N ammonia in methanol as your polar component.[9]

  • Reverse-Phase Chromatography: If normal-phase chromatography continues to fail, reverse-phase (e.g., C18 silica) is a viable alternative. Here, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid) is used.

Q4: I'm concerned about the stability of my compound during purification. Can the trifluoromethyl group be hydrolyzed, or can the carboxylic acid decarboxylate?

A4: These are valid concerns. The trifluoromethyl group is generally stable but can be susceptible to hydrolysis under harsh basic conditions.[12][13] The pyrimidine-5-carboxylic acid moiety can undergo decarboxylation, especially at elevated temperatures.[14]

Key Considerations for Stability:

  • Hydrolysis of the Trifluoromethyl Group: While generally robust, prolonged exposure to strong bases, especially at high temperatures, could lead to hydrolysis.[12][13] It's advisable to use milder bases like triethylamine for pH adjustments when possible and to avoid excessive heating in basic solutions.

  • Decarboxylation: Pyrimidine carboxylic acids can decarboxylate, and this process is often temperature-dependent.[14] While significant decarboxylation is unlikely under standard recrystallization or chromatography conditions, prolonged heating at high temperatures should be avoided. The rate of decarboxylation can also be influenced by pH.[15]

Preventative Measures:

Potential DegradationConditions to AvoidRecommended Practices
CF3 Hydrolysis Prolonged heating in strong aqueous base (e.g., NaOH, KOH)Use milder bases (e.g., triethylamine) for pH adjustments. Minimize heating times in basic solutions.
Decarboxylation Excessive or prolonged heating, especially in solutionUse the minimum temperature necessary for dissolution during recrystallization. Avoid unnecessarily long reaction or purification times at elevated temperatures.

II. Analytical Characterization

Q5: What are the expected spectroscopic data for pure this compound?

Expected Spectroscopic Features:

  • ¹H NMR:

    • A broad singlet for the -NH₂ protons (chemical shift can vary with solvent and concentration).[18]

    • A singlet for the pyrimidine C6-H.

    • A broad singlet for the carboxylic acid -OH proton (may not be observed in all deuterated solvents).

  • ¹³C NMR:

    • Signals for the pyrimidine ring carbons. The carbon attached to the CF₃ group will show a quartet due to C-F coupling.

    • A signal for the carboxylic acid carbonyl carbon.

    • The CF₃ carbon will appear as a quartet.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M+) should be observed. The fragmentation pattern may show loss of CO₂, H₂O, and other characteristic fragments of the pyrimidine ring.[20]

It is always recommended to compare the obtained data with a reference standard if available.

III. Advanced Troubleshooting

Q6: I've tried recrystallization and column chromatography, but I still have a persistent impurity. What are my next steps?

A6: If standard methods fail, more advanced techniques may be necessary.

Decision Pathway for Persistent Impurities:

Caption: Decision-making for removing persistent impurities.

Detailed Methodologies:

  • Acid-Base Extraction: This technique can be effective if the impurity has a different pKa than your product.

    • Dissolve the mixture in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product should move into the aqueous layer, while neutral or basic impurities remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a mild acid (e.g., 1M HCl) to precipitate your purified product.

    • Filter, wash with cold water, and dry the precipitate.

  • Preparative HPLC: For very difficult separations of structurally similar compounds, preparative high-performance liquid chromatography (prep-HPLC) is the gold standard. This method offers much higher resolution than standard column chromatography.

By systematically addressing these common purification challenges, researchers can improve the yield and purity of this compound, ensuring the quality of this important building block for further research and development.

References

Technical Support Center: Managing the Acidity of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for managing the unique chemical properties of this compound in various synthetic reactions. Our goal is to equip you with the knowledge to anticipate challenges, optimize your reaction conditions, and achieve your desired outcomes with confidence.

Introduction: Understanding the Molecule's Personality

This compound is a valuable building block in medicinal chemistry, largely due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] However, the powerful electron-withdrawing nature of the trifluoromethyl group, combined with the pyrimidine ring, significantly increases the acidity of the carboxylic acid and influences the basicity of the amino group.[3] This heightened acidity presents specific challenges in common synthetic transformations such as amide bond formation and esterification. This guide will provide practical solutions to navigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable protocols.

Problem 1: Low Yields in Amide Coupling Reactions

Question: I am attempting to couple this compound with a primary amine using standard EDC/HOBt coupling conditions, but I am consistently obtaining low yields of my desired amide. What is causing this and how can I improve the yield?

Answer: This is a common issue stemming from the electronic properties of your starting material. The strong electron-withdrawing trifluoromethyl group makes the carboxylic acid highly acidic, but it also deactivates the pyrimidine ring, potentially affecting the reactivity of the amino group. Here’s a breakdown of the likely causes and solutions:

Causality:

  • Protonation of the Amine: The increased acidity of the carboxylic acid can lead to protonation of the amine you are trying to couple, reducing the concentration of the nucleophilic free amine.

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the pyrimidine ring, further amplified by the trifluoromethyl group, can decrease the nucleophilicity of the 2-amino group, making it less reactive.

  • Competing Acid-Base Reactions: The direct reaction between a carboxylic acid and an amine can be a competing non-productive pathway, especially without proper activation of the carboxylic acid.[4]

Solutions and Recommended Protocols:
  • Choice of Coupling Reagent: For highly acidic and electron-deficient carboxylic acids, more potent coupling reagents are often necessary. While EDC/HOBt is a workhorse, consider alternatives like HATU or HBTU.[4][5] These reagents form highly reactive activated esters that can overcome the reduced nucleophilicity of the amine.

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is recommended to scavenge the acid produced during the reaction without competing with the amine nucleophile. Use at least 2-3 equivalents of the base to ensure the amine remains deprotonated.

  • Order of Addition: The order in which you add your reagents can significantly impact the reaction outcome. It is often beneficial to pre-activate the carboxylic acid before adding the amine.

Experimental Protocol: High-Yield Amide Coupling using HATU

Objective: To synthesize an amide from this compound and a primary amine with improved yield.

Materials:

ReagentMolar Eq.
This compound1.0
Primary Amine1.1
HATU1.2
DIPEA3.0
Anhydrous DMF-

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Difficulty in Achieving Complete Esterification

Question: I am trying to esterify this compound using Fischer esterification (acid catalyst and excess alcohol), but the reaction is sluggish and does not go to completion. How can I drive this reaction to completion?

Answer: The reduced nucleophilicity of the carbonyl carbon due to the electron-withdrawing effects of the pyrimidine ring and trifluoromethyl group makes it less susceptible to nucleophilic attack by the alcohol. Additionally, the basicity of the 2-amino group can lead to its protonation by the strong acid catalyst, potentially causing solubility issues.

Causality:

  • Deactivated Carbonyl Group: The strong inductive effect of the trifluoromethyl group diminishes the electrophilicity of the carboxylic acid's carbonyl carbon.

  • Protonation of the Amino Group: The use of a strong acid catalyst like sulfuric acid will protonate the amino group, which may decrease the overall solubility of the starting material in less polar alcohols.

Solutions and Recommended Protocols:
  • Alternative Esterification Methods: Instead of relying on Fischer esterification, consider methods that involve the activation of the carboxylic acid. One effective approach is to convert the carboxylic acid to an acid chloride followed by reaction with the alcohol.

  • Milder, Non-Acidic Conditions: Using a coupling reagent like DCC with a catalytic amount of DMAP can promote esterification under milder, non-acidic conditions.[6]

Experimental Protocol: Esterification via Acid Chloride Formation

Objective: To efficiently esterify this compound.

Materials:

ReagentMolar Eq.
This compound1.0
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)1.5
Anhydrous Alcohol (e.g., Methanol, Ethanol)Excess
Anhydrous DCM or Toluene-
Triethylamine (Et₃N)2.0

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C. If using oxalyl chloride, add a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (excess) and triethylamine (2.0 eq) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of this compound?

Q2: Can I use a strong inorganic base like sodium hydroxide to deprotonate the carboxylic acid for subsequent reactions?

While a strong inorganic base will certainly deprotonate the carboxylic acid, it may not be ideal for many organic reactions. The resulting carboxylate salt may have poor solubility in common aprotic organic solvents like THF or DCM. Furthermore, the presence of water from aqueous bases can interfere with moisture-sensitive reagents. For most applications, using a non-nucleophilic organic base like DIPEA or DBU in an anhydrous organic solvent is preferable.

Q3: Are there any known side reactions to be aware of when working with this compound?

A potential side reaction, especially under harsh conditions or with certain nucleophiles, could involve nucleophilic aromatic substitution on the pyrimidine ring, although this is generally less common for aminopyrimidines.[8] During amide coupling, if the carboxylic acid is over-activated or if the reaction is left for an extended period, side reactions involving the 2-amino group could potentially occur, though this is less likely given its reduced nucleophilicity. Always monitor your reactions closely to minimize the formation of byproducts.

Q4: How does the trifluoromethyl group affect the reactivity of the 2-amino group?

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic attack and reduces the basicity and nucleophilicity of the 2-amino group.[3] This is a key consideration when planning reactions that involve this amino group, as it will be less reactive than the amino group on an unsubstituted pyrimidine.

Q5: What are the recommended storage conditions for this compound?

As with most carboxylic acids, it is recommended to store this compound in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. It should be kept in a tightly sealed container to prevent moisture absorption.

Visualizing Reaction Management

Decision Workflow for Amide Coupling

AmideCouplingWorkflow start Start: Amide Coupling check_yield Low Yield with Standard Conditions? start->check_yield solution1 Switch to Stronger Coupling Reagent (e.g., HATU, HBTU) check_yield->solution1 Yes success High Yield Achieved check_yield->success No solution2 Increase Equivalents of Non-Nucleophilic Base (e.g., DIPEA, NMM) solution1->solution2 solution3 Pre-activate Carboxylic Acid before Amine Addition solution2->solution3 optimize Optimize Reaction (Time, Temperature) solution3->optimize optimize->success Successful failure Re-evaluate Strategy optimize->failure Unsuccessful

Caption: Troubleshooting workflow for low amide coupling yields.

Conceptual Diagram of Electronic Effects

ElectronicEffects pyrimidine This compound CF₃ Group Carboxylic Acid (COOH) Amino Group (NH₂) effect1 Strong Electron- Withdrawing Effect pyrimidine:f1->effect1 effect2 Increased Acidity (Lower pKa) pyrimidine:f2->effect2 effect3 Decreased Basicity and Nucleophilicity pyrimidine:f3->effect3 effect1->pyrimidine:f2 on COOH effect1->pyrimidine:f3 on NH₂

References

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and safety protocols.

Section 1: Troubleshooting Guide

Scaling up any chemical synthesis introduces challenges that may not be apparent at the bench scale. The transition from a round-bottom flask to a multi-liter reactor changes fundamental parameters like heat transfer, mass transfer, and mixing dynamics.[1] This section addresses specific issues you may encounter.

Problem 1: Reaction Stalls or Incomplete Conversion During Cyclocondensation

You observe that the key cyclocondensation step between an ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate precursor and guanidine fails to reach completion, a problem that worsens at a larger scale.

Possible Causes & Solutions

  • Poor Mixing and Mass Transfer: At scale, magnetic stirring is insufficient. Inadequate mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions, while other parts of the reactor remain unreacted.[2]

    • Solution: Switch to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper suspension and mixing of reagents.[2] The goal is to maintain a homogeneous slurry.

  • Inefficient Base Equilibration: The reaction is base-mediated. On a large scale, slow or inefficient distribution of the base (e.g., sodium ethoxide) can lead to localized degradation of the trifluoromethyl ketoester, which is sensitive to strong bases.

    • Solution: Ensure the base is added subsurface and at a controlled rate to a vigorously stirred solution. Consider using a weaker base or a carbonate/bicarbonate system if harsh conditions are degrading the starting material, though this may require higher temperatures and longer reaction times.

  • Precipitation of Intermediates: The guanidinium salt of the intermediate may precipitate prematurely, coating the unreacted starting material and preventing further reaction.

    • Solution: Adjust the solvent system. While ethanol is common, a co-solvent like THF or DMF might improve the solubility of intermediates.[3] Perform solubility studies before scaling to identify a robust solvent system.

Troubleshooting Workflow: Incomplete Cyclocondensation

Below is a logical workflow to diagnose the root cause of an incomplete reaction during scale-up.

G start Low Yield / Stalled Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Internal Temperature Profile check_mixing->check_temp YES overhead_stir Implement Overhead Stirring (Pitched-Blade Impeller) check_mixing->overhead_stir Is mixing uniform? NO check_reagents Analyze Reagent Purity & Stoichiometry check_temp->check_reagents NO thermocouple Use Calibrated Thermocouple Probe Away from Reactor Wall check_temp->thermocouple Are hot spots present? YES check_solubility Assess Solubility of Intermediates check_reagents->check_solubility NO nmr_kf Confirm Purity via NMR & Karl Fischer (for water content) check_reagents->nmr_kf Is purity <98% or water present? YES controlled_add Controlled Subsurface Addition of Base check_solubility->controlled_add NO cosolvent Introduce Co-solvent (e.g., THF) or Increase Solvent Volume check_solubility->cosolvent Is precipitation observed? YES end_good Problem Resolved overhead_stir->end_good controlled_add->end_good thermocouple->end_good nmr_kf->end_good cosolvent->end_good

Caption: Troubleshooting workflow for low conversion.

Problem 2: Exothermic Runaway During Saponification

The final saponification step to convert the ethyl ester to the carboxylic acid is highly exothermic and becomes difficult to control at a larger scale, posing a significant safety risk.

Possible Causes & Solutions

  • Surface Area to Volume Ratio: This is a classic scale-up challenge. As the reactor volume increases (cubed relationship), the surface area available for heat exchange only increases by a squared relationship.[1][2] This means the reaction's ability to generate heat outpaces the system's ability to remove it.

    • Solution 1 (Procedural): Switch from a batch addition of NaOH/KOH to a slow, controlled addition via a dosing pump. Monitor the internal reaction temperature closely with a calibrated probe and set the addition rate to maintain a safe internal temperature (e.g., < 40°C).[2]

    • Solution 2 (Engineering): Ensure your reactor has an adequate cooling jacket and that the heat transfer fluid is at the correct temperature and flow rate. For highly exothermic processes, a semi-batch or continuous flow reactor setup might be necessary to manage the heat load safely.[4]

  • Concentration Effects: Running the reaction at a higher concentration to maximize throughput will also increase the rate of heat generation per unit volume.

    • Solution: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) at the lab scale to quantify the heat of reaction. This data is critical for calculating the cooling capacity required for the scaled-up process and defining safe concentration limits.

Problem 3: Product Isolation and Purification Difficulties

After acidification, the product either oils out or precipitates as a very fine, difficult-to-filter solid, leading to low isolated yield and contamination with inorganic salts.

Possible Causes & Solutions

  • "Crashing Out" vs. Crystallization: Rapidly changing the pH of the aqueous solution of the sodium carboxylate salt causes the product to precipitate ("crash out") amorphously rather than crystallize. Amorphous material and fine particles trap impurities and are notoriously slow to filter.

    • Solution: Develop a controlled crystallization protocol. Instead of adding acid rapidly to the batch, try a reverse addition: slowly add the aqueous product solution to a well-stirred vessel containing the acid. Control the addition rate and temperature to promote the growth of larger, more easily filterable crystals.

  • Solvent Choice for Crystallization: The choice of solvent is critical for obtaining a product with the desired purity and physical form.

    • Solution: Screen various solvent systems. An isopropanol/water or ethanol/water mixture is often a good starting point. The goal is to find a system where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.

Data Summary: Solvent Screening for Crystallization
Solvent System (v/v)Temperature (°C) for DissolutionCrystal MorphologyFiltration Time (Relative)Purity (HPLC Area %)
Water only100Fine NeedlesVery Slow95.5%
Ethanol/Water (80:20)75Small PrismsModerate98.9%
Isopropanol/Water (70:30)80Large PlatesFast99.5%
Acetonitrile80Oiled OutN/AN/A

This table presents hypothetical data for illustrative purposes.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for a scalable synthesis of this compound?

A common and scalable approach is a three-component reaction involving a trifluoromethylated β-ketoester equivalent, an orthoformate, and guanidine.[5] A typical sequence involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate to form an enol ether, followed by cyclocondensation with guanidine hydrochloride in the presence of a base like sodium ethoxide. The resulting ester is then saponified. This route uses readily available starting materials.[6]

Q2: What are the primary safety hazards associated with the key reagents?

  • Guanidine Hydrochloride (CAS 50-01-1): Harmful if swallowed and causes serious eye and skin irritation.[7][8] When handling the solid, minimize dust generation to avoid inhalation.[8][9] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Trifluoroacetic Anhydride (TFAA) (CAS 407-25-0): Highly corrosive and causes severe skin and eye burns.[12][13][14] It reacts violently with water and is hygroscopic.[12][14] All manipulations must be conducted in a well-ventilated fume hood, and appropriate PPE (including face shield and acid-resistant gloves) is mandatory. Ensure no water is present in the reaction vessel.[12]

  • Sodium Ethoxide (NaOEt): A strong base that is flammable and reacts with water. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety.

Q3: How can I effectively monitor the reaction progress at a 50L scale?

Visual inspection is unreliable at scale. In-process controls are essential.

  • UPLC/HPLC: This is the most common and reliable method. Withdraw aliquots from the reactor (using a sample bomb or a safe sampling port), quench them immediately (e.g., with a buffered aqueous solution), and analyze them to determine the ratio of starting material to product. This provides quantitative data on reaction conversion.[4]

  • In-situ FTIR (ReactIR): This Process Analytical Technology (PAT) tool can provide real-time monitoring of the reaction by tracking the disappearance of a starting material peak (e.g., a ketone carbonyl stretch) and the appearance of a product peak. This allows for precise determination of the reaction endpoint without sampling.[15]

Q4: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

The yellow color often arises from small amounts of highly conjugated impurities formed through side reactions, especially if excessive heat or strong base concentrations were used.

  • Solution 1 (Prevention): Re-optimize the reaction conditions at the lab scale. Focus on better temperature control and a slower, more controlled addition of reagents to minimize impurity formation.

  • Solution 2 (Removal):

    • Recrystallization: A carefully optimized recrystallization is often sufficient. See Problem 3 above.

    • Charcoal Treatment: If recrystallization alone is ineffective, a charcoal (activated carbon) treatment can be performed. Dissolve the crude product in the hot recrystallization solvent, add a small amount of activated carbon (typically 1-2% w/w), stir for 15-30 minutes, and then filter the hot solution through a pad of celite to remove the charcoal before allowing the product to crystallize.

Section 3: Key Experimental Protocol

Pilot Scale (50L Reactor) Synthesis of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate

This protocol is a representative example and must be adapted and validated for your specific equipment and safety procedures.

Reagents:

  • Ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (5.00 kg, 20.8 mol)

  • Guanidine Hydrochloride (2.39 kg, 25.0 mol)

  • Sodium Ethoxide (21% solution in Ethanol, 8.13 L, 21.8 mol)

  • Ethanol (200 proof, 25 L)

Procedure:

  • Charge the 50L glass-lined reactor with Guanidine Hydrochloride and Ethanol.

  • Begin agitation with an overhead stirrer set to 150 RPM to form a slurry.

  • Cool the reactor contents to 10-15°C using the cooling jacket.

  • Slowly add the sodium ethoxide solution via a dosing pump over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.

  • Stir the resulting mixture for 30 minutes at 20-25°C.

  • In a separate vessel, dissolve the ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate in 5 L of Ethanol.

  • Add the solution from step 6 to the reactor over a period of 2 hours. Maintain the internal temperature between 25-30°C.

  • Once the addition is complete, heat the reaction mixture to a gentle reflux (~78°C) and hold for 4-6 hours.

  • Monitor the reaction for completion by HPLC (target: <1% starting material remaining).

  • Once complete, cool the reactor to 20°C.

  • The product will begin to precipitate. Cool further to 0-5°C and hold for 2 hours to maximize precipitation.

  • Filter the solid product using a suitable filter press or centrifuge.

  • Wash the filter cake with cold (0-5°C) ethanol (2 x 5 L).

  • Dry the product under vacuum at 50°C until a constant weight is achieved.

Process Flow Diagram

Caption: Process flow for the cyclocondensation step.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to the Biological Activity of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and its Non-fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Trifluoromethyl Effect: A Paradigm Shift in Drug Design

The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability due to the strength of the carbon-fluorine bond, which is resistant to enzymatic cleavage[1]. This often translates to a longer biological half-life and improved bioavailability[1]. Furthermore, the high electronegativity and lipophilicity of the CF3 group can improve a drug's ability to cross cellular membranes and modulate its binding affinity and selectivity for its target[1][2]. These principles are foundational to understanding the potential differences between 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid and its non-fluorinated counterpart.

Comparative Biological Activity: An Inferential Analysis

While a direct comparative study is elusive, the available literature on trifluoromethylated pyrimidine derivatives strongly suggests that this compound would exhibit enhanced biological activity compared to its non-fluorinated analog, 2-aminopyrimidine-5-carboxylic acid. This enhanced activity is likely to manifest in several areas, including anticancer and enzyme inhibitory effects.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activities of trifluoromethylpyrimidine derivatives. For instance, a series of novel 5-trifluoromethylpyrimidine derivatives were designed and synthesized as EGFR inhibitors, with some compounds exhibiting excellent antitumor activities against A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) cell lines[1][3][4]. One promising compound from this series, (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide, displayed IC50 values of 0.35 µM against A549 cells and 0.091 µM against EGFR kinase[4].

Another study focused on 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. The most active compound in this series demonstrated IC50 values of 1.52 µM and 1.72 µM against HCT116 and LNCaP cancer cell lines, respectively[5][6].

While specific IC50 values for the parent compound, this compound, are not detailed in these studies, the consistent and potent anticancer activity observed across a range of its derivatives strongly supports its potential as a biologically active molecule. In contrast, while non-fluorinated 2-aminopyrimidine derivatives also exhibit a wide spectrum of biological activities, including anticancer effects, the potency is generally expected to be lower without the advantageous properties conferred by the trifluoromethyl group.

Table 1: Representative Anticancer Activity of Trifluoromethylpyrimidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Trifluoromethylpyrimidine DerivativeA549 (Lung)0.35[4]
5-Trifluoromethylpyrimidine DerivativeEGFR Kinase0.091[4]
2-Amino-4-(trifluoromethyl)pyrimidine DerivativeHCT116 (Colon)1.52[5][6]
2-Amino-4-(trifluoromethyl)pyrimidine DerivativeLNCaP (Prostate)1.72[5][6]
2-Amino-4-(trifluoromethyl)pyrimidine DerivativeSW620 (Colon)4.24[5][6]
2-Amino-4-(trifluoromethyl)pyrimidine DerivativePC3 (Prostate)2.78[5][6]
Enzyme Inhibition

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. The trifluoromethyl group can enhance the binding affinity and selectivity of these inhibitors. It is plausible that this compound would be a more potent inhibitor of various kinases compared to its non-fluorinated analog.

Many trifluoromethylpyrimidine derivatives have been investigated as inhibitors of key kinases in cancer signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][7][8][9]. The electron-withdrawing nature of the CF3 group can influence the pKa of nearby functional groups, potentially leading to stronger interactions with the kinase active site.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability and proliferation, crucial for evaluating the cytotoxic effects of potential anticancer agents.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of these crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 2-aminopyrimidine-5-carboxylic acid) in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal, which can be detected using various methods, such as luminescence-based assays (e.g., ADP-Glo™).

Protocol (Luminescence-based):

  • Reagent Preparation: Prepare stock solutions of the test compounds, recombinant EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ reagent) according to the manufacturer's instructions. This typically involves a two-step process to first deplete unconsumed ATP and then convert the generated ADP back to ATP to produce a luminescent signal with luciferase.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Test Compounds D Incubation of Kinase & Compound A->D B EGFR Kinase B->D C Substrate & ATP E Addition of Substrate & ATP C->E D->E F Phosphorylation E->F G Stop Reaction & Add Detection Reagent F->G H Luminescence Measurement G->H I IC50 Determination H->I

Caption: In Vitro Kinase Inhibition Assay Workflow.

Mechanistic Insights: Signaling Pathways

Pyrimidine derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The trifluoromethyl group can enhance the interaction of these compounds with protein kinases within these pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that is frequently dysregulated in cancer[10]. It plays a central role in cell proliferation, survival, and metabolism. Inhibition of kinases within this pathway is a major focus of anticancer drug development.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR Signaling Pathway in Cancer.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation and differentiation[11]. Aberrant activation of this pathway is a common feature of many cancers.

MAPK_ERK GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK Signaling Pathway in Cancer.

Conclusion and Future Directions

The strategic incorporation of a trifluoromethyl group in the 2-amino-pyrimidine-5-carboxylic acid scaffold is predicted to significantly enhance its biological activity, particularly in the context of anticancer and enzyme inhibitory effects. This guide, by synthesizing available data and established medicinal chemistry principles, provides a strong rationale for prioritizing the investigation of this compound in drug discovery programs.

Future research should focus on the direct, parallel synthesis and biological evaluation of both the trifluoromethylated and non-fluorinated analogs to provide definitive, quantitative data on the impact of the CF3 group. Such studies will be invaluable for validating the structure-activity relationships discussed herein and for guiding the design of next-generation pyrimidine-based therapeutics.

References

The Ascendancy of the Trifluoromethyl Pyrimidine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry, the relentless pursuit of enhanced therapeutic efficacy and optimized pharmacokinetic profiles has led to the strategic incorporation of fluorine into drug candidates. Among the privileged heterocyclic scaffolds, the pyrimidine ring has long been a cornerstone. Its synthetic tractability and inherent biological relevance as a component of nucleobases have made it a fertile ground for drug design. The introduction of a trifluoromethyl (CF3) group to this venerable scaffold has ushered in a new era of possibilities, creating derivatives with demonstrably superior properties. This guide provides a comprehensive, data-driven comparative analysis of trifluoromethyl pyrimidine derivatives against their non-fluorinated counterparts and other key heterocyclic scaffolds in drug discovery, offering a rationale for their increasing prevalence in developmental pipelines.

The Trifluoromethyl Advantage: More Than Just an Electron-Withdrawing Group

The strategic placement of a trifluoromethyl group on the pyrimidine ring is not a mere substitution; it is a carefully calculated move to enhance the drug-like properties of the molecule. The unique electronic nature and steric profile of the CF3 group impart several advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability often translates to a longer in vivo half-life and improved bioavailability.[1]

  • Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[2] This property can enhance membrane permeability, facilitating the passage of the drug across cellular barriers to reach its target.

  • Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic nitrogen atoms in the pyrimidine ring. This fine-tuning of basicity can optimize the binding interactions with the target protein.

  • Improved Target Binding and Selectivity: The trifluoromethyl group can engage in unique, non-covalent interactions with the target protein, such as dipole-dipole and orthogonal multipolar interactions, which are not possible with a simple methyl group. These additional interactions can lead to increased binding affinity and, in some cases, enhanced selectivity for the target kinase over other off-target kinases.[1]

Comparative Performance in Oncology: A Focus on Kinase Inhibition

The pyrimidine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP to compete for the enzyme's active site.[3] The introduction of a trifluoromethyl group has been a key strategy in the development of highly potent and selective kinase inhibitors.

Workflow for Evaluating Novel Kinase Inhibitors

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of Trifluoromethyl Pyrimidine Derivatives Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Kinase_Assay Biochemical Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (GI50) Kinase_Assay->Cell_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Assay->Apoptosis_Assay Western_Blot Western Blot for Downstream Signaling Apoptosis_Assay->Western_Blot Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Assay->Western_Blot SAR Structure-Activity Relationship (SAR) Studies Western_Blot->SAR ADME In Vitro ADME/ Tox Profiling SAR->ADME

Caption: A generalized workflow for the preclinical evaluation of novel trifluoromethyl pyrimidine-based kinase inhibitors.

Head-to-Head Comparison: Trifluoromethyl Pyrimidine vs. Other Scaffolds in Kinase Inhibition

To illustrate the competitive advantage of the trifluoromethyl pyrimidine scaffold, we will compare its performance with that of the widely used quinazoline scaffold in the context of Epidermal Growth Factor Receptor (EGFR) inhibition. EGFR is a well-validated target in non-small cell lung cancer (NSCLC).[4]

ScaffoldRepresentative CompoundTargetCell LineIC50 (nM)Reference
Trifluoromethyl Pyrimidine Compound 9u EGFRA549350[4]
QuinazolineGefitinibEGFRA54914,620[5]
QuinazolineErlotinibEGFRA549>10,000[4]
Trifluoromethyl Pyrimidine Osimertinib (Tagrisso®) EGFR (T790M mutant)H19751.44[6][7]
QuinazolineAfatinibEGFR (T790M mutant)H1975~10[4]

Analysis: The data clearly demonstrates the superior potency of trifluoromethyl pyrimidine derivatives against EGFR, particularly in the context of the T790M resistance mutation. Osimertinib, an FDA-approved drug for NSCLC, features a pyrimidine core, though not directly trifluoromethylated, its derivatives with this modification show immense potential.[8] The trifluoromethyl pyrimidine-containing compound 9u shows significantly better activity against the A549 cell line compared to the first-generation quinazoline-based inhibitors, Gefitinib and Erlotinib.

Case Study: Osimertinib (Tagrisso®) - A Pyrimidine-Based Success Story

Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor that has revolutionized the treatment of NSCLC harboring activating EGFR mutations, including the T790M resistance mutation.[8] Its core structure is a 2,4-diaminopyrimidine. While Osimertinib itself does not contain a trifluoromethyl group, its development highlights the power of the pyrimidine scaffold. Extensive research on structural modifications of Osimertinib has shown that the introduction of a trifluoromethyl group can further enhance its activity and selectivity.[6]

Comparative Performance in Antifungal Drug Discovery

Pyrimidine derivatives have also shown significant promise as antifungal agents, often by interfering with nucleic acid synthesis. The introduction of a trifluoromethyl group can enhance their antifungal potency.

Head-to-Head Comparison: Trifluoromethyl Pyrimidine vs. Azole Antifungals

The azole class of antifungals, which inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane, are widely used in the clinic.[9] Here, we compare the in vitro activity of trifluoromethyl pyrimidine derivatives with the commonly used azole antifungal, tebuconazole.

ScaffoldRepresentative CompoundFungal StrainInhibition Rate (%) at 50 µg/mLReference
Trifluoromethyl Pyrimidine Compound 5l Botrytis cinerea100[7]
AzoleTebuconazoleBotrytis cinerea96.45[7]
Trifluoromethyl Pyrimidine Compound 5v Sclerotinia sclerotiorum82.73[7]
AzoleTebuconazoleSclerotinia sclerotiorum83.34[7]

Analysis: The trifluoromethyl pyrimidine derivative 5l demonstrates superior or comparable antifungal activity against Botrytis cinerea when compared to the established azole antifungal, tebuconazole.[7] This highlights the potential of this scaffold in the development of new antifungal agents, which are urgently needed due to the rise of drug-resistant fungal infections.

Experimental Protocols

Detailed Experimental Protocol: Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives

This protocol describes a general four-step synthesis to obtain trifluoromethyl pyrimidine derivatives bearing an amide moiety, based on published methods.[7]

Step 1: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyrimidine

  • A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.

  • The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of 2-chloro-4-(trifluoromethyl)pyrimidine

  • Intermediate from Step 1 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours.

  • The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of 2-((4-hydroxyphenyl)amino)-4-(trifluoromethyl)pyrimidine

  • A solution of a substituted phenol (e.g., 4-aminophenol) (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

  • The intermediate from Step 2 (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.

Step 4: Synthesis of the Final Trifluoromethyl Pyrimidine Derivative

  • To a solution of the intermediate from Step 3 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C, a desired acyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the final trifluoromethyl pyrimidine derivative.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines a general method for determining the IC50 value of a test compound against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[10]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Fluorescein-labeled substrate peptide

  • ATP

  • Test compound (trifluoromethyl pyrimidine derivative)

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • Detection solution (containing a terbium-labeled anti-phospho-substrate antibody)

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Addition: Add 2.5 µL of the kinase solution (at 2x the final concentration) to all wells except the negative controls.

  • Initiation of Kinase Reaction: Add 5 µL of the substrate/ATP mixture (at 2x the final concentration) to all wells. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding 10 µL of the detection solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Reaction Setup cluster_1 Reaction & Detection cluster_2 Data Acquisition & Analysis Compound Add Test Compound Kinase Add Kinase Compound->Kinase Substrate_ATP Add Substrate/ATP Mixture Kinase->Substrate_ATP Incubate_Reaction Incubate at RT Substrate_ATP->Incubate_Reaction Add_Detection Add Detection Reagent Incubate_Reaction->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Determine_IC50 Determine IC50 Calculate_Ratio->Determine_IC50

Caption: A streamlined workflow for an in vitro TR-FRET kinase inhibition assay.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold has proven to be a highly effective strategy in modern drug discovery. The resulting derivatives consistently demonstrate enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles compared to their non-fluorinated counterparts and other heterocyclic systems. The compelling data in both oncology and antifungal research underscore the immense potential of this chemical class. As our understanding of disease biology deepens and new targets emerge, the trifluoromethyl pyrimidine scaffold is poised to remain a critical tool in the medicinal chemist's arsenal for the design of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, the validation of a novel kinase inhibitor's mechanism of action (MoA) is a cornerstone of preclinical development. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of a novel pyrimidine-based compound, 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, hereafter designated as INV-4855 .

This document is not a rigid template but an adaptable strategic workflow. We will dissect the causality behind experimental choices, establish self-validating protocols, and compare the performance of INV-4855 against established benchmarks: the highly potent but non-selective inhibitor Staurosporine [1][2], and a clinically relevant, selective inhibitor, Gefitinib [3][4][5], which targets the Epidermal Growth Factor Receptor (EGFR). For the purpose of this guide, we will hypothesize that INV-4855 is designed as a selective inhibitor of EGFR.

The Validation Funnel: A Multi-Pillar Approach

Our validation strategy is structured as a funnel, moving from broad biochemical activity to specific cellular target engagement and finally to kinome-wide selectivity. This ensures a logical progression of evidence, with each stage building confidence in the compound's proposed MoA.

Pillar 1: Biochemical Potency and Direct Target Inhibition

The foundational question is simple: Does INV-4855 inhibit the enzymatic activity of its purified target kinase? Answering this requires precise biochemical assays to determine the half-maximal inhibitory concentration (IC50).

Rationale: Biochemical assays provide the cleanest assessment of direct enzymatic inhibition, free from confounding cellular factors like membrane permeability or efflux pumps.[6][7] A low IC50 value is the first gate in confirming a compound's potential.[8] We will use a continuous, fluorescence-based assay, which offers real-time kinetic data and high precision.[9]

Comparative Data 1: Biochemical IC50 Values

CompoundTarget KinaseBiochemical IC50 (nM)Assay Type
INV-4855 (Hypothetical) EGFR15PhosphoSens® Continuous Assay
Gefitinib (Reference) EGFR2 - 37Various[3][5]
Staurosporine (Control) PKC, PKA, etc.0.7 - 20Various[10]

Experimental Protocol: Continuous In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a 5X kinase stock solution (e.g., 10 nM for a 2 nM final concentration) in enzyme dilution buffer.

    • Prepare a 2X mixture of the kinase-specific peptide substrate in reaction buffer.

    • Serially dilute INV-4855, Gefitinib, and Staurosporine in DMSO, then create 10X working solutions in the assay buffer.

    • Prepare a 4X ATP solution in the assay buffer. The ATP concentration should ideally be at its Km value for the specific kinase to ensure the IC50 value approximates the inhibitor's binding affinity (Ki).[11]

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of 10X compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no kinase" (buffer only) controls.[9]

    • Add 5 µL of the 2X kinase/peptide substrate mixture to all wells except the "no kinase" controls.

  • Reaction Initiation and Monitoring:

    • Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.

    • Immediately place the plate in a fluorescence plate reader capable of kinetic readings.

    • Monitor the increase in fluorescence intensity every 60 seconds for 60 minutes.

  • Data Analysis:

    • For each concentration, calculate the initial reaction rate (slope of the linear phase of the fluorescence curve).

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and "no kinase" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Pillar 2: Cellular Target Engagement and Functional Response

A compound potent in a test tube is only valuable if it can reach and bind to its target inside a living cell.[6] We will employ the Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement and a Western blot analysis of downstream signaling to validate the functional consequence of that engagement.

Rationale: CETSA provides direct, label-free evidence of a compound binding to its target protein in a physiological context.[13][14] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[15] Measuring the phosphorylation of a downstream effector (e.g., ERK for the EGFR pathway) confirms that target binding translates into the desired biological effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation INV4855 INV-4855 INV4855->pEGFR Inhibits RAS RAS pEGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Proliferation Gene Transcription (Cell Proliferation) pERK->Proliferation Activates

Caption: EGFR signaling pathway and point of inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture EGFR-expressing cells (e.g., A431) to ~80% confluency.

    • Treat cells with INV-4855 (at 10x biochemical IC50), Gefitinib, or vehicle (DMSO) for 2 hours at 37°C.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.[16]

  • Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles.

    • Centrifuge at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[17]

    • Collect the supernatant containing the soluble protein fraction.

  • Detection (Western Blot):

    • Quantify total protein in the supernatant.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using an antibody specific for EGFR.

  • Data Analysis:

    • Quantify the band intensity for EGFR at each temperature for each treatment condition.

    • Plot the percentage of soluble EGFR relative to the 37°C control against the temperature. A rightward shift in the melting curve for INV-4855-treated cells compared to the vehicle control indicates target stabilization and engagement.[14]

Pillar 3: Biophysical Characterization of Binding Kinetics

Understanding not just if a compound binds, but how it binds, provides critical insights. Surface Plasmon Resonance (SPR) is a powerful biophysical technique for measuring the real-time association (kon) and dissociation (koff) rates of an inhibitor with its target kinase.[18][19]

Rationale: Kinetic parameters are invaluable. A slow dissociation rate (low koff) can lead to a prolonged duration of action in vivo, which may be a highly desirable property. SPR provides this detailed kinetic information, which is not captured by simple IC50 measurements.[20][21]

Comparative Data 2: Binding Kinetics (SPR)

CompoundTarget KinaseK D (nM) (koff/kon)kon (1/Ms)koff (1/s)
INV-4855 (Hypothetical) EGFR12.58.0 x 10^41.0 x 10^-3
Gefitinib (Reference) EGFR~2Slow koffSlow koff
Staurosporine (Control) VariousHigh AffinityFast konVaries

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize purified, active EGFR protein onto a sensor chip surface using standard amine coupling chemistry.[22]

  • Analyte Injection:

    • Prepare a series of concentrations for INV-4855 and control compounds in a suitable running buffer.

    • Inject the compound solutions sequentially over the immobilized kinase surface, from lowest to highest concentration.

  • Data Acquisition:

    • Record the sensorgram, which shows the change in resonance units (RU) over time, reflecting the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[18]

Pillar 4: Kinome-Wide Selectivity Profiling

A critical aspect of a targeted inhibitor is its selectivity. Hitting unintended kinases ("off-targets") can lead to toxicity or unexpected side effects. Kinome profiling screens the inhibitor against a large panel of diverse kinases.[23]

Rationale: No inhibitor is perfectly selective. Quantifying its activity across the human kinome is essential for predicting its therapeutic window and potential liabilities.[24][25] Commercial services offer comprehensive panels for this purpose.[26][27][28]

G start Novel Compound (INV-4855) biochem Pillar 1: Biochemical IC50 Assay start->biochem cellular Pillar 2: Cellular Target Engagement (CETSA, Western Blot) biochem->cellular Potent? biophys Pillar 3: Biophysical Binding (SPR) cellular->biophys Engages in cells? selectivity Pillar 4: Kinome Selectivity Profile biophys->selectivity Direct binder? validated Validated MoA selectivity->validated Selective?

Caption: The Kinase Inhibitor Validation Workflow.

Comparative Data 3: Kinase Selectivity Score

A selectivity score (S-score) can quantify selectivity, where a lower score indicates higher selectivity.

CompoundPrimary TargetS-score (1 µM)Number of Off-Targets (>90% Inh. at 1 µM)
INV-4855 (Hypothetical) EGFR0.032
Gefitinib (Reference) EGFR0.08~5-10
Staurosporine (Control) Pan-Kinase>0.8>200[2]

Protocol: Kinome Profiling Service

  • Compound Submission: Provide INV-4855 to a commercial vendor (e.g., Reaction Biology, Eurofins, Pharmaron).[24][27]

  • Screening: The compound is typically screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is determined.

  • Data Analysis: The results are provided as a list of kinases and their corresponding inhibition values. This data is used to calculate selectivity scores and identify potential off-targets for further investigation.

Conclusion

This multi-faceted guide provides a robust framework for validating the mechanism of action of INV-4855. By systematically progressing from biochemical potency to cellular engagement, biophysical kinetics, and kinome-wide selectivity, we can build a comprehensive and compelling data package. The objective comparison against well-characterized inhibitors like Gefitinib and Staurosporine provides essential context for evaluating the compound's potential as a selective, targeted therapeutic agent. This rigorous, evidence-based approach is fundamental to making informed decisions in the drug discovery and development process.

References

A Comparative Guide to the Efficacy of 2-Amino-4-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics, particularly in oncology.[1][2][3] Among these, the 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid core has emerged as a privileged structure, offering a versatile platform for developing potent and selective inhibitors of key cancer targets. The inclusion of a trifluoromethyl group often enhances metabolic stability and binding affinity.[4] This guide provides a comprehensive comparison of the efficacy of various derivatives of this scaffold, supported by experimental data and protocols, to aid in the rational design of next-generation cancer therapies.

The 2-Amino-4-(Trifluoromethyl)pyrimidine Scaffold: A Versatile Core for Kinase and Helicase Inhibition

The 2-aminopyrimidine core is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of protein kinases.[5] The strategic placement of a trifluoromethyl group at the 4-position and a carboxylic acid at the 5-position provides opportunities for further molecular interactions and modulation of physicochemical properties. This guide will delve into derivatives targeting two critical classes of cancer-related enzymes: Epidermal Growth Factor Receptor (EGFR) kinases and Werner (WRN) helicase.

Comparative Efficacy Analysis

The following sections provide a detailed comparison of the biological activities of various this compound derivatives and closely related analogues. The data is compiled from several key studies and presented to facilitate a clear understanding of structure-activity relationships (SAR).

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A series of 5-trifluoromethylpyrimidine derivatives have been designed and synthesized as EGFR inhibitors, with their biological activities evaluated against various tumor cell lines.[6][7]

Table 1: Comparative in vitro Efficacy of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

Compound IDModifications to the Core StructureTarget Cell LineIC₅₀ (µM)EGFR Kinase IC₅₀ (µM)Reference
9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamideA549 (Lung)0.350.091[6][7]
MCF-7 (Breast)3.24[6][7]
PC-3 (Prostate)5.12[6][7]
9a 3-[2-(4-Benzoylamino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide---[6]
9c 3-{2-[4-(3-Fluoro-benzoylamino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide---[6]
9l 3-{2-[4-(Cyclopropanecarbonyl-amino)-phenylamino]-5-trifluoromethyl-pyrimidin-4-ylamino}-thiophene-2-carboxylic acid methylamide---[6]
9r 1-Methyl-piperidine-4-carboxylicacid{4-[4-(2-methylcarbamoyl-thiophen-3-ylamino)-5-trifluoromethyl-pyrimidin-2-ylamino]-phenyl}-amide---[6][7]
10b Pyrimidine-5-carbonitrile derivativeHepG2 (Liver)3.560.00829[8]
A549 (Lung)5.85[8]
MCF-7 (Breast)7.68[8]

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth or enzyme activity by 50%. A lower IC₅₀ indicates higher potency.

From the data presented, compound 9u emerges as a particularly potent derivative, with a sub-micromolar IC₅₀ value against the A549 lung cancer cell line and significant inhibitory activity against the EGFR kinase.[6][7] Further studies revealed that compound 9u could induce early apoptosis in A549 cells and cause cell cycle arrest in the G2/M phase.[6] The structure of compound 9u highlights the importance of the acrylamido side chain in achieving high potency.

Targeting Werner (WRN) Helicase

WRN helicase is a key enzyme involved in DNA repair, and its inhibition has shown promise as a therapeutic strategy for cancers with microsatellite instability (MSI).[9][10] A series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives were designed and synthesized as potential WRN-dependent antiproliferative agents.[9][10]

Table 2: Comparative in vitro Efficacy of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives as WRN Helicase Inhibitors

Compound IDModifications to the Core StructureTarget Cell LineIC₅₀ (µM)WRN Helicase IC₅₀ (µM)Reference
11g Specific derivative (structure not fully detailed in abstract)HCT116 (MSI-H Colon)1.526.61[9][10]
LNCaP (MSI-H Prostate)1.72[9][10]
SW620 (MSS Colon)4.24[9][10]
PC3 (MSS Prostate)2.78[9][10]
11h Specific derivative (structure not fully detailed in abstract)HCT116 (MSI-H Colon)2.22-[9][10]
LNCaP (MSI-H Prostate)1.6[9][10]
SW620 (MSS Colon)2.37[9][10]
PC3 (MSS Prostate)3.21[9][10]

Note: MSI-H refers to microsatellite instability-high, while MSS refers to microsatellite stable. The selectivity of compounds for MSI-H cell lines is a key indicator of WRN-dependent activity.

Compound 11g demonstrated excellent cellular selectivity, with significantly greater inhibitory effects on MSI-H cell lines (HCT116 and LNCaP) compared to MSS cell lines (SW620 and PC3).[9][10] This selectivity, coupled with its direct inhibition of WRN helicase activity, identifies it as a promising lead for developing therapies for MSI-H cancers.[9][10] Mechanistic studies showed that compounds 11g and 11h induced early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[9][10]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the key experimental methodologies employed in the evaluation of these pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC₅₀ value.

Kinase_Inhibition_Assay cluster_0 Reaction Mixture A Purified Kinase D Add Test Compound B Substrate C ATP E Incubate D->E F Detect Phosphorylation E->F G Calculate IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data reveals key structural features that govern the efficacy and selectivity of these pyrimidine derivatives.

  • Substitutions at the 2- and 4-positions: The nature of the substituent at the 2- and 4-positions of the pyrimidine ring is crucial for target engagement. For EGFR inhibitors, an extended substituent at the 4-position containing an acrylamide moiety appears to be beneficial for potent activity.[6][7]

  • The 5-position Carboxylic Acid: While not always present in the most active compounds highlighted, the carboxylic acid at the 5-position can be a key interaction point with the target protein and can influence the pharmacokinetic properties of the molecule.

  • Mechanism of Action: The most potent derivatives induce apoptosis and cell cycle arrest, which are desirable mechanisms of action for anticancer agents.[6][9][10]

SAR_Logic Core 2-Amino-4-(CF3) Pyrimidine Core R2 2-Position Substituent Core->R2 R4 4-Position Substituent Core->R4 R5 5-Position Substituent Core->R5 Activity Biological Activity R2->Activity Selectivity Target Selectivity R2->Selectivity R4->Activity R4->Selectivity R5->Activity R5->Selectivity

References

A Researcher's Guide to Structure-Activity Relationships of 2-Amino-4-(Trifluoromethyl)pyrimidine-5-Carboxylic Acid Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold is a privileged core in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, with a specific focus on their development as potential Werner (WRN) helicase-dependent antiproliferative agents. We will delve into the experimental data, explore the rationale behind key structural modifications, and provide detailed protocols for the evaluation of these compounds.

The 2-Amino-4-(Trifluoromethyl)pyrimidine Core: A Scaffold of Therapeutic Promise

The pyrimidine ring is a fundamental heterocycle in numerous natural and synthetic bioactive compounds.[1][2] The 2-aminopyrimidine moiety, in particular, is a well-established pharmacophore known to interact with the hinge region of various kinases, often mimicking the hydrogen bonding pattern of ATP.[3][4] The incorporation of a trifluoromethyl (CF3) group at the 4-position and a carboxylic acid at the 5-position introduces unique electronic and steric properties that can significantly influence target binding, selectivity, and pharmacokinetic profiles. The electron-withdrawing nature of the CF3 group can modulate the pKa of the 2-amino group and enhance binding affinity, while the carboxylic acid can serve as a key interaction point with target proteins or improve solubility.

Recent research has identified this scaffold as a promising starting point for the development of inhibitors targeting Werner (WRN) helicase, a key enzyme in DNA repair that is particularly important for the survival of microsatellite instability-high (MSI-H) cancer cells.[5][6] This guide will focus on a series of analogs designed and evaluated for this specific application.

Comparative Analysis of Analog Performance

A recent study by Xuan-Yu Chen et al. provides a clear illustration of the SAR for this class of compounds.[5][6] They synthesized a series of this compound analogs and evaluated their antiproliferative activity against both MSI-H (HCT116 and LNCaP) and microsatellite stable (MSS) (SW620 and PC3) cancer cell lines. The key structural variations were made at the 2-amino position, where different substituted anilines were introduced.

Impact of Substituents on the Anilino Moiety

The following table summarizes the in vitro antiproliferative activity (IC50 in µM) of key analogs, highlighting the influence of substitutions on the 2-anilino ring.

CompoundR Group (Substitution on 2-Anilino Ring)HCT116 (MSI-H) IC50 (µM)LNCaP (MSI-H) IC50 (µM)SW620 (MSS) IC50 (µM)PC3 (MSS) IC50 (µM)WRN Helicase IC50 (µM)
11c 4-fluoro2.502.525.564.88N/A
11f 4-methyl2.452.375.114.31N/A
11g 4-methoxy1.521.724.242.786.61
11h 4-ethoxy2.221.602.373.21N/A
11l 3-methoxy2.782.996.015.12N/A

Data extracted from Chen, X.-Y., et al. (2024).[5][6]

Key SAR Insights:

  • Electron-donating groups at the 4-position are favorable: The data clearly indicates that analogs with electron-donating groups (methyl, methoxy, ethoxy) at the para-position of the aniline ring exhibit enhanced potency, particularly against the MSI-H cell lines.

  • The 4-methoxy group is optimal: Compound 11g , bearing a 4-methoxy substituent, emerged as the most potent analog against HCT116 and LNCaP cells.[6] This suggests that a combination of electron-donating character and appropriate size at this position is crucial for activity.

  • Positional Isomerism is critical: Moving the methoxy group from the 4-position (11g ) to the 3-position (11l ) resulted in a significant decrease in activity, highlighting the specific spatial requirements of the binding pocket.

  • Selectivity towards MSI-H cells: Several compounds, notably 11g , demonstrated a preferential inhibitory effect on MSI-H cell lines over MSS cell lines, which is consistent with the proposed WRN-dependent mechanism of action.[6]

The following diagram illustrates the key SAR findings for this series of analogs.

SAR_Summary cluster_scaffold Core Scaffold cluster_substituents Substituent Effects on R-Group (Anilino Ring) cluster_groups Specific Groups Core This compound R-group at 2-amino position EDG_para Electron-Donating Groups (e.g., -OCH3, -CH3) at para-position Core:f1->EDG_para EDG_meta Electron-Donating Groups (e.g., -OCH3) at meta-position Core:f1->EDG_meta Halogen Halogens (e.g., -F) at para-position Core:f1->Halogen Favorable Favorable (Increased Potency) Unfavorable Unfavorable (Decreased Potency) EDG_para->Favorable EDG_meta->Unfavorable Halogen->Favorable Moderate

Caption: Key structure-activity relationships for 2-anilino-4-(trifluoromethyl)pyrimidine analogs.

Experimental Protocols: A Guide to Compound Evaluation

The evaluation of novel anticancer agents requires a robust set of assays to determine their potency, selectivity, and mechanism of action. The following protocols are based on the methodologies employed in the characterization of the 2-amino-4-(trifluoromethyl)pyrimidine analogs.[5][6]

In Vitro Antiproliferative Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, LNCaP, SW620, PC3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

WRN Helicase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the DNA unwinding activity of the WRN helicase enzyme. A common method involves a fluorescence resonance energy transfer (FRET)-based assay where a forked DNA substrate is labeled with a fluorophore and a quencher. Helicase activity separates the strands, leading to an increase in fluorescence.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction buffer containing ATP, MgCl2, and the FRET-labeled DNA substrate.

  • Compound Addition: Add the test compounds at various concentrations to the wells.

  • Enzyme Addition: Initiate the reaction by adding purified recombinant WRN helicase protein.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

The following diagram illustrates a typical workflow for the initial screening and characterization of these analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization Synthesis Synthesize Analogs (Varying R-group) MTT MTT Assay (MSI-H & MSS Cell Lines) Synthesis->MTT IC50_Calc Calculate IC50 Values & Determine Initial SAR MTT->IC50_Calc Enzyme_Assay WRN Helicase Inhibition Assay IC50_Calc->Enzyme_Assay Potent Analogs Apoptosis_Assay Apoptosis & Cell Cycle Analysis IC50_Calc->Apoptosis_Assay Potent Analogs Docking Molecular Docking IC50_Calc->Docking Potent Analogs Lead_Opt Further SAR Studies & PK/PD Profiling Enzyme_Assay->Lead_Opt Apoptosis_Assay->Lead_Opt Docking->Lead_Opt

Caption: General experimental workflow for the evaluation of 2-aminopyrimidine analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer agents, particularly WRN helicase inhibitors. The SAR studies clearly demonstrate that modifications to the 2-anilino substituent have a profound impact on antiproliferative activity, with a 4-methoxy group proving to be optimal in the series studied.[5][6] The selectivity of these compounds for MSI-H cancer cells provides a strong rationale for their continued development.

Future optimization efforts could focus on:

  • Exploring a wider range of substituents at the 3, 4, and 5-positions of the anilino ring to further refine the SAR.

  • Modifying the 5-carboxylic acid group to bioisosteres (e.g., tetrazoles, hydroxamic acids) to potentially improve cell permeability and target engagement.

  • In-depth pharmacokinetic and in vivo efficacy studies of the most promising analogs, such as compound 11g , to assess their drug-like properties and therapeutic potential.

By systematically applying the principles of medicinal chemistry and leveraging the robust experimental protocols outlined in this guide, researchers can continue to unlock the full therapeutic potential of this important chemical scaffold.

References

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes and represent one of the most significant classes of drug targets, particularly in oncology.[1] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, a primary challenge remains: achieving selectivity.[2][3] Due to the highly conserved nature of the ATP-binding pocket across the kinome, many inhibitors exhibit off-target effects, leading to toxicity or confounding biological results.[3]

The pyrimidine nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including potent kinase inhibitors.[4][5] Derivatives of pyrimidine have been successfully developed to target a wide array of kinases, such as Aurora kinases, EGFR, and ALK.[6][7][8] This guide focuses on a novel compound, 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid , a molecule of interest due to its structural similarity to this successful class of inhibitors.

This document provides a comprehensive, technically-grounded framework for benchmarking this novel compound against established kinase inhibitors. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. Our goal is to equip researchers with the methodology to determine the compound's potency, selectivity, and cellular efficacy, thereby establishing its potential as a valuable research tool or therapeutic lead.

Section 1: Strategic Selection of Comparator Compounds

Benchmarking is a comparative process. The value of data generated for a novel compound is magnified when placed in context against well-characterized inhibitors. The choice of comparators is therefore a critical first step, designed to probe different aspects of the inhibitory profile.

Causality of Selection:

  • Broad-Spectrum Inhibitor: To understand the general kinase-binding potential of the test compound.

  • Clinically-Relevant, Selective Inhibitor: To benchmark against the "gold standard" for a specific kinase or family.

  • Structurally-Related Inhibitor: To understand how modifications to the pyrimidine scaffold affect potency and selectivity.

For this guide, we propose the following benchmark inhibitors:

Comparator CompoundClassRationale for Inclusion
Staurosporine Broad-SpectrumA potent, non-selective inhibitor of many kinases. It serves as a positive control for assay validity and provides a baseline for the broad-spectrum inhibition profile of the test compound.
Imatinib (Gleevec) Selective Tyrosine Kinase InhibitorA highly successful, FDA-approved inhibitor primarily targeting BCR-ABL, c-KIT, and PDGF-R.[9] It represents a benchmark for high selectivity and clinical efficacy.
Alisertib (MLN8237) Selective Aurora Kinase A InhibitorA pyrimidine-based inhibitor, providing a direct structural and functional comparison.[6] This helps to elucidate the specific contribution of the trifluoromethyl and carboxylic acid moieties of our test compound.

Section 2: Biochemical Characterization: Potency and Selectivity

The initial evaluation must occur in a controlled, cell-free environment to determine the direct interaction between the inhibitor and its kinase targets. This stage focuses on two key parameters: potency (IC50) and selectivity.

Experimental Workflow: Biochemical Assays

G cluster_prep Compound Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test & Comparator Compounds DMSO 10 mM DMSO Stock Compound->DMSO SerialDilution 10-Point Serial Dilution DMSO->SerialDilution AssayPlate 384-Well Assay Plate SerialDilution->AssayPlate Detection ADP-Glo™ Reagents (Luminescence) AssayPlate->Detection Kinase Kinase Enzyme Kinase->AssayPlate Substrate Substrate & ATP Substrate->AssayPlate Reader Plate Reader (Luminescence Signal) Detection->Reader Curve Dose-Response Curve (% Inhibition vs. [Compound]) Reader->Curve IC50 IC50 Calculation Curve->IC50 Selectivity Selectivity Profile (Comparison across Kinase Panel) IC50->Selectivity

Caption: Workflow for determining kinase inhibitor IC50 and selectivity.

Protocol 1: IC50 Determination via ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[10] Its high sensitivity and tolerance for up to 1mM ATP make it suitable for screening at physiologically relevant ATP concentrations, which is critical for accurately assessing ATP-competitive inhibitors.[11][12]

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in a 384-well plate. This range is crucial for generating a complete dose-response curve necessary for accurate IC50 calculation.[13]

  • Kinase Reaction:

    • Add the kinase enzyme of interest to each well containing the test compounds.

    • Initiate the reaction by adding a mixture of the appropriate substrate and ATP (e.g., at the known Km concentration for the specific kinase). Incubate at room temperature for a defined period (e.g., 60 minutes) within the linear range of the reaction.[14]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is essential to prevent ATP from interfering with the subsequent luminescence signal.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal directly proportional to the amount of ADP produced (and thus, kinase activity).

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 2: Kinase Selectivity Profiling

Rationale: No inhibitor is perfectly specific. Selectivity profiling is essential to identify potential off-targets and to understand the compound's therapeutic window.[2][3] This is typically achieved by screening the compound at a fixed concentration (e.g., 1 µM) against a large panel of diverse kinases.[15][16]

Methodology:

  • Submit the test compound and comparators to a commercial kinase profiling service (e.g., Reaction Biology, Promega, MRC PPU Dundee).[15][16][17] These services utilize standardized, high-throughput radiometric or luminescence-based assays against panels of hundreds of kinases.

  • Request an initial screen at a single high concentration (e.g., 1-10 µM) to identify significant "hits" (e.g., >50% inhibition).

  • For any identified primary or significant off-targets, perform full 10-point IC50 determinations as described in Protocol 1 to confirm and quantify the inhibitory activity.

Hypothetical Data Summary: Biochemical Profiling
CompoundTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)
Aurora A VEGFR2
2-amino-4-(trifluoromethyl) pyrimidine-5-carboxylic acid 551,200
Alisertib 1.28,500
Imatinib >10,000150
Staurosporine 515

Section 3: Cellular Activity and Target Engagement

While in vitro assays are essential, they do not account for cell permeability, metabolism, or engagement with the target in its native cellular environment. Therefore, cell-based assays are a mandatory validation step.[18][19][20]

Experimental Workflow: Cell-Based Assays

G cluster_prep Cell Culture & Dosing cluster_proliferation Proliferation Assay (MTT) cluster_target Target Engagement (Western Blot) CellLine Select & Culture Relevant Cell Line PlateCells Plate Cells in 96-Well Plates CellLine->PlateCells DoseCells Treat with Serial Dilution of Compounds PlateCells->DoseCells Incubate Incubate (e.g., 72h) DoseCells->Incubate AddMTT Add MTT Reagent Incubate->AddMTT LyseCells Harvest & Lyse Cells Incubate->LyseCells Lyse Solubilize Formazan AddMTT->Lyse Readout Measure Absorbance (OD 570nm) Lyse->Readout GI50 Calculate GI50 Readout->GI50 SDS SDS-PAGE & Transfer LyseCells->SDS Probe Probe with Antibodies (p-Substrate, Total Substrate, Loading Control) SDS->Probe Image Image & Quantify Probe->Image G cluster_biochem Biochemical Data cluster_cell Cellular Data Potency High Potency (Low nM IC50) CellPotency Cellular Potency (Low nM GI50) Potency->CellPotency correlates with Conclusion Promising Lead Candidate Potency->Conclusion Selectivity High Selectivity (>100-fold vs. Off-Targets) Target On-Target Engagement (Substrate p-Inhibition) Selectivity->Target supports Selectivity->Conclusion CellPotency->Target validated by CellPotency->Conclusion Target->Conclusion

References

Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid scaffold represents a class of heterocyclic compounds of significant interest in modern drug discovery. Pyrimidine cores are foundational elements in numerous approved therapeutics, and the specific substitutions on this scaffold have positioned its derivatives as potent modulators of critical cellular pathways. A primary and well-validated target for this chemical series is dihydroorotate dehydrogenase (DHODH) , the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is indispensable for the synthesis of DNA and RNA, making it a critical vulnerability in rapidly proliferating cells, such as those found in cancer and certain autoimmune diseases.[2]

Derivatives of this scaffold frequently exhibit impressive potency in controlled, single-variable in vitro environments, demonstrating low nanomolar inhibition of their target enzyme and potent anti-proliferative effects against cancer cell lines.[3] However, the journey from a petri dish to a preclinical model is fraught with challenges. The complex, multi-system reality of a living organism often reveals weaknesses in a compound that are invisible in simplified assays. This guide provides an in-depth comparison of the in vitro and in vivo activity profiles of this compound class, explaining the causality behind the experimental choices and exploring the critical factors that dictate the success or failure of translating potent in vitro data into tangible in vivo efficacy.[4][5]

Part 1: The In Vitro Profile – Potency and Promise in a Controlled System

The initial evaluation of any new chemical entity begins in vitro. These experiments are designed to answer fundamental questions: Does the compound engage its intended target? How potently does it act? Does this target engagement translate to a desired biological effect in cultured cells?

Mechanism of Action: Starving Proliferating Cells at the Source

The primary mechanism of action for many this compound derivatives is the inhibition of DHODH. This mitochondrial enzyme is essential for the oxidation of dihydroorotate to orotate, a key step for producing the pyrimidine nucleotides required for cellular replication.[2][6] By blocking DHODH, these inhibitors effectively deplete the intracellular pool of pyrimidines, leading to S-phase cell cycle arrest and, ultimately, apoptosis in cells that are highly dependent on this pathway.[2][6]

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action cluster_consequences Cellular Consequences Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate CAD Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP, CTP UTP, CTP UMP->UTP, CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP, CTP->DNA & RNA Synthesis Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA & RNA Synthesis->Cell Cycle Arrest (S-Phase) Inhibitor 2-Amino-4-(trifluoromethyl) pyrimidine Derivative Inhibitor->Orotate Inhibits Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Figure 1: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Key In Vitro Assays and Data Interpretation

A tiered approach is used to build a comprehensive in vitro profile.

  • Biochemical Assay (Target Potency): The first step is to measure the direct inhibitory effect on the isolated target enzyme. The DHODH Inhibition Assay is a common method used to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7] A lower IC50 indicates a more potent compound.[7]

  • Cell-Based Assay (Cellular Efficacy): Once target potency is established, the compound's effect on whole cells is measured. Cell Proliferation Assays (e.g., MTT, WST-1, or CCK-8) are used to determine the GI50 value (the concentration required to inhibit cell growth by 50%) against a panel of cancer cell lines.[6][8]

  • On-Target Validation (Mechanism Confirmation): To ensure the observed anti-proliferative effect is due to DHODH inhibition, a Uridine Rescue Experiment is performed. The addition of exogenous uridine bypasses the enzymatic block, and if the compound is acting on-target, cell viability should be restored.[6] A significant rightward shift in the GI50 curve in the presence of uridine confirms the mechanism of action.

Compound IDTarget: DHODH IC50 (nM)Cellular: HCT116 GI50 (nM)Cellular: A549 GI50 (nM)Uridine Rescue (GI50 Fold-Shift)
Derivative A155570>50x
Derivative B52028>50x
Derivative C1208501100>40x

Data are hypothetical but representative of typical findings for this compound class.

Protocol: DHODH Enzymatic Inhibition Assay (DCIP Colorimetric Method)

This protocol describes a standard method to determine the IC50 of a test compound against recombinant human DHODH.[7][9] The assay monitors the DHODH-catalyzed reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600 nm.[7]

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO), substrate

  • 2,6-dichloroindophenol (DCIP), electron acceptor

  • Coenzyme Q10 (CoQ10), cofactor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds and positive control (e.g., Brequinar) dissolved in DMSO

  • 96-well microplate and spectrophotometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 2 µL of each dilution (or DMSO for vehicle control) to the wells of a 96-well plate.

  • Enzyme Addition: Dilute the recombinant hDHODH in Assay Buffer to a working concentration (e.g., 20 nM). Add 178 µL of this solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the test compounds to bind to the enzyme.[9]

  • Reaction Initiation: Prepare a reaction mix in Assay Buffer containing DHO, DCIP, and CoQ10. Typical final concentrations are ~200 µM DHO, ~120 µM DCIP, and ~50 µM CoQ10.[7] Initiate the reaction by adding 20 µL of this mix to each well.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part 2: The In Vivo Reality – Navigating the Complexity of a Living System

While in vitro data provide a strong foundation, the true test of a drug candidate is its performance in vivo. Animal models, particularly human tumor xenografts in immunodeficient mice, are the workhorse of preclinical oncology research, providing critical data on efficacy, safety, and pharmacokinetics.[10][11]

The Human Tumor Xenograft Model

This model involves transplanting human cancer cells subcutaneously into immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[10][12] Once the tumors reach a specified volume, the mice are randomized into groups and treated with the test compound or a vehicle control.[10] This allows for the direct assessment of the compound's anti-tumor activity in a living system.

Key In Vivo Metrics:
  • Efficacy (Tumor Growth Inhibition - TGI): The primary endpoint is the extent to which the compound inhibits tumor growth. TGI is typically calculated at the end of the study as a percentage: TGI (%) = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

  • Pharmacokinetics (PK): This describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion - ADME). Satellite groups of animals are often used to collect blood and tumor tissue at various time points to determine key PK parameters like plasma concentration, half-life, and tumor penetration. Poor PK is a leading cause of in vivo failure.[4]

  • Tolerability: Animal well-being is closely monitored. Body weight loss, changes in behavior, and other signs of distress are key indicators of compound toxicity.[13]

Compound IDDose (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI, %)Max Body Weight Loss (%)Key Observation
Derivative A5015%-2%Poor efficacy despite good in vitro potency. Likely PK issue.
Derivative B3075%-4%Good Efficacy. Potent in vitro activity translates to in vivo tumor control.
Derivative C10040%-18%Moderate efficacy but significant toxicity observed.

Data are hypothetical but illustrate common outcomes in preclinical studies.

Protocol: Human Tumor Xenograft Efficacy Study

This protocol provides a generalized workflow for assessing the in vivo efficacy of a test compound in a subcutaneous xenograft model.[10][14]

Materials & Animals:

  • Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old).

  • Human cancer cell line (e.g., HCT116).

  • Sterile PBS, serum-free media, and Matrigel (optional).

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Calipers for tumor measurement.

Procedure:

  • Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest cells using trypsin, wash with PBS, and perform a cell count using trypan blue to ensure >95% viability. Resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁷ cells/mL.[10]

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor the mice regularly. Once tumors become palpable, begin measuring their dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[14]

  • Randomization and Dosing: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, Test Compound at various doses, Positive Control).[10] Begin daily administration of the formulated compound or vehicle via the desired route (e.g., oral gavage).

  • Efficacy and Tolerability Monitoring: Continue to measure tumor volume and body weight 2-3 times per week throughout the study (typically 21-28 days).

  • Study Termination and Analysis: At the end of the study, euthanize the animals. Excise the tumors, weigh them, and calculate the TGI for each treatment group compared to the vehicle control.

Part 3: Bridging the Gap – Why Potent In Vitro Activity Often Fails In Vivo

The transition from a simplified 2D cell culture to a complex whole-organism model introduces numerous variables that can diminish or abrogate a compound's activity. The lack of a direct In Vitro-In Vivo Correlation (IVIVC) is a central challenge in drug development.[4][15][16] For some drug classes, the concentration required for efficacy in vivo can be over 25 times higher than what was effective in vitro.[16]

Key Barriers to In Vivo Translation

IVIVC_Funnel vitro_potency High In Vitro Potency (Biochemical & Cellular Assays) vivo_outcome In Vivo Efficacy? (Xenograft Model) barrier1 Metabolic Instability (e.g., Liver Metabolism) vitro_potency->barrier1 barrier2 Poor Bioavailability (Absorption/Distribution) vitro_potency->barrier2 barrier3 Off-Target Toxicity vitro_potency->barrier3 barrier4 Tumor Microenvironment (e.g., Hypoxia, Stroma) vitro_potency->barrier4

References

A Comparative Guide to Assessing the Metabolic Stability of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, a thorough understanding of a compound's metabolic fate is paramount. Molecules that are rapidly metabolized may struggle to achieve therapeutic concentrations, while those that are excessively stable could lead to toxicity.[1] This guide provides a comprehensive framework for assessing the metabolic stability of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, a compound of interest due to its unique structural motifs. We will delve into the rationale behind experimental choices, compare methodologies, and provide detailed protocols to ensure the generation of robust and reliable data.

The structure of this compound presents several features that warrant a detailed metabolic investigation. The pyrimidine core is a common scaffold in medicinal chemistry, and its metabolism is of significant interest.[2][3][4] Furthermore, the trifluoromethyl group is known to influence metabolic stability, often by blocking potential sites of oxidation.[5][6][7]

Choosing the Right In Vitro System: A Comparative Analysis

The initial assessment of metabolic stability is typically conducted using in vitro systems that recapitulate the metabolic functions of the liver, the primary site of drug metabolism.[8][9] The two most common systems are liver microsomes and hepatocytes.

FeatureLiver MicrosomesHepatocytesRationale for Selection
Enzyme Complement Primarily Phase I (e.g., CYPs, FMOs)Phase I and Phase II enzymes, cofactors, and transportersHepatocytes provide a more complete picture of metabolism, including conjugation reactions (Phase II), which can be a significant clearance pathway.[8][10][11][12]
Cellular Integrity Subcellular fractionsIntact, viable cellsHepatocytes better mimic the in vivo environment, as the compound must cross the cell membrane to be metabolized.[11][13]
Cost & Throughput Generally lower cost and higher throughputHigher cost and lower throughputMicrosomes are often used for initial high-throughput screening to rank-order compounds, while hepatocytes are employed for more detailed characterization of promising candidates.[14]
Predictive Power Good for predicting CYP-mediated clearanceConsidered the "gold standard" for in vitro to in vivo extrapolation of hepatic clearance.[8]

For a comprehensive assessment of this compound, a tiered approach is recommended. Initial screening in human and preclinical species (e.g., rat, mouse, dog) liver microsomes can provide a rapid assessment of Phase I metabolic liability.[15][16] Compounds showing moderate to high stability can then be progressed to hepatocyte assays for a more complete metabolic profile.[10][17]

Experimental Workflow for Metabolic Stability Assessment

The following diagram illustrates a typical workflow for determining the metabolic stability of a test compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation compound_prep Prepare Test Compound Stock Solution (e.g., in DMSO) incubation Incubate Compound with In Vitro System and Cofactors at 37°C compound_prep->incubation system_prep Prepare In Vitro System (Microsomes or Hepatocytes) system_prep->incubation cofactor_prep Prepare Cofactor Solution (e.g., NADPH regenerating system) cofactor_prep->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Terminate Reaction (e.g., with cold acetonitrile) sampling->quenching centrifugation Centrifuge to Precipitate Proteins quenching->centrifugation supernatant Transfer Supernatant centrifugation->supernatant lcms Quantify Remaining Parent Compound by LC-MS/MS supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) plot->calculate

Caption: A generalized workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Part 1: Microsomal Stability Assay

This protocol is designed to assess the Phase I metabolic stability of this compound.

Materials:

  • Pooled human liver microsomes (and other species as required)

  • This compound

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19][20][21][22]

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system[23]

Procedure:

  • Preparation:

    • Prepare a 1 µM working solution of this compound and control compounds in phosphate buffer.

    • Thaw the liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.[18]

  • Incubation:

    • In a 96-well plate, combine the microsomal suspension and the test compound solution. Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[16]

    • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[24][25][26][27][28]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein).[29]

Part 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways.[10][11]

Materials:

  • Cryopreserved human hepatocytes (and other species as required)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • This compound

  • Control compounds

  • Acetonitrile (with internal standard)

  • 96-well plates (collagen-coated if performing an attached cell assay)

  • Incubator/shaker (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Cell Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability (e.g., using trypan blue exclusion) and adjust the cell density to the desired concentration (typically 0.5-1 x 10^6 viable cells/mL) in incubation medium.[13][17]

  • Incubation:

    • Add the hepatocyte suspension to a 96-well plate and pre-incubate at 37°C in a humidified 5% CO2 atmosphere.

    • Prepare a working solution of the test and control compounds in the incubation medium.

    • Initiate the assay by adding the compound working solution to the hepatocytes.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.[12][13]

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described for the microsomal stability assay.

  • Data Analysis:

    • The data analysis is similar to the microsomal assay, with the intrinsic clearance (CLint) expressed in µL/min/10^6 cells.[10][17]

Predicting Metabolic "Soft Spots"

Identifying the specific sites on a molecule that are most susceptible to metabolism, known as "metabolic soft spots," is crucial for medicinal chemistry efforts to improve metabolic stability.[30][31][32][33][34] For this compound, several potential metabolic pathways can be hypothesized based on its structure.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound hydroxylation Aromatic Hydroxylation (on pyrimidine ring) parent->hydroxylation CYP-mediated defluorination Oxidative Defluorination (of trifluoromethyl group) parent->defluorination CYP-mediated glucuronidation_cooh Glucuronidation (at carboxylic acid) parent->glucuronidation_cooh UGT-mediated glucuronidation_nh2 Glucuronidation (at amino group) parent->glucuronidation_nh2 UGT-mediated sulfation Sulfation (at amino group) parent->sulfation SULT-mediated

Caption: Potential metabolic pathways for the test compound.

  • Phase I Reactions: The pyrimidine ring could be susceptible to oxidation (hydroxylation) mediated by cytochrome P450 (CYP) enzymes. While the trifluoromethyl group is generally stable, oxidative defluorination can occur, although it is typically a minor pathway.[35][36]

  • Phase II Reactions: The carboxylic acid and amino groups are potential sites for conjugation reactions. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common pathway for carboxylic acids and aromatic amines. Sulfation of the amino group by sulfotransferases (SULTs) is also possible.[37][38]

Metabolite identification studies, typically conducted using high-resolution mass spectrometry following incubation with hepatocytes, can confirm these predicted pathways and identify the major metabolites.[10][33]

Comparative Data and Interpretation

The metabolic stability of this compound should be compared to that of well-characterized reference compounds.

CompoundIn Vitro Systemt½ (min)CLint (µL/min/mg protein or /10^6 cells)Predicted In Vivo Clearance
This compoundHuman Liver MicrosomesExperimental DataExperimental DataCalculated
Verapamil (High Clearance)Human Liver Microsomes< 10> 100High
Warfarin (Low Clearance)Human Liver Microsomes> 60< 10Low
This compoundHuman HepatocytesExperimental DataExperimental DataCalculated
7-Hydroxycoumarin (Phase II Substrate)Human Hepatocytes< 30HighHigh
Tolbutamide (Low Clearance)Human Hepatocytes> 120LowLow

Interpretation of Results:

  • High Metabolic Instability (short t½, high CLint): Suggests that the compound is likely to be rapidly cleared in vivo, potentially leading to low bioavailability and a short duration of action. In this case, metabolite identification studies are crucial to identify the metabolic soft spots and guide medicinal chemistry efforts to improve stability.

  • Moderate Metabolic Stability: May represent a desirable profile, balancing efficacy and safety.

  • High Metabolic Stability (long t½, low CLint): Indicates that the compound is resistant to metabolism. While this can lead to a long half-life, it may also increase the risk of accumulation and off-target toxicity.

Conclusion

A systematic and tiered approach to assessing the metabolic stability of this compound, beginning with microsomal assays and progressing to hepatocyte-based systems, will provide a comprehensive understanding of its metabolic fate. By comparing the data to that of reference compounds and identifying the primary metabolic pathways, researchers can make informed decisions regarding the compound's potential as a drug candidate and guide further optimization efforts. This rigorous evaluation is an indispensable component of modern drug discovery and development.

References

The Double-Edged Sword: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors Based on the 2-Amino-4-(Trifluoromethyl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure and Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine core has earned its status as a "privileged scaffold."[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it a robust foundation for designing potent inhibitors.[1] The 2-amino-4-(trifluoromethyl)pyrimidine moiety, in particular, has garnered significant interest. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, making it an attractive feature for medicinal chemists.[2][3] However, this very versatility presents a significant challenge: kinase selectivity. Given the high degree of conservation in the ATP-binding site across the human kinome, inhibitors built on this scaffold can inadvertently interact with a multitude of off-target kinases, leading to unforeseen side effects and toxicities.[4]

This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors and other enzyme inhibitors built upon the 2-amino-4-(trifluoromethyl)pyrimidine scaffold and its close chemical relatives. We will delve into the experimental data that illuminates the selectivity of these compounds, explore the methodologies used to generate this data, and discuss the subtle structural modifications that can dramatically alter their kinome interaction landscapes. For researchers, scientists, and drug development professionals, a deep understanding of these cross-reactivity profiles is paramount for the rational design of next-generation targeted therapies.

Comparative Cross-Reactivity Profiles: A Tale of Three Scaffolds

To illustrate the nuances of selectivity among pyrimidine-based inhibitors, we will compare three distinct compounds. While a comprehensive, publicly available, head-to-head kinome scan of multiple inhibitors with the identical 2-amino-4-(trifluoromethyl)pyrimidine scaffold is limited, the following examples of closely related structures provide invaluable insights into how scaffold modifications influence selectivity.

Case Study 1: CHMFL-ABL-053 - A Highly Selective Bcr-Abl/Src/p38 Inhibitor

CHMFL-ABL-053 is a potent inhibitor of the Bcr-Abl fusion protein, a key driver of chronic myeloid leukemia (CML), as well as Src and p38 kinases.[3][5] While its core is a 2-amino-4-(methylamino)pyrimidine, it features a trifluoromethyl group on a distal benzamido moiety.[3] Its high selectivity, as demonstrated by a low S score (1) of 0.02 in a KINOMEscan assay, makes it an excellent example of achieving specificity with a pyrimidine core.[3]

Target KinaseIC50 (nM)Key Off-Targets (Binding % Control @ 1µM)
ABL1 70BLK (<1%), DDR1 (<1%), DDR2 (<1%), EPHA8 (<1%), EphB6 (<1%), HCK (<1%), LCK (<1%), p38α (<1%), SRC (<1%)
SRC 90See above
p38α 62See above
c-KIT >10,000Not a significant off-target

Data sourced from Liang et al. (2016) and MedChemExpress.[3][5]

The kinome-wide selectivity profile of CHMFL-ABL-053 reveals that despite its potency against its primary targets, it maintains a remarkably clean profile against a panel of 468 kinases.[3] This selectivity is attributed to the overall molecular architecture which extends beyond the pyrimidine core to exploit specific features in the target kinase active sites.

Case Study 2: A 5-(Trifluoromethyl)-2-aminopyrimidine FLT3/CHK1 Dual Inhibitor

Researchers have developed potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) based on a 5-(trifluoromethyl)-2-aminopyrimidine scaffold.[6] This compound is a close structural isomer of our topic scaffold and provides a compelling example of engineered polypharmacology. The rationale for dual inhibition is to overcome resistance to FLT3 inhibitors in acute myeloid leukemia (AML).[6]

Target KinaseIC50 (nM)Selectivity over c-Kit (Fold)
FLT3-WT ≤ 25≥ 313
FLT3-D835Y ≤ 25460 (for compound 30)
CHK1 ≤ 25Not applicable
c-Kit High (not specified)-

Data sourced from Deng et al.[6]

The selectivity of the lead compound (30) was profiled against a panel of twelve kinases.[6] While highly potent against FLT3 and CHK1, it showed significantly weaker activity against IRAK4, P70S6K, CDK2, and Aurora A, and no affinity for the other kinases tested.[6] This demonstrates that even with a trifluoromethyl group directly on the pyrimidine ring, careful substitution at other positions can achieve a desired selectivity profile, in this case, potent dual-target inhibition with a notable sparing of the closely related c-Kit kinase.[6]

Case Study 3: Werner Helicase (WRN) Inhibitors - Expanding Beyond the Kinome

Interestingly, the 2-amino-4-(trifluoromethyl)pyrimidine scaffold has also been successfully employed to develop inhibitors of Werner (WRN) helicase, a target in cancers with microsatellite instability.[1] While not a kinase, this example powerfully illustrates the versatility of the scaffold and the universal principles of achieving selectivity.

A lead compound, 11g , from a series of 2-amino-4-(trifluoromethyl)pyrimidine derivatives, demonstrated an IC50 of 6.61 µM against WRN helicase.[1] More importantly, it exhibited selective antiproliferative activity in microsatellite instability-high (MSI-H) cancer cell lines compared to microsatellite stable (MSS) cell lines.[1]

Cell Line (MSI Status)TargetIC50 (µM)
HCT116 (MSI-H)WRN-dependent proliferation1.52
LNCaP (MSI-H)WRN-dependent proliferation1.72
SW620 (MSS)WRN-independent proliferation4.24
PC3 (MSS)WRN-independent proliferation2.78

Data sourced from Luo et al. (2025).[1]

Further studies on other WRN inhibitors with a related 2-sulfonylpyrimidine core showed high selectivity for WRN over other helicases like BLM and RecQL1. This underscores that the overall pharmacophore, not just the core scaffold, dictates target specificity, a principle that holds true for both kinases and other enzyme families.

Methodologies for Cross-Reactivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust methodologies are employed to achieve this, each with its own set of advantages and considerations.

In Vitro Kinase Panels: The Gold Standard

The most direct method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[7] These biochemical assays measure the inhibitor's ability to block the enzymatic activity of hundreds of kinases in parallel.

Representative Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)

  • Reaction Setup : In a 96-well plate, prepare a reaction mixture containing the specific kinase, a suitable substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation : Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation : Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30°C).

  • Termination : Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture : Transfer the reaction mixture to a filter membrane that binds the substrate.

  • Washing : Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Quantification : Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis : Calculate the percent inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • ATP Concentration : The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for each kinase. This allows for a more standardized comparison of inhibitor potencies (IC50 values) across different kinases.

  • Choice of Substrate : Each kinase has a preferred substrate. Using an optimized substrate ensures a robust and sensitive assay window.

  • Radiolabel : [γ-³³P]ATP is often used due to its high specific activity and the relative ease of detection.

Competitive Binding Assays: A High-Throughput Alternative

Competitive binding assays, such as Eurofins DiscoverX's KINOMEscan™, measure the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.[6][8] This method does not measure enzymatic activity directly but provides a quantitative measure of binding affinity (dissociation constant, Kd).

KINOMEscan_Workflow Test_Compound Test Compound Kinase DNA-tagged Kinase Test_Compound->Kinase Binds to ATP site Ligand_Bead Immobilized Ligand (on solid support) Kinase->Ligand_Bead Competes for binding Wash Wash away unbound kinase Ligand_Bead->Wash Elute Elute bound kinase Wash->Elute qPCR Quantify kinase via DNA tag (qPCR) Elute->qPCR Comparison Compare to DMSO control qPCR->Comparison Percent_Control Calculate % of Control Comparison->Percent_Control Kd_Value Determine Kd Percent_Control->Kd_Value

Caption: A generalized workflow for the KINOMEscan competitive binding assay.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Cellular Context

CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular environment. This provides evidence of target engagement within the complex milieu of the cell.

CETSA_Workflow Start Intact Cells Treat Treat with Inhibitor or Vehicle (DMSO) Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Lyse Cells Heat->Lyse Separate Separate Soluble and Precipitated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Plot Plot Melting Curve (Soluble Protein vs. Temp) Analyze->Plot Shift Determine Thermal Shift (ΔTm) Plot->Shift

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Structure-Activity Relationships (SAR) for Selectivity

Achieving kinase selectivity with a pyrimidine scaffold is a delicate balancing act. The following principles, gleaned from the comparative data, can guide the design of more selective inhibitors:

  • Exploiting Non-Conserved Regions: While the hinge-binding interaction is conserved, regions outside the immediate ATP-binding site are more diverse. Substitutions on the pyrimidine core that extend into these regions can confer selectivity. For example, the bulky side chains in CHMFL-ABL-053 likely contribute to its high selectivity by forming specific interactions in the ABL1, SRC, and p38 active sites that are not possible in other kinases.[3]

  • Conformational Control: Kinases exist in different conformational states (e.g., DFG-in and DFG-out). Designing inhibitors that selectively bind to one conformation can improve selectivity. This is a well-established strategy for achieving selectivity among closely related kinases.

  • The Role of the Trifluoromethyl Group: The position of the trifluoromethyl group is critical. When placed directly on the pyrimidine ring, as in the FLT3/CHK1 inhibitor, it can significantly influence the electronics of the core and its interactions.[6] When placed on a more peripheral part of the molecule, as in CHMFL-ABL-053, it may primarily serve to modulate physicochemical properties like metabolic stability and cell permeability.[3]

SAR_Principles cluster_strategies Strategies for Selectivity PyrimidineCore 2-Amino-4-(CF3)pyrimidine Core Hinge Binding (Conserved) Selectivity Kinase Selectivity PyrimidineCore:f1->Selectivity Challenge Strategy1 Exploit Non-Conserved Regions Substitutions at other positions (R1, R2) Strategy1:f0->Selectivity Improves Strategy2 Conformational Control Target inactive (DFG-out) or active (DFG-in) state Strategy2:f0->Selectivity Improves Strategy3 Fine-tuning Physicochemical Properties Strategic placement of CF3 group Strategy3:f0->Selectivity Influences

Caption: Key principles for achieving kinase selectivity with a pyrimidine scaffold.

Conclusion: Navigating the Kinome with Precision

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold is a powerful tool in the medicinal chemist's arsenal. However, its inherent potential for cross-reactivity necessitates a thorough and early assessment of its kinome-wide interaction profile. As we have seen through the comparative analysis of CHMFL-ABL-053, the FLT3/CHK1 dual inhibitor, and the WRN helicase inhibitors, achieving selectivity is a multifactorial challenge that depends on the subtle interplay of the entire molecular structure, not just the privileged core.

By employing a suite of robust profiling methodologies—from broad kinome scans to cellular target engagement assays—and by applying rational design principles to exploit non-conserved features of the target enzyme, researchers can harness the power of this scaffold to develop highly selective and effective therapies. The path from a promising scaffold to a precision medicine is paved with a deep understanding of its cross-reactivity profile.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic acid. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are grounded in the known hazards of the closely related compound, 2-amino-4-(trifluoromethyl)pyrimidine, and established best practices for the disposal of hazardous chemical waste. Adherence to these guidelines, in conjunction with your institution's specific safety protocols and local regulations, is imperative.

I. Hazard Identification and Risk Assessment

Before handling this compound for any purpose, including disposal, a thorough risk assessment is crucial. Based on the data for 2-amino-4-(trifluoromethyl)pyrimidine, this class of compounds should be treated as hazardous.

Assumed Hazard Profile:

Hazard ClassDescription
Acute Toxicity (Oral) Potentially fatal if swallowed.
Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]

Given these significant hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

II. Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during the handling and disposal of this compound, the following PPE and engineering controls are mandatory:

  • Engineering Controls : All procedures should be carried out within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[4]

  • Eye Protection : Use safety goggles and a face shield to protect against splashes.[4]

  • Body Protection : A laboratory coat is required. For tasks with a higher risk of splashes, an apron or coveralls should be worn.[4]

  • Respiratory Protection : If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[4]

III. Step-by-Step Disposal Protocol

The proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste : Collect all solid waste, including the pure compound, contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste (Solutions) : If the compound is in a solution, collect it in a separate, compatible, and leak-proof hazardous waste container.[3]

  • Sharps Waste : Any sharps, such as needles or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.[3]

  • Avoid Mixing : Do not mix this waste with other waste streams unless compatibility has been confirmed.[4][5] Incompatible materials can lead to dangerous chemical reactions.

2. Container Management:

  • Container Type : Use only containers that are compatible with the chemical waste. Whenever possible, the original manufacturer's container can be used for waste accumulation, provided it is in good condition and can be securely sealed.[3]

  • Labeling : All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.[5][6]

3. Storage of Waste:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[4][5]

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5]

  • Ensure that waste is stored in accordance with your institution's and local regulatory requirements.

4. Final Disposal:

  • Do NOT dispose of this chemical down the drain or in the regular trash. [2][6] Release into the environment must be avoided due to its high aquatic toxicity.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5] This ensures the waste is managed and disposed of in compliance with all local, state, and federal regulations.[4]

IV. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill Response :

    • Evacuate the immediate area.[4]

    • Ensure the area is well-ventilated.[4]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or dry sand.[5][6]

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.[4][6]

    • Clean the spill area thoroughly.

    • Report all spills to your laboratory supervisor and EHS department.

  • Exposure Response :

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]

    • Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Ingestion : If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound assess_hazards Assess Hazards (Fatal if swallowed, Eye Irritant, Respiratory Sensitizer, Aquatic Toxin) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, +/- Respirator) assess_hazards->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood waste_type Identify Waste Type work_in_hood->waste_type spill Spill Occurs work_in_hood->spill solid_waste Solid Waste (Contaminated materials, pure compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Proof Sharps Container sharps_waste->collect_sharps store_waste Store Sealed Container in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end spill->waste_type No spill_response Follow Spill Response Protocol spill->spill_response Yes spill_response->waste_type

Caption: Workflow for the safe disposal of this compound.

References

A Researcher's Essential Guide to Handling 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. This guide provides a detailed protocol for the safe handling of 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid, a compound of interest for its potential applications in pharmaceutical synthesis. While a specific Safety Data Sheet (SDS) for this exact molecule is not currently available, this document synthesizes critical safety information from structurally analogous compounds and established laboratory safety principles to ensure a secure research environment. The following procedures are designed to empower researchers with the knowledge to manage this chemical with confidence and precision.

Immediate Safety and Hazard Assessment

Understanding the potential hazards of a new chemical entity is the first step in safe laboratory practice. Based on the analysis of similar chemical structures, such as other substituted pyrimidines and trifluoromethyl-containing compounds, a profile of potential hazards can be inferred.

Anticipated Hazards:

  • Skin and Eye Irritation: Many pyrimidine and carboxylic acid derivatives are known to cause skin and serious eye irritation.[1][2][3][4][5][6][7][8]

  • Respiratory Tract Irritation: As a powdered substance, inhalation of dust particles may lead to respiratory irritation.[1][3][6][7][8]

  • Acute Oral Toxicity: Some related trifluoromethyl-pyrimidines have been classified as having acute oral toxicity.

  • Aquatic Toxicity: Certain related compounds are very toxic to aquatic life with long-lasting effects.

Given these potential risks, a cautious and well-prepared approach is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the necessity of each item.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[9][10]To protect eyes from splashes and airborne particles of the chemical.[9]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[9][11][12] A chemical-resistant lab coat or disposable gown.[9]To prevent direct skin contact with the chemical, which may cause irritation.[9]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood.[9][10]To protect against the inhalation of fine dust particles that can irritate the respiratory system.[9]
Foot Protection Closed-toe shoes.[9][12]To protect feet from potential spills.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Selection Don_PPE Don PPE Correctly Select_PPE->Don_PPE Proceed to Use Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Enables Safe Handling Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE After Task Completion

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risk and ensure the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated area.[13][14] Store away from incompatible materials such as strong oxidizing agents.[1][14]

Handling and Weighing
  • Engineering Controls: Always handle the solid compound within a certified chemical fume hood to minimize inhalation exposure.[9][15] The laboratory should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[1][9]

  • Weighing Procedure:

    • Designate a specific area within the fume hood for weighing.

    • To prevent static dispersion of the powder, consider using an anti-static gun.

    • Tare a suitable, sealed container on the balance.

    • Transfer the desired amount of the chemical to the container inside the fume hood.

    • Close the container before removing it from the fume hood to weigh. This "weigh-in-a-closed-container" method minimizes the risk of releasing dust into the laboratory environment.

Handling_Workflow Start Start: Prepare to Handle Chemical Fume_Hood Work in Chemical Fume Hood Start->Fume_Hood Primary Control Weighing Weigh Solid in Closed Container Fume_Hood->Weighing Minimize Dust Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Prepare for Use Transfer Transfer Solution as Needed Dissolving->Transfer For Experimentation End End: Securely Store or Dispose Transfer->End

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[11] Seek medical attention if irritation persists.[4][5][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Small Spill (<1g) Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9] Carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[9][13] Clean the spill area with soap and water.[9]
Large Spill (>1g) Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[9]

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials containing this compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in the regular trash.[8][9][13]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.